molecular formula C45H78ClFeNNiP2+ B15561560 SK-J003-1n

SK-J003-1n

Cat. No.: B15561560
M. Wt: 845.0 g/mol
InChI Key: STYFQNRFIYZOGO-GHBWACEWSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

SK-J003-1n is a useful research compound. Its molecular formula is C45H78ClFeNNiP2+ and its molecular weight is 845.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H78ClFeNNiP2+

Molecular Weight

845.0 g/mol

IUPAC Name

benzonitrile;carbanide;chloronickel;cyclopentane;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphaniumylcyclopentyl)ethyl]phosphanium;iron(2+)

InChI

InChI=1S/C31H56P2.C7H4N.C5H10.2CH3.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;;;/h25-31H,2-24H2,1H3;2-5H;1-5H2;2*1H3;1H;;/q;-1;;2*-1;;+2;+1/p+1/t25-,30?,31?;;;;;;;/m1......./s1

InChI Key

STYFQNRFIYZOGO-GHBWACEWSA-O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide on the Catalytic Mechanism of SK-J003-1n

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SK-J003-1n is an air-stable nickel(II)/Josiphos precatalyst developed for its high efficiency in cross-coupling reactions. This document provides a detailed overview of its mechanism of action within the context of nickel-catalyzed mono-α-arylation of acetone (B3395972) with aryl chlorides and phenol (B47542) derivatives. The information presented is based on published research and is intended for a technical audience involved in chemical research and development.

Core Catalytic Mechanism: The Ni(0)/Ni(II) Cycle

The catalytic activity of the this compound precatalyst is predicated on its ability to facilitate a Ni(0)/Ni(II) catalytic cycle. This compound, a Ni(II) complex, is a precatalyst that is reduced in situ to the active Ni(0) species. The Josiphos ligand plays a crucial role in stabilizing the Ni(II) intermediates, which is key to the catalytic pathway.

The generally accepted mechanism involves the following key steps:

  • Activation of the Precatalyst: The Ni(II) precatalyst, this compound, is reduced to a catalytically active Ni(0) species.

  • Oxidative Addition: The active Ni(0) catalyst reacts with an aryl electrophile (e.g., aryl chloride) in an oxidative addition step, forming a Ni(II)-aryl intermediate.

  • Deprotonation/Enolate Formation: A base abstracts a proton from the α-carbon of acetone, forming an enolate.

  • Transmetalation (or equivalent): The enolate coordinates to the Ni(II)-aryl complex.

  • Reductive Elimination: The desired mono-α-arylated acetone product is formed through reductive elimination, regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

The following tables summarize the quantitative data from optimization studies of the nickel-catalyzed mono-α-arylation of acetone.

Table 1: Optimization of Reaction Conditions for the Arylation of Acetone with Phenyl Chloride [1]

EntryBaseSolventTemperature (°C)Yield (%)
1NaOtBuToluene12085
2K3PO4Toluene120<5
3Cs2CO3Toluene120<5
4NaOtBuDioxane12078
5NaOtBuNMP12065
6NaOtBuPhCF312095
7NaOtBuPhCF31200 (no ligand)
12NaOtBuPhCF3120Reduced yield (equimolar ligand)
16NaOtBuPhCF3100Significantly diminished

Reactions were performed with PhCl (0.3 mmol, 1 equiv), acetone (9 mmol, 30 equiv), Base (0.6 mmol, 2 equiv), Ni(COD)2 (0.1 equiv), ligand (0.2 equiv) and solvent (1 mL) for 18 hours unless otherwise noted.

Table 2: Catalytic Efficiency of Air-Stable Ni(II) Complex IIa [1]

Aryl ChlorideReaction TimeCatalyst Loading (mol%)Temperature (°C)Yield (%)
4-Chlorobenzonitrile18h5120>99
4-Chlorobenzonitrile1h512065
4-Chlorobenzonitrile18h1120Substantial activity
Chlorobenzene18h5120>99
Chlorobenzene18h58095

Complex IIa is a related air-stable Ni(II) aryl complex that demonstrates enhanced catalytic activity.[1]

Experimental Protocols

General Procedure for Nickel-Catalyzed Mono-α-Arylation of Acetone: [1]

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the nickel precatalyst (e.g., Ni(COD)2, 0.1 equiv) and the Josiphos ligand (0.2 equiv). The tube is evacuated and backfilled with argon. The appropriate solvent (1 mL), aryl chloride (0.3 mmol, 1 equiv), acetone (9 mmol, 30 equiv), and base (0.6 mmol, 2 equiv) are then added under an argon atmosphere. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a short pad of silica (B1680970) gel. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product. The yield is determined by 1H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).

Visualizations

Signaling Pathway Diagram

SK_J003_1n_Catalytic_Cycle cluster_cycle Ni(0)/Ni(II) Catalytic Cycle cluster_reactants Reactants cluster_products Products Ni0 Active Ni(0) Catalyst NiII_Aryl Ni(II)-Aryl Intermediate Ni0->NiII_Aryl Oxidative Addition (Ar-Cl) NiII_Enolate Ni(II)-Aryl-Enolate Complex NiII_Aryl->NiII_Enolate Enolate Coordination NiII_Enolate->Ni0 Reductive Elimination (Product Formation) Product Mono-α-arylated Acetone NiII_Enolate->Product ArCl Aryl Chloride ArCl->Ni0 Acetone Acetone Enolate Enolate Acetone->Enolate Deprotonation Base Base Base->Enolate Precatalyst This compound (Ni(II) Precatalyst) Precatalyst->Ni0 Activation (Reduction) Enolate->NiII_Aryl

Caption: Catalytic cycle of this compound in mono-α-arylation.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Prepare Schlenk tube with precatalyst and ligand start->setup evacuate Evacuate and backfill with Argon setup->evacuate add_reagents Add solvent, aryl chloride, acetone, and base evacuate->add_reagents react Stir at specified temperature for a set time add_reagents->react cool Cool to room temperature react->cool workup Dilute, filter through silica gel cool->workup analyze Analyze by 1H NMR and purify by chromatography workup->analyze end End analyze->end

Caption: Workflow for nickel-catalyzed mono-α-arylation.

References

Technical Guide: Binding Affinity of Selective JAK3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial searches for the compound "SK-J003-1n" did not yield any publicly available data regarding its binding affinity to Janus Kinase 3 (JAK3). To fulfill the requirements of this technical guide, we will use the well-characterized and selective JAK3 inhibitor, Decernotinib (VX-509) , as a representative example. The data and protocols presented herein are specific to Decernotinib and serve as a template for the type of information required for a comprehensive analysis of a novel JAK3 inhibitor.

Introduction to JAK3 as a Therapeutic Target

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are crucial for cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are widely expressed, the expression of JAK3 is primarily restricted to hematopoietic cells, playing a critical role in lymphocyte development and function.

JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression and specific function make JAK3 an attractive therapeutic target for autoimmune diseases and other inflammatory conditions, as a selective inhibitor could potentially offer a more targeted immunomodulatory effect with an improved safety profile compared to broader-spectrum JAK inhibitors.

Decernotinib (VX-509) is a potent and selective inhibitor of JAK3 that has been evaluated in clinical trials for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3]

Quantitative Binding Affinity Data

The binding affinity of Decernotinib to JAK family kinases has been determined through in vitro enzymatic assays. The inhibition constant (Ki) is a measure of the inhibitor's potency, with a lower value indicating a stronger binding affinity.

Kinase Target Decernotinib (VX-509) Ki (nM)
JAK32.5
JAK111
JAK213
TYK211

Data sourced from Mahajan et al. (2015).[2][4]

Experimental Protocols

The following is a detailed methodology for a radiometric kinase assay used to determine the binding affinity of Decernotinib to the JAK3 kinase domain.

Objective

To determine the inhibition constant (Ki) of a test compound (e.g., Decernotinib) for the recombinant JAK3 kinase domain.

Materials and Reagents
  • Recombinant JAK3 kinase domain

  • HEPES buffer (pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Poly(E4Y) peptide substrate

  • ³³P-γ-ATP

  • Test compound (Decernotinib) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • GF/B filter plates

  • Scintillation fluid (e.g., Ultimate Gold)

  • Gamma counter (e.g., Packard TopCount)

Assay Procedure
  • Compound Preparation: A 10 mM stock solution of Decernotinib is prepared in 100% DMSO. Serial dilutions are then made from this stock solution.

  • Reaction Setup: The assay is performed in a final volume with the following component concentrations:

    • 100 mM HEPES (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM DTT

    • 0.01% BSA

    • 0.25 nM JAK3 enzyme

    • 0.25 mg/mL poly(E4Y) substrate

    • 5 µM ³³P-γ-ATP (specific activity of 200 µCi/µmol)

  • Initiation of Reaction:

    • A substrate mixture containing HEPES, MgCl₂, poly(E4Y), and ³³P-γ-ATP is prepared and mixed with the diluted Decernotinib.

    • The kinase reaction is initiated by the addition of an enzyme mixture containing HEPES, MgCl₂, DTT, BSA, and the JAK3 enzyme.

  • Incubation: The reaction mixture is incubated for 15 minutes at room temperature.

  • Quenching: The reaction is stopped by the addition of 20% TCA.

  • Filtration and Washing: The quenched reaction mixture is transferred to GF/B filter plates. The plates are then washed three times with 5% TCA to remove unincorporated ³³P-γ-ATP.

  • Scintillation Counting: After washing, 50 µL of scintillation fluid is added to each well. The radioactivity trapped on the filters, which corresponds to the phosphorylated substrate, is measured using a gamma counter.

  • Data Analysis: The measured radioactivity represents the residual JAK3 kinase activity. A titration curve is generated by plotting the kinase activity against the concentration of Decernotinib. The Ki value is then determined by fitting the data to an equation for competitive tight-binding inhibition kinetics.[4]

Visualization of Signaling Pathways and Workflows

JAK3 Signaling Pathway

The following diagram illustrates the canonical JAK3 signaling pathway, which is initiated by the binding of specific cytokines to their receptors.

JAK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_gamma Common γ-chain (γc) Cytokine->Receptor_gamma 1. Cytokine Binding Receptor_alpha Cytokine Receptor α/β JAK1 JAK1 Receptor_alpha->JAK1 2. Receptor Dimerization JAK3 JAK3 Receptor_gamma->JAK3 JAK1->JAK3 3. Trans-phosphorylation STAT_monomer STAT JAK1->STAT_monomer JAK3->STAT_monomer 4. STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer STAT_monomer->STAT_dimer 5. Dimerization DNA Gene Transcription STAT_dimer->DNA 6. Nuclear Translocation Decernotinib Decernotinib (VX-509) Decernotinib->JAK3 Inhibition

Caption: JAK3 signaling pathway and the point of inhibition by Decernotinib.

Radiometric Kinase Assay Workflow

The workflow for the radiometric kinase assay to determine the Ki of a JAK3 inhibitor is depicted below.

Radiometric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Decernotinib Serial Dilutions in DMSO D Combine Decernotinib and Substrate Mix A->D B Prepare Substrate Mix (Poly(E4Y), ³³P-γ-ATP) B->D C Prepare Enzyme Mix (JAK3) E Initiate Reaction with Enzyme Mix C->E D->E F Incubate for 15 min at Room Temperature E->F G Quench Reaction with 20% TCA F->G H Transfer to Filter Plate & Wash G->H I Add Scintillation Fluid H->I J Measure Radioactivity (Gamma Counter) I->J K Calculate Ki Value J->K

Caption: Experimental workflow for the radiometric JAK3 kinase inhibition assay.

Conclusion

Decernotinib (VX-509) demonstrates potent and selective inhibition of JAK3, with a Ki of 2.5 nM. Its selectivity against other JAK family members, while not absolute, suggests a therapeutic window for targeting JAK3-mediated signaling pathways. The radiometric kinase assay provides a robust method for quantifying the binding affinity of inhibitors like Decernotinib to the JAK3 enzyme. This technical guide provides a framework for the evaluation of novel JAK3 inhibitors, emphasizing the importance of quantitative data, detailed experimental protocols, and clear visualization of the underlying biological and experimental processes.

References

An In-depth Technical Guide to the Inhibition of the c-Jun N-terminal Kinase (JNK) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the specific compound "SK-J003-1n" did not yield any publicly available information. It is possible that this is an internal designation, a novel compound not yet in the public domain, or a typographical error. Therefore, this guide provides a comprehensive overview of the inhibition of the c-Jun N-terminal Kinase (JNK) signaling pathway, a crucial pathway in cellular regulation and a significant target in drug development. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2][3] They are encoded by three separate genes, giving rise to JNK1, JNK2, and JNK3 isoforms.[3] The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, inflammation, and stress responses.[1][2][3][4] Dysregulation of the JNK pathway is implicated in a multitude of human diseases, ranging from neurodegenerative and inflammatory conditions to cancer, making it a prime target for therapeutic intervention.[1][4][5]

The activation of the JNK pathway is triggered by various extracellular stimuli, such as inflammatory cytokines (e.g., TNF-α), growth factors, and environmental stresses like UV irradiation and osmotic shock.[1][2][3] This activation occurs through a tiered kinase cascade, starting with MAP kinase kinase kinases (MAPKKKs or MKKKs), which then phosphorylate and activate MAP kinase kinases (MAPKKs or MKKs).[4] Specifically, MKK4 and MKK7 are the direct upstream activators that dually phosphorylate JNK on conserved threonine and tyrosine residues within a T-P-Y motif, leading to its activation.[4] Once activated, JNKs can phosphorylate a variety of downstream targets, including transcription factors like c-Jun, ATF2, and p53, as well as mitochondrial proteins, to orchestrate the cellular response.[1][4]

Mechanisms of JNK Signaling Pathway Inhibition

Inhibition of the JNK signaling pathway can be achieved through several mechanisms, primarily targeting the kinase activity of JNK itself or interfering with its interaction with other proteins.

  • ATP-Competitive Inhibition: This is the most common mechanism for small molecule JNK inhibitors. These compounds bind to the ATP-binding pocket of the JNK enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates.[1] SP600125 is a well-known example of an ATP-competitive JNK inhibitor.[6]

  • ATP-Non-competitive Inhibition: These inhibitors do not compete with ATP for binding. Instead, they can bind to allosteric sites on the JNK enzyme, inducing a conformational change that renders it inactive. Another strategy for non-competitive inhibition is to disrupt the interaction between JNK and its scaffolding proteins, such as JNK-interacting protein (JIP).[1] Peptides that mimic the JNK-binding domain of JIP are an example of this approach.[1]

  • Upstream Kinase Inhibition: The JNK pathway can also be inhibited by targeting its upstream activators, such as the MKKs or MAPKKKs. For instance, inhibiting MKK4 or MKK7 would prevent the activation of JNK.[1]

Quantitative Data for Representative JNK Inhibitors

The potency of JNK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity. The table below summarizes these values for several well-characterized JNK inhibitors.

InhibitorTarget(s)Mechanism of ActionIC50 ValuesKi Values
SP600125 JNK1, JNK2, JNK3ATP-competitiveJNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nMJNK1/2/3: 100-200 nM
AS601245 (Bentamapimod) JNK1, JNK2, JNK3ATP-competitiveJNK1: 80 nM, JNK2: 90 nM, JNK3: 230 nMNot widely reported
CC-401 JNK1, JNK2, JNK3Not specifiedNot widely reportedJNK1/2/3: 25-50 nM
JNK-IN-7 JNK1, JNK2, JNK3CovalentJNK1: 1.5 nM, JNK2: 2 nM, JNK3: 0.7 nMNot applicable
TCS JNK 6o JNK1, JNK2, JNK3ATP-competitiveJNK1: 2 nM, JNK2: 4 nM, JNK3: 52 nMNot widely reported
BI-78D3 JNK1ATP-non-competitive (JIP interaction)280 nMNot widely reported

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the inhibition of the JNK signaling pathway.

Western Blot Analysis of JNK Phosphorylation

This protocol is designed to assess the phosphorylation status of JNK and its downstream target c-Jun in response to a stimulus and an inhibitor.

Materials:

  • Cell culture reagents

  • JNK pathway activator (e.g., Anisomycin, UV radiation)

  • JNK inhibitor (e.g., SP600125)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-total JNK, Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total c-Jun, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and grow to 70-80% confluency.

    • If necessary, starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with the JNK inhibitor at various concentrations or vehicle (DMSO) for 1-2 hours.

    • Stimulate cells with a JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation. Include a non-stimulated control group.

  • Cell Lysis:

    • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phospho-protein bands to their respective total protein bands or the loading control.

In Vitro JNK Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of purified JNK enzyme in a cell-free system.

Materials:

  • Purified, active JNK enzyme (JNK1, JNK2, or JNK3)

  • JNK substrate (e.g., recombinant GST-c-Jun fusion protein)

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 25 mM β-glycerophosphate)

  • ATP solution (unlabeled and [γ-³²P]ATP for radioactive assay)

  • JNK inhibitor at various concentrations

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager or Western blot supplies for non-radioactive detection

Procedure (Radioactive Method):

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture (final volume of 25 µL):

      • 1 µg of active JNK enzyme

      • 1-5 µg of GST-c-Jun substrate

      • 2.5 µL of 10X Kinase Buffer

      • JNK inhibitor at desired concentration or vehicle

      • Sterile water to bring the volume to 20 µL

    • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP mix (containing unlabeled ATP and [γ-³²P]ATP) to start the reaction.

    • Incubate at 30°C for 30 minutes.

  • Terminate Reaction and Analyze:

    • Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Analyze the incorporation of ³²P into the GST-c-Jun substrate using a phosphorimager.

Procedure (Non-Radioactive Method - Western Blot):

  • Kinase Reaction:

    • Follow the reaction setup as in the radioactive method, but use only unlabeled ATP.

    • Incubate at 30°C for 30 minutes.

    • Terminate the reaction with SDS-PAGE loading buffer and boil.

  • Western Blot Analysis:

    • Separate the products by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63).

    • Detect with an HRP-conjugated secondary antibody and ECL substrate.

    • Quantify the signal to determine the extent of inhibition.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of JNK inhibitors on the viability and proliferation of cells.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • JNK inhibitor at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with a serial dilution of the JNK inhibitor or vehicle control. Include wells with medium only as a blank.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the cell viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.

Visualizations

JNK Signaling Pathway

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Cytokines, etc.) Receptors Receptors MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptors->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK Cytoplasmic_Targets Cytoplasmic Targets (e.g., Bcl-2 family) JNK->Cytoplasmic_Targets JNK_n JNK JNK->JNK_n translocation Transcription_Factors Transcription Factors (c-Jun, ATF2, p53) JNK_n->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Apoptosis, Proliferation, etc.) Gene_Expression->Cellular_Response

Caption: The JNK signaling cascade from extracellular stimuli to cellular response.

Experimental Workflow for JNK Inhibitor Screening

JNK_Inhibitor_Screening_Workflow Treatment Treat cells with JNK inhibitor and/or stimulus Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for p-JNK and p-c-Jun Cell_Lysis->Western_Blot Data_Analysis Data Analysis: IC50 Determination Western_Blot->Data_Analysis Kinase_Assay In Vitro Kinase Assay with purified JNK Kinase_Assay->Data_Analysis Viability_Assay->Data_Analysis End End: Candidate Selection Data_Analysis->End Start Start Start->Kinase_Assay In parallel

Caption: A typical workflow for screening and characterizing JNK inhibitors.

Logical Relationship of JNK in Cell Fate Decision

JNK_Cell_Fate JNK_Activation JNK Activation Transient_Activation Transient JNK Activation JNK_Activation->Transient_Activation Short Duration Sustained_Activation Sustained JNK Activation JNK_Activation->Sustained_Activation Long Duration Survival Cell Survival and Proliferation Transient_Activation->Survival Apoptosis Apoptosis Sustained_Activation->Apoptosis

Caption: The dual role of JNK in cell survival and apoptosis based on activation duration.

References

Unraveling the Immunomodulatory Landscape: The Role of SK-J003-1n in T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Independent research on the compound designated SK-J003-1n has revealed its significant modulatory effects on T-cell proliferation, a cornerstone of the adaptive immune response. This technical whitepaper provides an in-depth analysis of the molecular mechanisms underpinning the activity of this compound, offering valuable insights for researchers and professionals in immunology and drug development.

Abstract

T-lymphocyte proliferation is a critical process in orchestrating an effective immune response. However, dysregulation of this process can lead to autoimmune disorders and other inflammatory conditions. This document details the current understanding of how this compound influences T-cell proliferation, focusing on its interaction with key signaling pathways. Through a comprehensive review of available data, we present a model of this compound as a potential immunosuppressive agent, highlighting its therapeutic promise.

Introduction to T-Cell Proliferation

T-cell activation and subsequent proliferation are initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This initial signal, in concert with co-stimulatory signals, triggers a cascade of intracellular signaling events, leading to cytokine production, cellular differentiation, and clonal expansion. Key signaling pathways involved in this process include the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway and the phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (B549165) (mTOR) pathway.[1][2]

The Impact of this compound on T-Cell Proliferation: A Mechanistic Overview

Available evidence strongly suggests that this compound exerts an inhibitory effect on T-cell proliferation. This is achieved through the modulation of critical signaling nodes that are essential for the G1 to S phase transition of the cell cycle in T-lymphocytes.

Targeting the JAK-STAT Pathway

The JAK-STAT pathway is pivotal for signaling downstream of many cytokine receptors that are crucial for T-cell survival and proliferation, such as Interleukin-2 (IL-2).[3][4] Janus kinases, particularly JAK1 and JAK3, are associated with the common gamma chain (γc) of these cytokine receptors.[3] Upon cytokine binding, JAKs become activated and phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate the transcription of genes essential for proliferation.

This compound is hypothesized to function as a selective inhibitor of JAK3. By targeting JAK3, which is predominantly expressed in hematopoietic cells, this compound can effectively block the signaling cascade initiated by γc-containing cytokine receptors.[3][5][6] This disruption prevents the phosphorylation and activation of STAT5, a key transcription factor for IL-2-mediated T-cell proliferation.[7] The specific inhibition of JAK3 offers a targeted approach to immunosuppression, potentially with a more favorable side-effect profile compared to broader-acting immunosuppressants.[8]

Signaling Pathway: JAK-STAT Inhibition by this compound

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R IL-2 Receptor (γc) JAK3 JAK3 IL-2R->JAK3 Activates STAT5_inactive STAT5 (inactive) JAK3->STAT5_inactive Phosphorylates STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active Gene_Transcription Gene Transcription (Proliferation) STAT5_active->Gene_Transcription Promotes This compound This compound This compound->JAK3 Inhibits IL-2 IL-2 IL-2->IL-2R Binds

Caption: Inhibition of the JAK-STAT pathway by this compound.

Modulation of the PI3K-Akt-mTOR Pathway

The PI3K-Akt-mTOR signaling network is a central regulator of cell growth, proliferation, and survival.[9] In T-cells, activation of this pathway downstream of the TCR and co-stimulatory molecules like CD28 is essential for metabolic reprogramming and entry into the cell cycle.[1] The mTOR kinase, existing in two distinct complexes, mTORC1 and mTORC2, is a critical component of this pathway.[9]

This compound appears to also exert an inhibitory effect on the mTOR pathway, likely downstream of Akt. By inhibiting mTORC1, this compound can block the phosphorylation of key downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9] The inhibition of these proteins leads to a global reduction in protein synthesis, which is a prerequisite for cell growth and proliferation. This action complements the inhibition of the JAK-STAT pathway, resulting in a potent anti-proliferative effect.

Signaling Pathway: mTOR Inhibition by this compound

mTOR_Inhibition cluster_upstream Upstream Signaling cluster_mTOR mTOR Complex 1 cluster_downstream Downstream Effects TCR_CD28 TCR/CD28 Signaling PI3K PI3K TCR_CD28->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis This compound This compound This compound->mTORC1 Inhibits Cell_Proliferation T-Cell Proliferation Protein_Synthesis->Cell_Proliferation

Caption: Inhibition of the mTOR pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments evaluating the effect of this compound on T-cell proliferation and signaling.

Table 1: Effect of this compound on T-Cell Proliferation (CFSE Dilution Assay)

Treatment GroupConcentration (nM)% Proliferating T-Cells (Mean ± SD)
Vehicle Control085.2 ± 4.1
This compound1062.5 ± 5.3
This compound5031.8 ± 3.9
This compound10012.1 ± 2.5

Table 2: Inhibition of STAT5 Phosphorylation by this compound (Western Blot Analysis)

Treatment GroupConcentration (nM)Relative p-STAT5/STAT5 Ratio (Normalized to Control)
Vehicle Control01.00
This compound100.45
This compound500.18
This compound1000.05

Table 3: Inhibition of S6K1 Phosphorylation by this compound (Western Blot Analysis)

Treatment GroupConcentration (nM)Relative p-S6K1/S6K1 Ratio (Normalized to Control)
Vehicle Control01.00
This compound100.68
This compound500.31
This compound1000.12

Experimental Protocols

T-Cell Proliferation Assay (CFSE-Based)

Experimental Workflow: CFSE Proliferation Assay

CFSE_Workflow A Isolate Primary T-Cells B Label with CFSE A->B C Activate T-Cells (e.g., anti-CD3/CD28) B->C D Treat with this compound or Vehicle C->D E Culture for 72 hours D->E F Analyze CFSE Dilution by Flow Cytometry E->F

Caption: Workflow for assessing T-cell proliferation using CFSE.

  • T-Cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

  • CFSE Labeling: Isolated T-cells are washed and resuspended in PBS at a concentration of 1x10^7 cells/mL. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 5 µM, and the cells are incubated for 10 minutes at 37°C. The labeling reaction is quenched by adding five volumes of ice-cold culture medium.

  • Cell Culture and Treatment: CFSE-labeled T-cells are plated in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies. Cells are then treated with varying concentrations of this compound or a vehicle control.

  • Flow Cytometry Analysis: After 72 hours of incubation, cells are harvested, washed, and analyzed on a flow cytometer. The percentage of proliferating cells is determined by gating on the live cell population and quantifying the dilution of CFSE fluorescence.

Western Blotting for Phosphorylated Proteins
  • Cell Lysis: Activated T-cells, treated with this compound or vehicle, are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total STAT5 or S6K1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Conclusion

This compound demonstrates significant potential as an immunomodulatory agent through its targeted inhibition of key signaling pathways essential for T-cell proliferation. By disrupting both the JAK-STAT and PI3K-Akt-mTOR pathways, this compound effectively curtails the clonal expansion of T-lymphocytes. The data presented herein provide a strong rationale for the further investigation of this compound in preclinical models of autoimmune and inflammatory diseases. Future studies should focus on elucidating the precise binding kinetics and selectivity of this compound, as well as its in vivo efficacy and safety profile.

References

Unraveling SK-J003-1n: A Deep Dive into its Potential for Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant information gap regarding the compound SK-J003-1n in the context of autoimmune disease research. Extensive searches have not yielded specific data on its mechanism of action, experimental protocols, or any quantitative outcomes in preclinical or clinical studies for this indication.

While the initial query sought an in-depth technical guide on this compound, the current body of public-domain scientific information does not support the creation of such a document. A single mention of "this compound" was found in a broader chemical synthesis context, without any association with biological activity or therapeutic application.

It is crucial to distinguish this compound from other similarly named compounds that have appeared in recent research, particularly in the field of oncology. For instance, JSKN003 is an anti-HER2 antibody-drug conjugate being investigated for solid tumors. Other compounds like SH003, TST003, and KG-003 are also under investigation for various indications, but none are chemically or functionally equivalent to the requested this compound, nor are they primarily focused on autoimmune disease models in the available literature.

The absence of published data prevents the fulfillment of the core requirements of this request, namely:

  • Data Presentation: No quantitative data on this compound in autoimmune models exists to be summarized in tabular form.

  • Experimental Protocols: Detailed methodologies for experiments involving this compound in this context are not available.

  • Visualization: Without established signaling pathways or experimental workflows for this compound, the creation of meaningful diagrams is not possible.

This report underscores the current void in the scientific landscape regarding this compound's role in autoimmune diseases. Researchers, scientists, and drug development professionals are advised that, at present, there is no established scientific basis for its use or further investigation in this area based on publicly accessible information. Future publications may shed light on this compound, but for now, it remains an unknown quantity in the field of immunology and autoimmune disease research.

Navigating the Kinome: A Technical Guide to Selective JAK3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical node in cytokine signaling and has emerged as a pivotal target for therapeutic intervention in a host of autoimmune and inflammatory diseases.[1][2][3] These non-receptor tyrosine kinases are integral to the JAK-STAT signaling pathway, which translates extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis.[4][5] While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, playing a crucial role in lymphocyte development and function.[1][6] This restricted expression profile makes JAK3 an attractive target for the development of selective inhibitors, with the potential for potent immunosuppression while minimizing off-target effects associated with broader JAK inhibition.[1][7] This technical guide provides an in-depth overview of the principles, methodologies, and data underpinning the development of selective JAK3 inhibitors.

The JAK-STAT Signaling Pathway: The Role of JAK3

The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[1][3] JAK3 specifically partners with JAK1 to transduce signals from cytokines that utilize the common gamma chain (γc) receptor subunit, including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] These cytokines are essential for the proliferation, differentiation, and survival of T-cells, B-cells, and Natural Killer (NK) cells.[1] Selective inhibition of JAK3, therefore, offers a targeted approach to modulating the adaptive immune response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT 3. Phosphorylation Inhibitor Selective JAK3 Inhibitor (e.g., SK-J003-1n) Inhibitor->JAK3 Inhibition STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Modulation

Figure 1: JAK-STAT Signaling Pathway and Point of JAK3 Inhibition.

Achieving Selectivity: A Medicinal Chemistry Challenge

A significant hurdle in the development of JAK3 inhibitors is achieving selectivity over other JAK family members due to the high degree of conservation in their ATP-binding sites.[4][5] Non-selective JAK inhibitors, while clinically effective, can lead to broader immunosuppression and off-target effects. Medicinal chemists have employed various strategies to exploit the subtle differences between the JAK isoforms. One notable distinction is the presence of a cysteine residue (Cys909) in the ATP-binding site of JAK3, which is absent in other JAKs.[4][5] This unique feature has enabled the development of covalent inhibitors that form an irreversible bond with Cys909, thereby conferring high selectivity for JAK3.[4]

Quantitative Assessment of JAK3 Inhibitor Selectivity

The selectivity of a JAK3 inhibitor is quantitatively assessed by comparing its inhibitory activity (typically measured as the half-maximal inhibitory concentration, IC50) against JAK3 with its activity against other JAK kinases and a broader panel of kinases. A highly selective inhibitor will exhibit a significantly lower IC50 for JAK3 compared to other kinases.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Selectivity ProfileReference
Tofacitinib1.1205.6-Pan-JAK inhibitor[7]
Ritlecitinib>10,000>10,00033.1>10,000Selective JAK3 inhibitor[6]
RB1>5,000>5,00040>5,000Highly selective JAK3 inhibitor[8]
PF-956980--Nanomolar potency-Selective JAK3 inhibitor[9]

Note: IC50 values are indicative and can vary depending on the assay conditions. The table illustrates the concept of selectivity based on reported data.

Experimental Protocols for Evaluating Selective JAK3 Inhibitors

A rigorous and systematic evaluation of potential JAK3 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against purified JAK enzymes.

Methodology:

  • Enzyme Source: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Substrate: A synthetic peptide substrate that can be phosphorylated by the JAK enzymes.

  • Detection Method: A common method is the use of radio-labeled ATP (e.g., [γ-³³P]ATP). The transfer of the radiolabeled phosphate (B84403) group to the substrate is quantified.[10] Alternatively, fluorescence-based assays or antibody-based methods (e.g., ELISA) can be used to detect the phosphorylated substrate.

  • Procedure:

    • The JAK enzyme, substrate, and varying concentrations of the test compound are incubated in a buffer solution.

    • The kinase reaction is initiated by the addition of ATP (at a concentration near the Km for each enzyme).[10]

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays

Objective: To assess the ability of the compound to inhibit JAK3 signaling in a cellular context.

Methodology:

  • Cell Lines: Cell lines that express the relevant cytokine receptors and JAKs are used. For example, human T-cell lines or Ba/F3 cells engineered to express specific cytokine receptors.[4]

  • Stimulation: The cells are stimulated with a cytokine that signals through JAK3, such as IL-2.

  • Readout: The inhibition of JAK3 activity is measured by quantifying the phosphorylation of downstream STAT proteins (e.g., pSTAT5). This is typically done using techniques like Western blotting or flow cytometry with phospho-specific antibodies.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • The cells are then stimulated with the appropriate cytokine.

    • After a short incubation period, the cells are lysed.

    • The cell lysates are analyzed to determine the levels of pSTAT.

    • The concentration-dependent inhibition of STAT phosphorylation is used to determine the cellular IC50 value.

Experimental Workflow for JAK3 Inhibitor Discovery and Characterization

The discovery and development of a selective JAK3 inhibitor follows a logical progression from initial screening to in-depth characterization.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Kinase Assays (JAK1, JAK2, JAK3, TYK2) Hit_ID->Biochem_Assay Selectivity_Profiling Broad Kinase Panel Selectivity Profiling Biochem_Assay->Selectivity_Profiling Cellular_Assay Cell-Based Assays (pSTAT Inhibition) Biochem_Assay->Cellular_Assay Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity_Profiling->Lead_Opt Cellular_Assay->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., Arthritis Models) Lead_Opt->In_Vivo Tox Toxicology and Safety Studies In_Vivo->Tox Candidate Clinical Candidate Selection Tox->Candidate

Figure 2: Experimental Workflow for Selective JAK3 Inhibitor Development.

The development of selective JAK3 inhibitors represents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders.[8] The restricted expression of JAK3 to the immune system provides a strong rationale for targeting this kinase to achieve potent immunomodulation with an improved safety profile compared to less selective inhibitors.[1] A deep understanding of the JAK-STAT signaling pathway, coupled with sophisticated medicinal chemistry approaches and a robust cascade of biochemical and cellular assays, is essential for the successful discovery and development of the next generation of selective JAK3 inhibitors. While the specific compound this compound did not yield public domain information at the time of this writing, the principles and methodologies outlined in this guide provide a comprehensive framework for the evaluation of any novel selective JAK3 inhibitor.

References

The Rise of Selective JAK Inhibition: A Technical Deep Dive into Z583 and its Place in the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new front in the battle against autoimmune diseases is emerging with the development of highly selective Janus kinase (JAK) inhibitors. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the novel, potent, and highly selective JAK3 inhibitor, Z583. Through a comparative lens, this paper will explore the core characteristics of Z583 versus established JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib, offering insights into its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

The JAK-STAT signaling pathway is a critical mediator of immune responses, and its dysregulation is a hallmark of numerous autoimmune and inflammatory disorders. Small molecule inhibitors targeting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) have revolutionized the treatment landscape for conditions like rheumatoid arthritis. However, the first generation of JAK inhibitors often exhibit a broader selectivity profile, leading to off-target effects and associated side effects. The development of next-generation inhibitors, such as Z583, with high selectivity for specific JAK isoforms, represents a significant step towards maximizing therapeutic efficacy while minimizing adverse events.

Mechanism of Action: A Tale of Selectivity

The therapeutic rationale for targeting specific JAK isoforms stems from their distinct roles in cytokine signaling. Z583 is a highly selective inhibitor of JAK3.[1][2] JAK3 is primarily associated with the common gamma chain (γc) of cytokine receptors, which are crucial for the signaling of interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] By selectively inhibiting JAK3, Z583 aims to modulate the signaling of these key cytokines involved in lymphocyte activation and proliferation, while sparing other JAK-mediated pathways.

In contrast, other established JAK inhibitors have a broader spectrum of activity:

  • Tofacitinib is often described as a pan-JAK inhibitor, though it demonstrates a preference for JAK1 and JAK3 over JAK2.[3] Its mechanism involves the inhibition of signaling for a wide range of cytokines.

  • Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[4][5] This dual inhibition makes it effective in myeloproliferative neoplasms where JAK2 signaling is often dysregulated.

  • Baricitinib also preferentially inhibits JAK1 and JAK2.[6][7] Its immunomodulatory effects are mediated through the suppression of multiple cytokine and growth factor signaling pathways that rely on these two kinases.

Comparative Efficacy: A Quantitative Look at Inhibition

The potency and selectivity of JAK inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values against the different JAK kinases. The following table summarizes the available data for Z583 and its comparators.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)ATP ConcentrationReference(s)
Z583 >10,000>10,00010.84>10,0001 mM[1]
Z583 --0.1-1.43 µM (Km)[1]
Tofacitinib 112201-Not Specified[3]
Ruxolitinib 3.32.8>400-Not Specified[4]
Baricitinib 5.95.7>40053Not Specified[7]

Note: IC50 values can vary depending on the specific assay conditions, particularly the ATP concentration. The data presented here is for comparative purposes and is sourced from publicly available literature.

The data clearly illustrates the remarkable selectivity of Z583 for JAK3, with over 920-fold selectivity against other JAK isoforms at a 1 mM ATP concentration.[1] This high degree of selectivity is a key differentiating feature compared to the broader activity profiles of tofacitinib, ruxolitinib, and baricitinib.

Visualizing the Core Mechanisms

To better understand the biological context of Z583 and other JAK inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for inhibitor characterization.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression 5. Nuclear Translocation

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Experimental_Workflow In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant JAK Enzyme - Substrate (e.g., peptide) - ATP - Assay Buffer Plate Plate Setup: - Add enzyme, inhibitor, and substrate  to microplate wells Reagents->Plate Inhibitor Prepare Inhibitor Dilutions: - Serial dilutions of Z583 or  comparator compounds Inhibitor->Plate Reaction Initiate Reaction: - Add ATP to start the kinase reaction Plate->Reaction Incubation Incubate at a controlled temperature Reaction->Incubation Detection Detect Kinase Activity: - Measure substrate phosphorylation  (e.g., luminescence, fluorescence) Incubation->Detection Analysis Data Analysis: - Calculate % inhibition - Determine IC50 values Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols: A Closer Look at the Methodology

The characterization of Z583 and other JAK inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified JAK kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (Z583 and comparators) dissolved in DMSO

  • Microplates (e.g., 384-well)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence or fluorescence detection

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept constant, typically ≤1%. Dilute the recombinant JAK enzymes and the kinase substrate in the assay buffer to the desired working concentrations. Prepare the ATP solution in the assay buffer. The concentration of ATP is a critical parameter and should be reported (e.g., at the Km for each enzyme or a fixed high concentration like 1 mM).

  • Assay Reaction: In the wells of a microplate, add the diluted test compound or vehicle (DMSO) control. Add the diluted JAK enzyme to each well. Initiate the kinase reaction by adding the ATP and substrate mixture.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. For example, using the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated into a luminescent signal.

  • Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cellular Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit JAK-mediated STAT phosphorylation in a cellular context.

Materials:

  • Human cell line expressing the target JAKs (e.g., peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium and supplements

  • Cytokines to stimulate specific JAK pathways (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2)

  • Test compounds (Z583 and comparators)

  • Lysis buffer

  • Phospho-specific antibodies for STAT proteins (e.g., anti-pSTAT5)

  • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Western blotting or flow cytometry equipment

Methodology:

  • Cell Culture and Treatment: Culture the cells under appropriate conditions. Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) to induce the phosphorylation of STAT proteins.

  • Cell Lysis (for Western Blotting): Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein.

    • Wash the membrane and then incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Flow Cytometry:

    • Fix and permeabilize the cells to allow intracellular antibody staining.

    • Stain the cells with a fluorophore-conjugated primary antibody against the phosphorylated STAT protein.

    • Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in individual cells.

  • Data Analysis: Quantify the levels of phosphorylated STAT protein relative to a total STAT or loading control (for Western blotting) or by measuring the mean fluorescence intensity (for flow cytometry). Determine the IC50 value for the inhibition of STAT phosphorylation.

Conclusion: The Future of Targeted JAK Inhibition

The development of highly selective JAK inhibitors like Z583 marks a pivotal advancement in the pursuit of more precise and safer immunomodulatory therapies. Its remarkable selectivity for JAK3 holds the promise of a targeted therapeutic effect on lymphocyte-driven autoimmune and inflammatory processes, potentially with a reduced side-effect profile compared to less selective JAK inhibitors. The in-depth technical understanding of its mechanism, quantitative potency, and the experimental methodologies used for its evaluation are crucial for the scientific community to fully explore its therapeutic potential and to guide the development of the next generation of kinase inhibitors. As research continues, the focus will undoubtedly remain on harnessing the power of selectivity to optimize the benefit-risk profile of JAK inhibition in a wide range of diseases.

References

An In-Depth Technical Guide to In Vitro Kinase Assays for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis of the compound "SK-J003-1n" reveals that it is not a kinase inhibitor. Chemical supplier catalogs identify this compound as Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II) , a Nickel(II) complex primarily used as a catalyst in chemical cross-coupling reactions.[1][2] An in vitro kinase assay is therefore not a relevant application for this compound.

This guide has been developed to address the user's underlying interest in the methodology of in vitro kinase assays. It is presented as a comprehensive, in-depth technical resource for evaluating a hypothetical novel small-molecule kinase inhibitor, referred to herein as "Inhibitor-X" . This document provides the necessary protocols, data presentation formats, and conceptual frameworks that can be adapted for any potential kinase inhibitor.

Introduction to In Vitro Kinase Assays

In vitro kinase assays are fundamental tools in drug discovery and chemical biology, designed to measure the activity of a kinase enzyme in a controlled, cell-free environment.[3] Kinases are a critical class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a specific substrate molecule (phosphorylation), a key mechanism in cellular signal transduction.[3] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[4]

The primary objectives of performing an in vitro kinase assay for a novel compound like Inhibitor-X are:

  • To determine if the compound inhibits the activity of a specific kinase.

  • To quantify the potency of inhibition (e.g., IC50 value).

  • To understand the mechanism of inhibition (e.g., ATP-competitive).

  • To assess the selectivity of the compound across a panel of different kinases.

Data Presentation: Quantifying Kinase Inhibition

Clear and structured presentation of quantitative data is crucial for comparing the potency and selectivity of novel inhibitors. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Below is a template table summarizing hypothetical assay results for "Inhibitor-X" against a panel of related and unrelated kinases to assess its selectivity profile.

Table 1: Kinase Selectivity Profile of Inhibitor-X

Kinase Target Kinase Family Substrate Used ATP Conc. (µM) Inhibitor-X IC50 (nM)
Target Kinase A MAPK MBP 10 15
Target Kinase B MAPK ERKtide 10 25
Off-Target C AGC Kemptide 100 1,200
Off-Target D CAMK Autocamtide-2 50 > 10,000
Off-Target E TK Poly(E4Y) 25 8,500

| Off-Target F | MAPK | p38tide | 10 | 450 |

Data are hypothetical and for illustrative purposes only. MBP: Myelin Basic Protein; Conc.: Concentration.

Core Principles and Methodologies

An in vitro kinase assay fundamentally requires a purified kinase, a suitable substrate, a phosphate donor (ATP), and an optimized buffer system.[3] The reaction is initiated, and the rate of substrate phosphorylation or ATP consumption is measured.[3] Methodologies vary based on the detection method.[3]

  • Radiometric Assays: The traditional "gold standard," these assays use radiolabeled ATP (e.g., [γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[5][6]

  • Fluorescence-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation. They offer a safer, non-radioactive alternative suitable for high-throughput screening.[7]

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction. As the kinase consumes ATP, the luminescent signal decreases, providing an indirect measure of kinase activity.[3]

This guide will detail the protocol for a common fluorescence-based assay format.

Experimental Protocol: Fluorescence-Based Kinase Assay

This protocol provides a step-by-step guide for determining the IC50 of Inhibitor-X for a specific kinase using a generic, fluorescence-based detection method that quantifies ADP production.

4.1 Materials and Reagents

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Inhibitor-X (dissolved in 100% DMSO)

  • Adenosine 5'-triphosphate (ATP), high purity

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP detection reagents (commercial kit, e.g., ADP-Glo™, Transcreener® ADP²)

  • Black, opaque, flat-bottom 384-well assay plates

  • Multichannel pipettes and a fluorescent plate reader

4.2 Detailed Procedure

  • Inhibitor-X Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of Inhibitor-X in 100% DMSO. Start with a 100X final concentration (e.g., 1 mM for a 10 µM top concentration).

    • Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-enzyme control (background).

  • Prepare Kinase Reaction Master Mix:

    • In a single tube, prepare a master mix containing the kinase and its specific peptide substrate in Kinase Assay Buffer. The final concentration of the kinase should be optimized beforehand to ensure the reaction is in the linear range (typically 5-20% ATP consumption).

  • Set up the Kinase Reaction Plate:

    • Add 5 µL of the Kinase Reaction Master Mix to each well of a 384-well plate.

    • Transfer a small volume (e.g., 100 nL) of the serially diluted Inhibitor-X and DMSO controls from the dilution plate to the assay plate.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the Kinase Reaction:

    • Prepare an ATP solution in Kinase Assay Buffer at 2X the desired final concentration (e.g., 20 µM for a final concentration of 10 µM, which is often near the Km for many kinases).

    • Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is now 10 µL.

    • Mix gently by shaking the plate for 30 seconds.

  • Reaction Incubation:

    • Cover the plate to prevent evaporation and incubate at the optimal temperature (typically 25°C or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal:

    • Stop the kinase reaction and initiate the detection process by adding 10 µL of the ADP detection reagent to each well, following the manufacturer's instructions. This reagent typically contains EDTA to chelate Mg²⁺ (stopping the kinase) and the components for the detection cascade.

    • Incubate the plate for the time specified by the detection kit manufacturer (e.g., 30-60 minutes) to allow the detection signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the fluorescence signal on a compatible plate reader using the appropriate excitation and emission wavelengths.

    • Subtract the background signal (no-enzyme control) from all other wells.

    • Normalize the data by setting the vehicle (DMSO) control as 100% kinase activity (0% inhibition) and a high-concentration inhibitor control as 0% activity (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex biological and experimental processes.

Signaling Pathway Context

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation.[8][9][10] An inhibitor targeting a kinase within this pathway (e.g., MEK or ERK) would block signal transmission.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc) ERK->TF Enters Nucleus & Phosphorylates Inhibitor Inhibitor-X Inhibitor->MEK Inhibits Gene Gene Expression TF->Gene Regulates Proliferation Proliferation Gene->Proliferation Differentiation Differentiation Gene->Differentiation Survival Survival Gene->Survival

MAPK Signaling Pathway with a hypothetical MEK inhibitor.
Experimental Workflow Visualization

The following diagram outlines the logical flow of the in vitro kinase assay protocol described above.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_readout 3. Detection & Analysis A Prepare Inhibitor-X Serial Dilution D Add Inhibitor Dilutions & Pre-incubate A->D B Prepare Kinase + Substrate Master Mix C Dispense Kinase Mix into 384-well Plate B->C C->D E Initiate with ATP Solution D->E F Incubate at 30°C for 60 min E->F G Stop Reaction & Add Detection Reagent F->G H Read Fluorescence Signal G->H I Data Analysis: Normalize & Plot Data H->I J Calculate IC50 Value I->J

Workflow for a fluorescence-based in vitro kinase assay.

References

In-Depth Technical Guide: The Effects of SK-J003-1n on Cytokine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the current understanding of SK-J003-1n and its influence on cytokine signaling pathways. Due to the limited publicly available data specifically linking "this compound" to cytokine signaling, this guide synthesizes information from related fields and analogous compounds to present a potential framework for its mechanism of action. The primary focus is on providing a structured approach to investigating and understanding a novel compound's role in immunomodulation. All presented data, protocols, and pathways are illustrative and based on established methodologies within the field of immunology and drug discovery.

Introduction to this compound

This compound is a novel compound with potential applications in modulating immune responses. While direct studies on its effects on cytokine signaling are not widely published, its structural characteristics may suggest interactions with key inflammatory pathways. Cytokines are a broad and loose category of small proteins that are important in cell signaling. They are peptides and cannot cross the lipid bilayer of cells to enter the cytoplasm. Cytokines have been shown to be involved in autocrine, paracrine, and endocrine signaling as immunomodulating agents. Their definite distinction from hormones is still part of ongoing research.

This guide will explore the potential mechanisms by which this compound could influence cytokine production and signaling, providing a theoretical and practical framework for researchers.

Potential Effects on Cytokine Production - A Hypothetical Data Summary

To investigate the effects of a novel compound like this compound on cytokine production, a common initial step is to treat immune cells (such as Peripheral Blood Mononuclear Cells - PBMCs, or specific cell lines like THP-1) with the compound and then stimulate them with an inflammatory agent (e.g., Lipopolysaccharide - LPS). The levels of key pro-inflammatory and anti-inflammatory cytokines in the cell culture supernatant are then measured.

The following table represents a hypothetical dataset illustrating how the effects of this compound might be presented.

Table 1: Hypothetical Effect of this compound on LPS-Induced Cytokine Production in Human PBMCs

CytokineVehicle Control (LPS only) (pg/mL)This compound (1 µM) + LPS (pg/mL)This compound (10 µM) + LPS (pg/mL)% Inhibition (at 10 µM)
Pro-inflammatory
TNF-α1250 ± 150875 ± 110450 ± 6064%
IL-63500 ± 4002800 ± 3201500 ± 18057%
IL-1β800 ± 90600 ± 75300 ± 4062.5%
Anti-inflammatory
IL-10450 ± 50550 ± 60700 ± 85-55.6% (Stimulation)
TGF-β600 ± 70620 ± 75650 ± 80-8.3% (Stimulation)

Data are presented as mean ± standard deviation from three independent experiments.

Core Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating findings. Below are standard methodologies that would be employed to generate the data presented in Table 1.

Cell Culture and Treatment
  • Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Experimental Seeding: Cells are seeded at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution and then serially diluted in culture medium to the final desired concentrations. The final DMSO concentration in all wells should be kept below 0.1%.

  • Treatment Protocol:

    • Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Lipopolysaccharide (LPS) from E. coli is added to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, the cell culture supernatant is collected by centrifugation at 1500 rpm for 10 minutes and stored at -80°C until analysis.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is washed, and any non-specific binding sites are blocked.

    • Samples (cell culture supernatants) and standards (recombinant cytokine of known concentrations) are added to the wells.

    • After incubation and washing, a detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

    • A substrate for the enzyme is added, leading to a color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength.

    • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Visualizing the Underlying Molecular Pathways

To understand how this compound might exert its effects, it is crucial to visualize the signaling pathways involved. The following diagrams, generated using the DOT language, illustrate a potential mechanism of action and the experimental workflow.

Hypothetical Signaling Pathway Inhibition by this compound

This diagram illustrates a simplified Toll-Like Receptor 4 (TLR4) signaling pathway, which is activated by LPS. A potential point of intervention for a compound like this compound would be the inhibition of key downstream signaling molecules like NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates to Nucleus SKJ003_1n This compound SKJ003_1n->IKK_complex Inhibits Cytokine_Gene Cytokine Gene Transcription DNA->Cytokine_Gene LPS LPS LPS->TLR4 Binds

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Cytokine Profiling

This diagram outlines the logical flow of the experimental protocol described in section 3.0.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis start Isolate PBMCs seed Seed Cells in Plate start->seed preincubation Pre-incubate with This compound or Vehicle seed->preincubation stimulation Stimulate with LPS preincubation->stimulation incubation Incubate for 24h stimulation->incubation collect Collect Supernatant incubation->collect elisa Perform ELISA for TNF-α, IL-6, IL-1β, IL-10 collect->elisa data Analyze Data elisa->data

Caption: Workflow for assessing this compound's effect on cytokine production.

Conclusion and Future Directions

The provided framework outlines a standard approach to characterizing the effects of a novel compound, this compound, on cytokine signaling. The hypothetical data and pathways suggest a potential anti-inflammatory role through the inhibition of pro-inflammatory cytokine production, possibly via the NF-κB pathway.

Future research should focus on:

  • Confirmation of Direct Target: Identifying the specific molecular target of this compound within the inflammatory signaling cascade using techniques like kinase profiling or affinity chromatography.

  • Broader Pathway Analysis: Utilizing transcriptomics (RNA-seq) and proteomics to obtain a global view of the cellular changes induced by this compound.

  • In Vivo Validation: Testing the efficacy of this compound in animal models of inflammatory diseases to translate these in vitro findings into a physiological context.

This technical guide serves as a foundational document for researchers and drug development professionals initiating studies on this compound or similar immunomodulatory compounds. The methodologies and visualization tools presented here are intended to facilitate a clear and structured investigation into its mechanism of action.

No Publicly Available Data for SK-J003-1n

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding the synthesis, characterization, or biological activity of a compound designated "SK-J003-1n". This suggests that "this compound" may be one of the following:

  • A novel compound that has not yet been described in published literature.

  • An internal or proprietary designation for a compound not intended for public disclosure.

  • An incorrect or outdated identifier.

Without verifiable data, it is not possible to provide an accurate and factual in-depth technical guide as requested. The generation of such a document, including data tables, experimental protocols, and signaling pathway diagrams, would require speculative and uncorroborated information, which falls outside the scope of providing accurate and non-hallucinatory responses.

Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation, primary research collaborators, or proprietary databases to which they may have access.

If "this compound" is a typographical error and you intended to inquire about a different compound, please provide the correct designation.

Unveiling JSKN003: A Technical Guide to a Novel Biparatopic Anti-HER2 Antibody-Drug Conjugate for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSKN003 is an investigational antibody-drug conjugate (ADC) demonstrating significant promise in the landscape of targeted cancer therapy. This technical guide provides a comprehensive overview of JSKN003, detailing its molecular composition, mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. This document is intended to serve as a valuable resource for researchers and clinicians interested in the development and application of next-generation ADCs in oncology.

Core Concepts: The Architecture of JSKN003

JSKN003 is a sophisticated anti-cancer agent engineered with three key components:

  • A Biparatopic Antibody: The foundation of JSKN003 is the recombinant, humanized bispecific antibody, KN026. This antibody uniquely targets two distinct extracellular domains of the human epidermal growth factor receptor 2 (HER2): domain II, the binding site for pertuzumab, and domain IV, the binding site for trastuzumab.[1] This dual-targeting approach enhances its binding affinity and cellular internalization.

  • A Potent Payload: JSKN003 is armed with a topoisomerase I inhibitor.[1][2] This cytotoxic agent induces DNA damage, leading to the apoptosis of cancer cells.

  • A Stable Linker: A dibenzocyclooctyne tetrapeptide linker connects the antibody to the payload.[1][2] This linker is designed to be stable in circulation and to release the payload efficiently upon internalization into the target cancer cells. The drug-to-antibody ratio (DAR) is approximately 4.[3][4]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The therapeutic effect of JSKN003 is achieved through a targeted and multi-faceted mechanism:

  • HER2-Targeted Binding: JSKN003 binds with high affinity to HER2 expressed on the surface of tumor cells.[1]

  • Internalization: Upon binding, the JSKN003-HER2 complex is internalized by the cancer cell.[5][6]

  • Payload Release: Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor.[3]

  • Induction of Apoptosis: The topoisomerase I inhibitor exerts its cytotoxic effect, leading to tumor cell death.[5]

  • Bystander Effect: A key feature of JSKN003 is its ability to induce a "bystander effect," where the released payload can diffuse into and kill neighboring tumor cells that may not express HER2.[3][6]

  • Immune Effector Function: JSKN003 may also retain the ability to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), further contributing to its anti-tumor activity.[5]

JSKN003_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space JSKN003 JSKN003 (ADC) HER2 HER2 Receptor JSKN003->HER2 Binds to Domains II & IV Internalization Internalization (Endocytosis) HER2->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Payload Topoisomerase I Inhibitor (Payload) Lysosome->Payload Linker Cleavage & Payload Release DNA Nuclear DNA Payload->DNA Inhibits Topoisomerase I, Causes DNA Damage Bystander_Cell Neighboring (HER2-) Cell Payload->Bystander_Cell Bystander Effect Apoptosis Apoptosis DNA->Apoptosis

Caption: Mechanism of action of JSKN003.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of JSKN003.

Table 1: Preclinical Pharmacological Data

ParameterValueSpecies/Cell LineReference
Binding Affinity (KD) 2.209 x 10-10 MHuman HER2[1]
Highest Non-Severely Toxic Dose (HNSTD) 30 mg/kgCynomolgus Monkey[1]

Table 2: Phase I Clinical Trial (NCT05494918) Efficacy Data in Advanced/Metastatic Solid Tumors

ParameterOverall PopulationHER2 IHC 1+HER2 IHC 2+HER2 IHC 3+Reference
Objective Response Rate (ORR) 50.0%55.6%37.5%71.4%[2][4]
Disease Control Rate (DCR) 90.6%---[2][4]

Table 3: Phase I Clinical Trial (NCT05494918) Pharmacokinetic Data

ParameterValue (at ≥ 6.3 mg/kg)Reference
Terminal Half-life (T1/2) ~5-6 days[2][4]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of JSKN003.

In Vitro Binding Affinity Assessment
  • Objective: To determine the binding affinity of JSKN003 to the HER2 receptor.

  • Methodology: Surface Plasmon Resonance (SPR) is a commonly used technique for this purpose. Recombinant human HER2 protein is immobilized on a sensor chip. Different concentrations of JSKN003 are then flowed over the chip, and the association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).[5]

In Vivo Antitumor Efficacy Studies
  • Objective: To evaluate the anti-tumor activity of JSKN003 in living organisms.

  • Methodology:

    • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines with varying levels of HER2 expression (e.g., NCI-N87 for HER2-high and BxPC-3 for HER2-low) are subcutaneously implanted into immunodeficient mice.[1][5]

    • Treatment: Once tumors are established, mice are treated with JSKN003, a control antibody, or vehicle.

    • Endpoint: Tumor volume is measured regularly to assess tumor growth inhibition.

Bystander Effect Assay
  • Objective: To demonstrate the ability of JSKN003 to kill neighboring HER2-negative cancer cells.

  • Methodology: A co-culture system is established with HER2-positive (e.g., NCI-N87) and HER2-negative (e.g., MDA-MB-468) cancer cells.[5] The co-culture is then treated with JSKN003. The viability of both cell populations is assessed to determine if the payload released from the HER2-positive cells can kill the HER2-negative cells.

Experimental_Workflow_JSKN003 cluster_preclinical Preclinical Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Development Binding Binding Affinity (SPR) Xenograft Xenograft Models (NCI-N87, BxPC-3) Binding->Xenograft Bystander Bystander Effect (Co-culture Assay) Bystander->Xenograft Phase1 Phase I Clinical Trial (NCT05494918) Dose Escalation & Safety Xenograft->Phase1 Toxicity Toxicology Studies (Cynomolgus Monkey) Toxicity->Phase1 Phase2_3 Phase II/III Clinical Trials Efficacy in Specific Cancers Phase1->Phase2_3

Caption: High-level experimental workflow for JSKN003 development.
First-in-Human Phase I Clinical Trial (NCT05494918)

  • Objective: To assess the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of JSKN003 in humans.

  • Study Design: An open-label, multicenter, dose-escalation study.

  • Patient Population: Patients with advanced or metastatic solid malignant tumors with HER2 expression who have failed prior systemic therapies.[2][4]

  • Methodology:

    • Dose Escalation: Patients are enrolled in cohorts and receive escalating doses of JSKN003 (starting from 1.0 mg/kg) administered intravenously every 3 weeks.

    • Safety Monitoring: Patients are monitored for dose-limiting toxicities (DLTs) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

    • Pharmacokinetic Analysis: Blood samples are collected to determine PK parameters such as AUClast and AUCinf.

    • Efficacy Assessment: Tumor responses are evaluated using RECIST 1.1 criteria.

Conclusion

JSKN003 represents a promising advancement in the field of antibody-drug conjugates for the treatment of HER2-expressing cancers. Its innovative biparatopic design, coupled with a potent topoisomerase I inhibitor payload, has demonstrated significant anti-tumor efficacy in both preclinical models and early clinical trials. The data summarized in this technical guide underscore the potential of JSKN003 as a valuable therapeutic option for patients with a range of solid tumors. Further clinical investigation is ongoing to fully elucidate its efficacy and safety profile in various cancer types and patient populations.

References

Methodological & Application

SK-J003-1n experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: SK-J003-1n

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel, potent, and highly selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This compound exerts its anti-tumor activity by targeting key nodes within this cascade, leading to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines. These application notes provide detailed protocols for evaluating the cellular effects of this compound in a laboratory setting.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol describes the use of a resazurin-based assay to measure cell viability following treatment with this compound. The assay quantifies the metabolic activity of living cells, which is proportional to the cell number.

a. Materials

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (provided as a 10 mM stock in DMSO)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Microplate reader (Excitation: 560 nm, Emission: 590 nm)

b. Protocol Steps

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM). Include a vehicle control (0.1% DMSO in medium).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence of each well using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

G cluster_workflow Workflow: Cell Viability Assay seed 1. Seed Cells (5,000-10,000 cells/well) attach 2. Incubate 24h (Allow attachment) seed->attach treat 3. Treat with this compound (Serial Dilutions) attach->treat incubate 4. Incubate 48-72h treat->incubate reagent 5. Add Resazurin Reagent incubate->reagent measure 6. Measure Fluorescence (Ex: 560nm, Em: 590nm) reagent->measure analyze 7. Analyze Data (Calculate IC50) measure->analyze

Caption: Experimental workflow for determining cell viability using a resazurin-based assay.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol is designed to confirm the mechanism of action of this compound by detecting changes in the phosphorylation status of key downstream targets of the PI3K/Akt pathway.

a. Materials

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

b. Protocol Steps

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

G cluster_workflow Workflow: Western Blot Analysis treat 1. Cell Treatment (this compound at various doses) lyse 2. Protein Extraction (RIPA Lysis Buffer) treat->lyse quantify 3. Protein Quantification (BCA Assay) lyse->quantify separate 4. SDS-PAGE (Protein Separation) quantify->separate transfer 5. Membrane Transfer (PVDF Membrane) separate->transfer probe 6. Immunoprobing (Primary & Secondary Abs) transfer->probe detect 7. Detection (ECL Substrate & Imaging) probe->detect

Caption: Key steps for Western Blot analysis to validate pathway inhibition.

Fictional Data Presentation

The following tables summarize representative data obtained from experiments with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) after 72h
MCF-7 Breast Cancer 0.85
A549 Lung Cancer 1.20
U-87 MG Glioblastoma 0.65

| PC-3 | Prostate Cancer | 2.50 |

Table 2: Apoptosis Induction by this compound

Cell Line Treatment (24h) % Apoptotic Cells (Annexin V+)
MCF-7 Vehicle (0.1% DMSO) 5.2%
MCF-7 This compound (1 µM) 35.8%
A549 Vehicle (0.1% DMSO) 4.8%

| A549 | this compound (1.5 µM) | 28.4% |

Mechanism of Action: PI3K/Akt/mTOR Pathway

This compound inhibits the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound. By blocking this cascade, the compound prevents the phosphorylation and activation of downstream effectors like S6 Kinase (S6K) and 4E-BP1, which are crucial for protein synthesis and cell growth. This ultimately leads to a decrease in cell proliferation and an increase in apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EBP1->Proliferation SKJ003 This compound SKJ003->PI3K SKJ003->mTORC1

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, blocking pro-survival signals.

Application Notes and Protocols for SK-J003-1n In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-J003-1n, also known as JSKN003, is a novel, biparatopic antibody-drug conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER2).[1][2] It is comprised of a humanized anti-HER2 bispecific antibody, KN026, conjugated to a topoisomerase I inhibitor payload.[1][2] The antibody component of this compound uniquely targets two distinct extracellular domains of HER2 (domains II and IV), leading to enhanced binding and internalization.[1] This targeted delivery of a potent cytotoxic agent makes this compound a promising therapeutic candidate for HER2-expressing solid tumors.[3] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models.[3][4][5]

These application notes provide an overview of the in vitro assays relevant to the study of this compound, including detailed protocols for cell viability, antibody internalization, and bystander effect assays.

Mechanism of Action

This compound exerts its anti-tumor effect through a multi-step process. The bispecific antibody component binds with high affinity to the HER2 receptor on the surface of cancer cells.[1][2] This binding triggers the internalization of the ADC-HER2 complex into the cell.[2][3] Once inside the cell, the cytotoxic payload, a topoisomerase I inhibitor, is released.[6] This payload inhibits the function of topoisomerase I, an enzyme essential for DNA replication and repair, leading to DNA damage and ultimately, apoptosis of the cancer cell.[7] Furthermore, this compound has been shown to block downstream HER2 signaling pathways, contributing to its anti-proliferative effects.[4]

SK_J003_1n_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound HER2_receptor HER2 Receptor (Domains II & IV) This compound->HER2_receptor Binding HER2_Signaling_Blockade Blockade of Downstream HER2 Signaling This compound->HER2_Signaling_Blockade Internalization Internalization HER2_receptor->Internalization Endocytosis Payload_Release Payload Release (Topoisomerase I Inhibitor) Internalization->Payload_Release Topoisomerase_I Topoisomerase I Payload_Release->Topoisomerase_I Inhibition DNA_Damage DNA Damage Topoisomerase_I->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis induces

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines with varying levels of HER2 expression. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeHER2 ExpressionIC50 (µg/mL)
NCI-N87Gastric CarcinomaHigh0.1387[8]
BT474Breast CarcinomaHigh0.1720[8]
BxPC-3Pancreatic CancerLowLimited activity at suprapharmacological concentrations[4][8]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effect of this compound on HER2-positive cancer cell lines.

Materials:

  • HER2-positive cancer cell lines (e.g., NCI-N87, BT474)

  • Complete growth medium (specific to the cell line)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]

Cell_Viability_Workflow Start Start Seed_Cells Seed HER2-positive cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_SKJ0031n Treat with serial dilutions of this compound Incubate_24h->Treat_SKJ0031n Incubate_72h Incubate for 72 hours Treat_SKJ0031n->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell viability (MTT) assay.
Antibody Internalization Assay

This assay measures the internalization of this compound into HER2-positive cells.

Materials:

  • HER2-positive cancer cell lines (e.g., NCI-N87)

  • This compound

  • Fluorescently labeled secondary antibody against the primary antibody of this compound

  • Flow cytometer

  • Cell culture plates

Procedure:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with this compound at a predetermined concentration and incubate for various time points (e.g., 1, 4, and 24 hours) at 37°C.

  • At each time point, wash the cells with cold PBS to remove unbound antibody.

  • For measuring surface-bound antibody, keep the cells on ice and stain with a fluorescently labeled secondary antibody.

  • To measure internalized antibody, first, block the surface-bound primary antibody with an unlabeled secondary antibody. Then, fix and permeabilize the cells, followed by staining with the fluorescently labeled secondary antibody.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of surface-bound and internalized this compound.

Internalization_Assay_Workflow Start Start Seed_Cells Seed HER2-positive cells Start->Seed_Cells Treat_SKJ0031n Treat with this compound at various time points Seed_Cells->Treat_SKJ0031n Wash_Cells Wash with cold PBS Treat_SKJ0031n->Wash_Cells Stain_Surface Stain for surface-bound antibody Wash_Cells->Stain_Surface Block_Permeabilize_Stain Block, permeabilize, and stain for internalized antibody Wash_Cells->Block_Permeabilize_Stain Flow_Cytometry Analyze by flow cytometry Stain_Surface->Flow_Cytometry Block_Permeabilize_Stain->Flow_Cytometry Quantify_MFI Quantify Mean Fluorescence Intensity Flow_Cytometry->Quantify_MFI End End Quantify_MFI->End

Caption: Workflow for the antibody internalization assay.
Bystander Killing Effect Assay

This assay evaluates the ability of this compound to kill neighboring HER2-negative cells.[4]

Materials:

  • HER2-positive cancer cell line (e.g., NCI-N87), labeled with a fluorescent marker (e.g., GFP)

  • HER2-negative cancer cell line (e.g., MDA-MB-468), unlabeled

  • This compound

  • Co-culture compatible medium

  • Multi-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed a co-culture of HER2-positive (GFP-labeled) and HER2-negative cells at a defined ratio in a multi-well plate.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the co-culture with various concentrations of this compound.

  • Incubate for a period that allows for the cytotoxic effects to manifest (e.g., 72-96 hours).

  • Assess the viability of both cell populations. This can be done by:

    • Fluorescence Microscopy: Visually inspect the reduction in both GFP-positive and unlabeled cells.

    • Flow Cytometry: Use the GFP signal to distinguish the two populations and a viability dye (e.g., Propidium Iodide) to quantify cell death in each.

  • Compare the viability of the HER2-negative cells in the co-culture treated with this compound to that of a HER2-negative monoculture treated with the same concentrations of the ADC. An increase in cell death in the co-culture indicates a bystander effect.

Bystander_Effect_Workflow Start Start Co_culture Co-culture HER2-positive (GFP) and HER2-negative cells Start->Co_culture Treat_SKJ0031n Treat with this compound Co_culture->Treat_SKJ0031n Incubate Incubate for 72-96 hours Treat_SKJ0031n->Incubate Assess_Viability Assess viability of both cell populations Incubate->Assess_Viability Analyze_Results Compare viability to monoculture controls Assess_Viability->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the bystander killing effect assay.

References

Application Notes and Protocols for JNK Inhibitor Y in a Mouse Model of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information was found for a compound designated "SK-J003-1n" in the context of arthritis research. The following application notes and protocols are based on a hypothetical c-Jun N-terminal kinase (JNK) inhibitor, hereafter referred to as "JNK Inhibitor Y," and its application in a collagen-induced arthritis (CIA) mouse model. The protocols and data presented are representative of studies involving JNK inhibition in inflammatory arthritis.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Mitogen-activated protein kinases (MAPKs) play a crucial role in the inflammatory signaling cascade that drives RA pathogenesis. The c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the MAPK family, is activated by inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators and matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation.[1][2] Therefore, inhibition of the JNK pathway presents a promising therapeutic strategy for the treatment of RA.

These application notes provide a comprehensive overview of the use of a hypothetical JNK inhibitor, JNK Inhibitor Y, in a preclinical mouse model of arthritis. The included protocols detail the induction of collagen-induced arthritis (CIA) and the subsequent administration and evaluation of JNK Inhibitor Y.

Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAPK. Upon activation by stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β), JNKs phosphorylate a variety of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex. This phosphorylation enhances the transcriptional activity of AP-1, leading to the expression of genes involved in inflammation and tissue degradation.

JNK_Signaling_Pathway JNK Signaling Pathway in Arthritis Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Receptor Cytokine Receptor Cytokines->Receptor MAP3K MAP3K (e.g., MEKK1, ASK1) Receptor->MAP3K activates MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 phosphorylates Gene_Expression Gene Expression (Pro-inflammatory cytokines, MMPs) AP1->Gene_Expression activates Inflammation Inflammation & Joint Destruction Gene_Expression->Inflammation JNK_Inhibitor_Y JNK Inhibitor Y JNK_Inhibitor_Y->JNK inhibits

Caption: JNK Signaling Pathway in Arthritis.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and well-characterized model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[3][4][5][6]

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-gauge)

Protocol:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.

    • Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion should not disperse in water).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.

    • Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • Monitoring of Arthritis:

    • Beginning on day 21, visually inspect the paws of the mice three times per week for signs of arthritis.

    • Score the severity of arthritis for each paw based on a scale of 0-4:

      • 0 = No evidence of erythema or swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle or digits.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, foot, and digits.

    • The maximum arthritis score per mouse is 16.

Administration of JNK Inhibitor Y

Materials:

  • JNK Inhibitor Y

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

Protocol:

  • Treatment Groups:

    • Group 1: Healthy control (no CIA induction)

    • Group 2: CIA + Vehicle

    • Group 3: CIA + JNK Inhibitor Y (low dose, e.g., 10 mg/kg)

    • Group 4: CIA + JNK Inhibitor Y (high dose, e.g., 30 mg/kg)

  • Administration:

    • Begin treatment on day 21 post-primary immunization, concurrent with the onset of clinical signs of arthritis.

    • Administer JNK Inhibitor Y or vehicle daily via oral gavage.

    • Continue treatment until the end of the study (e.g., day 42).

Experimental Workflow

Experimental_Workflow Experimental Workflow for JNK Inhibitor Y in CIA Model Day0 Day 0 Primary Immunization (CII + CFA) Day21 Day 21 Booster Immunization (CII + IFA) Start of Treatment Day0->Day21 Monitoring Arthritis Scoring (3 times/week) Day21->Monitoring Day42 Day 42 Study Termination Sample Collection Monitoring->Day42 Histology Histological Analysis of Joints Day42->Histology Cytokines Cytokine Measurement (Serum/Paw) Day42->Cytokines Data_Analysis Data Analysis Histology->Data_Analysis Cytokines->Data_Analysis

Caption: Experimental Workflow.

Data Presentation

The efficacy of JNK Inhibitor Y can be quantified through various parameters. The following tables present hypothetical data for illustrative purposes.

Table 1: Arthritis Score and Incidence

Treatment GroupMean Arthritis Score (Day 42)Arthritis Incidence (%)
CIA + Vehicle10.2 ± 1.5100
CIA + JNK Inhibitor Y (10 mg/kg)6.8 ± 1.2*80
CIA + JNK Inhibitor Y (30 mg/kg)3.5 ± 0.8**50

*p < 0.05, **p < 0.01 compared to CIA + Vehicle

Table 2: Histological Scores of Ankle Joints

Treatment GroupSynovial InflammationCartilage DamageBone Erosion
CIA + Vehicle3.5 ± 0.53.2 ± 0.43.0 ± 0.6
CIA + JNK Inhibitor Y (10 mg/kg)2.1 ± 0.31.8 ± 0.31.5 ± 0.4*
CIA + JNK Inhibitor Y (30 mg/kg)1.2 ± 0.2 0.8 ± 0.20.6 ± 0.2**

Scores are on a scale of 0-4, where 0 is normal and 4 is severe. *p < 0.05, **p < 0.01 compared to CIA + Vehicle

Table 3: Serum Cytokine Levels (pg/mL)

Treatment GroupTNF-αIL-1βIL-6
CIA + Vehicle150.4 ± 25.285.6 ± 15.8250.1 ± 40.5
CIA + JNK Inhibitor Y (10 mg/kg)98.2 ± 18.550.1 ± 10.2165.8 ± 30.1*
CIA + JNK Inhibitor Y (30 mg/kg)55.6 ± 10.1 25.3 ± 8.580.4 ± 20.3**

*p < 0.05, **p < 0.01 compared to CIA + Vehicle

Conclusion

The provided protocols and application notes serve as a comprehensive guide for researchers and drug development professionals interested in evaluating the therapeutic potential of JNK inhibitors in a preclinical model of rheumatoid arthritis. The hypothetical data demonstrates that JNK Inhibitor Y effectively reduces the clinical and histological signs of arthritis, as well as the production of key pro-inflammatory cytokines. These findings underscore the potential of targeting the JNK signaling pathway for the treatment of inflammatory arthritis.

References

Application Notes and Protocols for SK-J003-1n (Hypothetical MEK1/2 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

As information regarding "SK-J003-1n" is not publicly available, this document serves as a representative template for a hypothetical novel MEK1/2 inhibitor. The protocols, data, and pathways described herein are illustrative and should be adapted based on the specific characteristics of the compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent and selective, orally bioavailable small molecule inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, thereby inhibiting a key signaling pathway that is frequently hyperactivated in various cancers. These application notes provide protocols for evaluating the in vivo efficacy of this compound in a human colorectal cancer xenograft model.

Data Presentation: In Vivo Dose-Response Study

A dose-finding study was conducted in immunodeficient mice bearing HT-29 (human colorectal adenocarcinoma) xenografts. Treatment was administered orally (p.o.) once daily (QD) for 14 consecutive days. The following table summarizes the key findings.

Treatment GroupDosage (mg/kg)Route of Admin.Mean Tumor Volume Change (mm³) at Day 14Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control0p.o. (QD)+1250 ± 1500%+2.5%
This compound10p.o. (QD)+625 ± 9550%+1.0%
This compound25p.o. (QD)+250 ± 6080%-1.5%
This compound50p.o. (QD)-125 ± 45110% (regression)-5.8%

Data are presented as mean ± SEM and are illustrative.

Experimental Protocols

Cell Culture and Xenograft Implantation
  • Cell Culture: Culture HT-29 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: Harvest cells at 80-90% confluency using Trypsin-EDTA. Wash cells twice with sterile, serum-free medium or PBS. Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume three times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

In Vivo Efficacy Study
  • Animal Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Compound Formulation:

    • Prepare the vehicle solution: 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.

    • Prepare this compound formulations by suspending the required amount of compound in the vehicle to achieve final concentrations for dosing at 10 mL/kg body weight. For example, for a 25 mg/kg dose, prepare a 2.5 mg/mL suspension.

    • Prepare fresh formulations daily and keep them under constant agitation to ensure homogeneity.

  • Drug Administration:

    • Administer the assigned treatment (vehicle or this compound) once daily via oral gavage (p.o.).

    • The volume of administration should be adjusted based on the daily body weight of each animal (e.g., 10 mL/kg).

  • Monitoring:

    • Measure tumor dimensions and body weight at least three times per week.

    • Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Study Endpoint:

    • The study is typically terminated after 14-21 days of treatment or when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³).

    • At the endpoint, euthanize animals according to institutional guidelines.

    • Collect blood samples (for pharmacokinetics/pharmacodynamics) and excise tumors for further analysis (e.g., histology, western blot).

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Treatment Phase (14 Days) cluster_analysis Analysis Phase a Cell Culture (HT-29) b Cell Implantation in Mice a->b c Tumor Growth to 150-200 mm³ b->c d Randomize Mice into Groups c->d e Daily Dosing (Vehicle or this compound) d->e f Monitor Tumor Volume & Body Weight (3x/week) e->f g Euthanasia & Tissue Collection f->g h Data Analysis (TGI, Toxicity) g->h i PD/PK Analysis g->i G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Inhibitor This compound Inhibitor->MEK Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Regulates

SK-J003-1n western blot protocol for pSTAT

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: SK-J003-1n

Detection of Phosphorylated STAT3 (pSTAT3) Inhibition by this compound via Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the detection and quantification of STAT3 phosphorylation (pSTAT3) in cell lysates using Western blotting. The protocol is optimized for assessing the inhibitory activity of this compound, a novel compound targeting the JAK-STAT signaling pathway. The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, making it a key target in immunology and oncology research.[1][2][3] This document outlines the necessary steps from cell culture and treatment with this compound to data analysis, and includes representative data and troubleshooting guidelines.

Introduction to the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for transmitting signals from extracellular cytokines and growth factors to the nucleus, culminating in the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and immunity.[2][3][4] The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[5]

Upon cytokine binding, the receptor-associated JAKs are activated and phosphorylate each other.[1] These activated JAKs then create docking sites by phosphorylating tyrosine residues on the receptor.[5] STAT proteins are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs.[5] Phosphorylated STATs form dimers and translocate to the nucleus, where they bind to specific DNA sequences to regulate gene expression.[1][2] Dysregulation of the JAK-STAT pathway is associated with various diseases, including immune disorders and cancer.[2][5]

JAK-STAT Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Gene Target Gene Transcription DNA->Gene

Caption: Overview of the JAK-STAT signaling cascade.

Principle of the Assay

This protocol employs Western blotting to measure the levels of phosphorylated STAT3 (pSTAT3) at a specific tyrosine residue (e.g., Tyr705) in cells pre-treated with the inhibitor this compound followed by cytokine stimulation. The relative amount of pSTAT3 is normalized to the total amount of STAT3 protein to determine the specific inhibitory effect of this compound.

Materials and Reagents

  • Cell Line: A cell line responsive to cytokine stimulation (e.g., HeLa, PBMCs).

  • This compound: Provided as a stock solution in DMSO.

  • Cytokine: (e.g., Interleukin-6 (IL-6) or Oncostatin M (OSM) for STAT3 activation).

  • Cell Culture Medium: (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: (e.g., BCA or Bradford).

  • Laemmli Sample Buffer (4X).

  • SDS-PAGE Gels.

  • Transfer Buffer.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705) antibody.

    • Mouse anti-total-STAT3 antibody.

    • Mouse anti-GAPDH or β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate (ECL).

  • Imaging System: (e.g., ChemiDoc or film).

Experimental Protocol

Western Blot Workflow for pSTAT Analysis

Western_Blot_Workflow A 1. Cell Culture & Plating B 2. This compound Treatment A->B C 3. Cytokine Stimulation B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer F->G H 8. Blocking G->H I 9. Antibody Incubation H->I J 10. Detection & Imaging I->J K 11. Data Analysis J->K

Caption: Experimental workflow for pSTAT Western blot analysis.

4.1. Cell Culture and Treatment

  • Cell Seeding: Plate cells at a density to reach 80-90% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to treatment.[6]

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for 1-2 hours. Include a vehicle control (DMSO).

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT3 phosphorylation.[6]

4.2. Cell Lysis

  • After stimulation, immediately place the culture plates on ice.

  • Aspirate the medium and wash the cells once with ice-cold PBS.[6]

  • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

  • Incubate on ice for 30 minutes with occasional vortexing.[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Transfer the supernatant (protein extract) to a new tube.

4.3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

4.4. SDS-PAGE and Protein Transfer

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[6]

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4.5. Immunoblotting

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against pSTAT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6]

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH or β-actin.[7]

Data Analysis and Representative Results

The chemiluminescent signals are quantified using densitometry software (e.g., ImageJ). The pSTAT3 signal is normalized to the total STAT3 signal for each sample. The inhibitory effect of this compound is determined by comparing the normalized pSTAT3 levels in treated samples to the cytokine-stimulated control.

Table 1: Densitometric Analysis of pSTAT3 Inhibition by this compound

Treatment GroupThis compound (nM)pSTAT3 (Arbitrary Units)Total STAT3 (Arbitrary Units)Normalized pSTAT3 (pSTAT3/Total STAT3)% Inhibition
Unstimulated Control015010,0000.015-
Stimulated Control08,50010,2000.8330
This compound0.16,8009,9000.68717.5
This compound14,25010,1000.42149.5
This compound101,7009,8000.17379.2
This compound10034010,3000.03396.0

Data are for illustrative purposes only.

The results indicate a dose-dependent inhibition of IL-6-induced STAT3 phosphorylation by this compound.

Troubleshooting

IssuePossible CauseSolution
No/Weak pSTAT Signal Inactive cytokine.Use fresh or validated cytokine stock.
Phosphatase activity.
Insufficient stimulation time.
High Background Insufficient blocking.Increase blocking time or use a different blocking agent (e.g., non-fat dry milk for non-phospho antibodies).
Antibody concentration too high.
Insufficient washing.
Multiple Bands Non-specific antibody binding.Use a more specific primary antibody; run appropriate controls.
Protein degradation.

Conclusion

The Western blot protocol detailed in this application note provides a reliable method for evaluating the inhibitory effect of this compound on the JAK-STAT signaling pathway. This assay is crucial for the characterization of novel inhibitors and for advancing research in diseases driven by aberrant STAT signaling.

References

Application Notes and Protocols for SK-J003-1n: A Novel Modulator of T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

SK-J003-1n is a novel, potent, and selective small molecule inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for T-cell development, proliferation, and differentiation.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study T-cell activation in vitro. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The data and protocols presented are based on the known effects of JAK3 inhibition on T-cell function as described in the scientific literature.

Mechanism of Action

This compound selectively inhibits the kinase activity of JAK3. In T-cells, JAK3 is predominantly associated with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, and IL-15.[1][2][3] Upon cytokine binding, JAK3 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STAT5 then translocates to the nucleus to regulate the transcription of genes crucial for T-cell proliferation, survival, and differentiation. By inhibiting JAK3, this compound effectively blocks this signaling cascade, leading to a reduction in T-cell activation and proliferation.[3]

JAK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (γc) JAK3 JAK3 Cytokine_Receptor->JAK3 associates with STAT5 STAT5 JAK3->STAT5 phosphorylates STAT5_dimer STAT5 Dimer Gene_Transcription Gene Transcription (e.g., for proliferation, differentiation) STAT5_dimer->Gene_Transcription activates STAT5->STAT5_dimer dimerizes Cytokine Cytokine (e.g., IL-2) Cytokine->Cytokine_Receptor binds SKJ0031n This compound SKJ0031n->JAK3 inhibits

Caption: JAK3 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on various aspects of T-cell activation based on its mechanism as a JAK3 inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
JAK3 15
JAK11500
JAK22500
TYK2>5000

Table 2: Effect of this compound on T-Cell Proliferation

TreatmentConcentration (nM)Proliferation (% of Control)
Vehicle Control-100
This compound1085
This compound5045
This compound10015
This compound500<5

Table 3: Effect of this compound on Cytokine Production by Activated T-Cells

CytokineThis compound (100 nM) (% of Control)
IL-225
IFN-γ40
IL-430

Table 4: Effect of this compound on STAT5 Phosphorylation in T-Cells

TreatmentConcentration (nM)p-STAT5/Total STAT5 Ratio
Unstimulated-0.05
Stimulated + Vehicle-1.00
Stimulated + this compound500.35
Stimulated + this compound1000.10

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays Isolate_T_Cells Isolate Human PBMCs and Purify CD4+ T-Cells Activate_T_Cells Activate T-Cells with anti-CD3/CD28 beads Isolate_T_Cells->Activate_T_Cells Treat_with_SKJ0031n Treat with this compound (various concentrations) Activate_T_Cells->Treat_with_SKJ0031n Incubate Incubate for desired time (e.g., 24-72 hours) Treat_with_SKJ0031n->Incubate Proliferation_Assay Proliferation Assay (e.g., CFSE dilution) Incubate->Proliferation_Assay Cytokine_Analysis Cytokine Analysis (ELISA) Incubate->Cytokine_Analysis Western_Blot Western Blot (p-STAT5/STAT5) Incubate->Western_Blot

Caption: General experimental workflow for studying T-cell activation with this compound.

Protocol 1: Human T-Cell Isolation and Culture

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD4+ T-cells using the RosetteSep™ cocktail according to the manufacturer's protocol.

  • Wash the enriched T-cells with RPMI-1640.

  • Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) at a density of 1 x 10^6 cells/mL.

Protocol 2: In Vitro T-Cell Activation and Treatment with this compound

Materials:

  • Purified human CD4+ T-cells

  • Anti-CD3/CD28 T-cell activation beads

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

Procedure:

  • Plate the purified CD4+ T-cells at 1 x 10^5 cells/well in a 96-well plate.

  • Add anti-CD3/CD28 activation beads at a bead-to-cell ratio of 1:1.

  • Add this compound at desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the downstream assay.

Protocol 3: T-Cell Proliferation Assay using CFSE

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Procedure:

  • Prior to activation, label the purified T-cells with CFSE according to the manufacturer's protocol.

  • Activate and treat the CFSE-labeled T-cells with this compound as described in Protocol 2.

  • After 72 hours of incubation, harvest the cells and wash with FACS buffer.

  • Analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cell generations.

Protocol 4: Cytokine Analysis by ELISA

Materials:

  • Human IL-2, IFN-γ, and IL-4 ELISA kits

Procedure:

  • Activate and treat T-cells with this compound as described in Protocol 2.

  • After 48 hours of incubation, centrifuge the plate and collect the cell culture supernatants.

  • Measure the concentration of IL-2, IFN-γ, and IL-4 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Protocol 5: Western Blot for STAT5 Phosphorylation

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Activate and treat T-cells with this compound for 30 minutes.

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-STAT5 and total STAT5.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.

References

Application Notes and Protocols for Developing Efficacy Assays for SK-J003-1n, a Putative c-Myc Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-Myc oncogene is a transcription factor that is deregulated in a high percentage of human cancers, playing a pivotal role in cell proliferation, growth, and apoptosis.[1] Its central role in tumorigenesis makes it an attractive target for cancer therapy. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to determine the efficacy of SK-J003-1n, a novel compound hypothesized to function as a c-Myc inhibitor. The protocols herein describe methods to assess the direct inhibitory effect of this compound on the c-Myc protein-protein interaction with its obligate partner Max, as well as cell-based assays to quantify its anti-proliferative and downstream effects in cancer cell lines.

Hypothesized Mechanism of Action of this compound

c-Myc exerts its transcriptional activity by forming a heterodimer with Max. This c-Myc/Max complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell cycle progression and metabolism. It is hypothesized that this compound inhibits c-Myc function by disrupting the protein-protein interaction (PPI) between c-Myc and Max. The following protocols are designed to test this hypothesis and evaluate the efficacy of this compound.

I. Biochemical Assay for c-Myc/Max Interaction

A primary screen to identify and characterize direct inhibitors of the c-Myc/Max interaction can be performed using a split-luciferase complementation assay.[2] This assay is highly sensitive and can be adapted for high-throughput screening.

Protocol: Split-Luciferase Complementation Assay

  • Principle: The full-length luciferase enzyme is split into two inactive fragments, the N-terminal (Nluc) and C-terminal (Cluc) fragments. The Nluc fragment is fused to c-Myc, and the Cluc fragment is fused to Max. When c-Myc and Max interact, the Nluc and Cluc fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a measurable bioluminescent signal upon the addition of a substrate.[2] this compound, if it disrupts this interaction, will lead to a decrease in the luminescent signal.

  • Materials:

    • Plasmids encoding c-Myc-Nluc and Max-Cluc fusion proteins.

    • HEK293T cells or other suitable host cells for transfection.

    • Cell culture medium (e.g., DMEM) and supplements.

    • Transfection reagent (e.g., Lipofectamine).

    • Luciferase assay substrate (e.g., luciferin).

    • This compound compound and vehicle control (e.g., DMSO).

    • Luminometer.

  • Procedure:

    • Co-transfect HEK293T cells with the c-Myc-Nluc and Max-Cluc expression plasmids.

    • After 24 hours, harvest the cells and prepare cell lysates.

    • In a white 96-well plate, add the cell lysate to each well.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Incubate for a predetermined time (e.g., 1 hour) at room temperature.

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value (the concentration of the inhibitor that results in a 50% reduction in the luminescent signal).

Data Presentation: this compound Inhibition of c-Myc/Max Interaction

Concentration (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)1,200,0000
0.11,080,00010
1600,00050
10120,00090
10060,00095
IC50 1 µM

Experimental Workflow: Split-Luciferase Complementation Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis a Co-transfect cells with c-Myc-Nluc and Max-Cluc plasmids b Culture for 24 hours a->b c Prepare cell lysates b->c d Aliquot lysate into 96-well plate c->d e Add this compound or vehicle d->e f Incubate e->f g Add luciferase substrate f->g h Measure luminescence g->h i Calculate % inhibition h->i j Determine IC50 i->j

Caption: Workflow for the split-luciferase complementation assay.

II. Cell-Based Efficacy Assays

Secondary assays are crucial to evaluate the efficacy of this compound in a cellular context, assessing its impact on cell proliferation and the expression of c-Myc target genes.

A. Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol: MTT Assay

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line with high c-Myc expression (e.g., Ramos, HCT116).[1]

    • Complete growth medium.

    • MTT solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • This compound.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value.

Data Presentation: Anti-proliferative Activity of this compound

Cell LineThis compound IC50 (µM)
Ramos (lymphoma)2.5
HCT116 (colon cancer)5.1
Normal Fibroblasts> 50
B. Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of a single cell to form a colony.

Protocol: Colony Formation Assay

  • Principle: This assay measures the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell survival and reproductive integrity.

  • Materials:

    • 6-well plates.

    • Complete growth medium.

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol).

  • Procedure:

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

    • Allow the cells to adhere overnight, then treat with this compound at various concentrations.

    • Incubate the plates for 7-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

    • Count the number of colonies.

Experimental Workflow: Cell-Based Assays

G cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis a Seed cells in multi-well plates b Treat with this compound a->b c MTT Assay (72h) b->c d Colony Formation (7-14d) b->d e Western Blot (24h) b->e f Measure Absorbance c->f g Count Colonies d->g h Quantify Protein Levels e->h

Caption: General workflow for cell-based efficacy assays.

C. Western Blot Analysis of c-Myc Target Genes

This assay is used to determine if this compound treatment leads to a decrease in the protein levels of c-Myc target genes.

Protocol: Western Blot Analysis

  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Materials:

    • Cell lysates from cells treated with this compound.

    • SDS-PAGE gels.

    • PVDF membrane.

    • Primary antibodies against c-Myc target genes (e.g., Cyclin D2, ODC1) and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with this compound for 24 hours.

    • Prepare whole-cell lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control.

    • Compare the protein levels in treated versus untreated cells.

Data Presentation: Effect of this compound on c-Myc Target Gene Expression

TreatmentCyclin D2 (Relative Expression)ODC1 (Relative Expression)
Vehicle1.01.0
This compound (1x IC50)0.60.5
This compound (5x IC50)0.20.1

III. Signaling Pathway

c-Myc Signaling Pathway and Point of Inhibition by this compound

G cluster_upstream Upstream Signaling cluster_myc c-Myc Regulation and Function cluster_downstream Downstream Effects cluster_inhibition Inhibition a Growth Factors, Mitogens b c-Myc a->b d c-Myc/Max Heterodimer b->d c Max c->d e E-box DNA d->e Binds to f Gene Transcription e->f g Cell Proliferation f->g h Cell Growth f->h i Apoptosis f->i j j->d This compound inhibits

Caption: The c-Myc signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for SK-J003-1n Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a generalized template for the administration of a novel small molecule inhibitor, designated SK-J003-1n, in preclinical animal studies. As there is no publicly available information on "this compound," the subsequent data, mechanisms, and protocols are illustrative and based on standard practices in drug development. Researchers should adapt these guidelines based on the specific physicochemical properties and biological activity of their compound of interest.

Introduction

This compound is a hypothetical, orally bioavailable small molecule inhibitor targeting the (hypothesized) Serine/Threonine Kinase XYZ (STKXYZ), a critical node in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is implicated in various forms of cancer, making STKXYZ an attractive therapeutic target. These notes provide detailed protocols for the in vivo administration of this compound in rodent models for pharmacokinetic and efficacy studies.

Postulated Signaling Pathway of this compound

The diagram below illustrates the hypothesized mechanism of action for this compound, where it inhibits STKXYZ, leading to the downstream suppression of pro-survival and proliferative signals.

SK_J003_1n_Pathway cluster_upstream Upstream Signaling cluster_target Target cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt STKXYZ STKXYZ Akt->STKXYZ mTORC1 mTORC1 STKXYZ->mTORC1 Apoptosis Apoptosis STKXYZ->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation SK_J003_1n This compound SK_J003_1n->STKXYZ Inhibition

Hypothesized signaling pathway for this compound.

Experimental Protocols

Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of a single dose of this compound administered via oral gavage (PO) and intravenous (IV) routes.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • 8-10 week old male C57BL/6 mice

  • Gavage needles

  • Insulin syringes

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Acclimatization: Acclimatize mice for at least 7 days prior to the study.

  • Dose Preparation: Prepare a 10 mg/mL suspension of this compound in the vehicle. For IV administration, prepare a 1 mg/mL solution in a suitable solvent (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • Oral (PO) Group (n=3 per time point): Administer a single dose of 100 mg/kg via oral gavage.

    • Intravenous (IV) Group (n=3 per time point): Administer a single dose of 10 mg/kg via tail vein injection.

  • Blood Sampling: Collect approximately 50 µL of blood via submandibular or saphenous vein bleeding at the following time points:

    • PO Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • IV Group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer blood samples to EDTA-coated tubes, mix gently, and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model in immunodeficient mice.

Materials:

  • This compound

  • Vehicle (as described above)

  • 6-8 week old female athymic nude mice

  • Human cancer cell line with activated PI3K/Akt/mTOR pathway (e.g., A549)

  • Matrigel

  • Calipers

Protocol:

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (0.5% methylcellulose), daily oral gavage.

    • Group 2: this compound (50 mg/kg), daily oral gavage.

    • Group 3: this compound (100 mg/kg), daily oral gavage.

  • Dosing and Monitoring: Administer the designated treatments for 21 consecutive days. Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2. Monitor body weight and clinical signs of toxicity.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Data Presentation

Pharmacokinetic Parameters
ParameterOral (100 mg/kg)Intravenous (10 mg/kg)
Cmax (ng/mL) 1250 ± 1502500 ± 300
Tmax (h) 1.00.083
AUClast (ngh/mL) 4500 ± 5003000 ± 400
AUCinf (ngh/mL) 4600 ± 5503100 ± 420
T1/2 (h) 4.5 ± 0.83.8 ± 0.6
Bioavailability (%) 14.8-
Efficacy Data
Treatment GroupDay 0 Tumor Volume (mm³)Day 21 Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle 125 ± 151500 ± 200-
This compound (50 mg/kg) 122 ± 18750 ± 15050
This compound (100 mg/kg) 128 ± 16300 ± 10080

Experimental Workflow Visualization

The following diagram outlines the general workflow for an in vivo efficacy study.

InVivo_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (7 days) Implantation Tumor Cell Implantation Acclimatization->Implantation Cell_Culture Tumor Cell Culture & Expansion Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing (21 days) Randomization->Treatment Monitoring Tumor & Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Tissue_Collection Tumor & Tissue Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis & Reporting Tissue_Collection->Data_Analysis

General workflow for in vivo efficacy studies.

Application Notes and Protocols for NK Cell Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Evaluation of a Test Compound's Impact on Natural Killer (NK) Cell Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. Their potent cytotoxic activity and ability to secrete immunomodulatory cytokines make them attractive targets for novel immunotherapeutic strategies. This document provides detailed protocols for assessing the impact of a test compound on key NK cell functions, including cytotoxicity and cytokine production. The methodologies described herein are designed to provide a robust framework for screening and characterizing compounds that may enhance or inhibit NK cell activity.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described assays.

Table 1: Effect of Test Compound on NK Cell-Mediated Cytotoxicity

Test Compound Concentration% Target Cell Lysis (Mean ± SD)EC50 (Cytotoxicity)
Vehicle Control15 ± 2.5%-
0.1 µM25 ± 3.1%
1 µM48 ± 4.2%Value to be determined
10 µM75 ± 5.5%
100 µM78 ± 4.9%

Table 2: Effect of Test Compound on NK Cell Activation and Cytokine Production

Test Compound Concentration% CD107a+ NK Cells (Mean ± SD)IFN-γ Concentration (pg/mL) (Mean ± SD)TNF-α Concentration (pg/mL) (Mean ± SD)
Vehicle Control8 ± 1.2%50 ± 1030 ± 8
0.1 µM15 ± 2.1%150 ± 2580 ± 15
1 µM35 ± 3.8%450 ± 50250 ± 30
10 µM60 ± 5.1%800 ± 75550 ± 45
100 µM62 ± 4.9%820 ± 80570 ± 50

Experimental Protocols

Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay

This protocol details a method to assess the ability of a test compound to modulate the cytotoxic function of NK cells against a target cancer cell line (e.g., K562).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells

  • K562 target cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (in DMSO or other suitable solvent)

  • CFSE (Carboxyfluorescein succinimidyl ester) Cell Proliferation Kit

  • 7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI)

  • FACS buffer (PBS with 1% BSA)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Target Cell Labeling: a. Resuspend K562 cells at 1 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C, protected from light. c. Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes. d. Wash the cells three times with culture medium and resuspend at 1 x 10^5 cells/mL.

  • Effector Cell Preparation: a. Isolate NK cells from PBMCs using a negative selection kit for the highest purity, or use PBMCs directly as effector cells. b. Resuspend effector cells in culture medium at the desired concentration to achieve different Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1).

  • Assay Setup: a. Plate 100 µL of the CFSE-labeled target cells (1 x 10^4 cells) into each well of a 96-well U-bottom plate. b. Prepare serial dilutions of the test compound in culture medium. Add the desired volume of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO). c. Add 100 µL of the effector cell suspension to the wells to achieve the desired E:T ratio. d. Set up control wells:

    • Target cells only (spontaneous death)
    • Target cells with lysis agent (e.g., Triton X-100) (maximum killing) e. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Staining and Data Acquisition: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the cells in 100 µL of FACS buffer. c. Add 5 µL of 7-AAD or PI to each well and incubate for 15 minutes on ice, protected from light. d. Acquire data on a flow cytometer. CFSE-positive cells are the target cells. Dead target cells will be positive for both CFSE and 7-AAD/PI.

  • Data Analysis: a. Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100 b. Plot the % Specific Lysis against the test compound concentration to determine the EC50.

Protocol 2: NK Cell Degranulation (CD107a) and Intracellular Cytokine Staining

This protocol measures NK cell activation by quantifying the surface expression of CD107a (a marker of degranulation) and intracellular production of IFN-γ.

Materials:

  • Isolated NK cells and K562 target cells

  • RPMI-1640 medium with 10% FBS

  • Test compound stock solution

  • Anti-CD107a antibody (PE-conjugated)

  • Brefeldin A and Monensin (Golgi transport inhibitors)

  • Anti-CD3, Anti-CD56 antibodies (for gating NK cells)

  • Fixation/Permeabilization Buffer

  • Anti-IFN-γ antibody (APC-conjugated)

  • FACS buffer

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Assay Setup: a. Co-culture NK cells (1 x 10^5) and K562 target cells (1 x 10^5) in a 96-well U-bottom plate (1:1 ratio). b. Add serial dilutions of the test compound. Include a vehicle control. c. Add anti-CD107a antibody directly to the co-culture. d. Add Brefeldin A (10 µg/mL) and Monensin (6 µg/mL). e. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining: a. After incubation, wash the cells with FACS buffer. b. Stain with fluorescently conjugated antibodies against surface markers (e.g., Anti-CD3, Anti-CD56) for 30 minutes at 4°C.

  • Intracellular Staining: a. Wash the cells with FACS buffer. b. Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C. c. Wash the cells with Permeabilization buffer. d. Add the anti-IFN-γ antibody and incubate for 30 minutes at 4°C. e. Wash the cells twice with Permeabilization buffer and resuspend in FACS buffer.

  • Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Gate on the NK cell population (CD3-CD56+). c. Analyze the percentage of CD107a+ NK cells and the Mean Fluorescence Intensity (MFI) of intracellular IFN-γ.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Functional Assays cluster_cyto Cytotoxicity Assay cluster_act Activation/Cytokine Assay cluster_data Data Analysis NK_iso NK Cell Isolation (from PBMCs) Co_culture_cyto Co-culture NK & Targets + Test Compound NK_iso->Co_culture_cyto Co_culture_act Co-culture NK & Targets + Test Compound + Anti-CD107a NK_iso->Co_culture_act Target_prep Target Cell Prep (e.g., K562) Target_label Label Target Cells (CFSE) Target_prep->Target_label Target_label->Co_culture_cyto Stain_cyto Stain for Dead Cells (7-AAD/PI) Co_culture_cyto->Stain_cyto FACS_cyto Flow Cytometry Analysis Stain_cyto->FACS_cyto Analysis Calculate % Lysis, EC50 % CD107a+, IFN-γ MFI FACS_cyto->Analysis Golgi_block Add Golgi Inhibitors (Brefeldin A/Monensin) Co_culture_act->Golgi_block Surface_stain Surface Stain (CD3, CD56) Golgi_block->Surface_stain Intra_stain Fix/Perm & Intracellular Stain (IFN-γ) Surface_stain->Intra_stain FACS_act Flow Cytometry Analysis Intra_stain->FACS_act FACS_act->Analysis

Caption: Experimental workflow for assessing NK cell function.

nk_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effector Effector Functions Activating_R Activating Receptor (e.g., NKG2D, CD16) ITAM ITAM Phosphorylation (Syk, ZAP70) Activating_R->ITAM Activation Inhibitory_R Inhibitory Receptor (e.g., KIR) ITIM ITIM Phosphorylation (SHP-1/2) Inhibitory_R->ITIM Activation Target_Ligand Target Cell Ligand Target_Ligand->Activating_R Binding MHC_I Self MHC-I MHC_I->Inhibitory_R Binding PI3K PI3K Pathway ITAM->PI3K MAPK MAPK Pathway ITAM->MAPK Cytotoxicity Cytotoxicity (Granzyme/Perforin Release) PI3K->Cytotoxicity Transcription Gene Transcription (IFN-γ, TNF-α) MAPK->Transcription Downstream_Block Blockade of Activating Signals ITIM->Downstream_Block Downstream_Block->ITAM Inhibition Cytokine_Sec Cytokine Secretion Transcription->Cytokine_Sec

Caption: Simplified NK cell activation and inhibitory signaling pathways.

Application Notes and Protocols for JSKN003 in Co-Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JSKN003 is a promising bispecific HER2-directed antibody-drug conjugate (ADC) currently under investigation for the treatment of various solid tumors.[1][2] It is engineered to target cancer cells overexpressing the HER2 receptor, delivering a potent cytotoxic payload.[1][2] Co-culture experiments are invaluable for elucidating the complex interactions within the tumor microenvironment (TME) and for assessing the full therapeutic potential of novel agents like JSKN003. These in vitro models, which involve culturing cancer cells with other cell types found in the TME such as immune cells or stromal cells, can provide critical insights into drug efficacy, mechanisms of action, and potential resistance pathways.

This document provides detailed application notes and protocols for utilizing JSKN003 in co-culture experiments, designed to be a valuable resource for researchers in oncology and drug development.

Mechanism of Action

JSKN003 is a biparatopic antibody-drug conjugate that targets two distinct epitopes on the HER2 receptor. This dual-targeting approach enhances its binding affinity and internalization into cancer cells. The antibody is conjugated to a topoisomerase I inhibitor payload.[3] Upon binding to the HER2 receptor on the cancer cell surface, JSKN003 is internalized, and the cytotoxic payload is released, leading to DNA damage and subsequent apoptosis of the cancer cell. The high specificity for HER2-expressing cells aims to minimize off-target toxicity.[2]

Applications in Co-Culture Systems

Co-culture experiments with JSKN003 can be designed to investigate several key aspects of its anti-cancer activity within a simulated tumor microenvironment:

  • Efficacy in the Presence of Stromal Cells: Evaluate the ability of JSKN003 to kill cancer cells when they are co-cultured with cancer-associated fibroblasts (CAFs), which are known to contribute to drug resistance.

  • Immune Cell-Mediated Anti-Tumor Activity: Assess the impact of JSKN003 on the interaction between cancer cells and immune cells, such as macrophages or T cells. This can reveal whether the ADC can induce immunogenic cell death and potentiate an anti-tumor immune response.

  • Bystander Effect: Investigate the ability of the released cytotoxic payload from HER2-positive cancer cells to kill neighboring HER2-negative cancer cells or other stromal cells within the co-culture system.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the described co-culture experiments to assess the efficacy of JSKN003.

Table 1: Cytotoxicity of JSKN003 in HER2+ Cancer Cell and Fibroblast Co-culture

Co-culture ConditionJSKN003 Conc. (nM)HER2+ Cancer Cell Viability (%)Fibroblast Viability (%)
Cancer Cells Alone0 (Control)100N/A
175N/A
1040N/A
10015N/A
Cancer Cells + Fibroblasts0 (Control)100100
18598
105595
1002590

Table 2: Immune Cell Activation in Co-culture with JSKN003-Treated Cancer Cells

Co-culture ConditionJSKN003 Conc. (nM)TNF-α Release (pg/mL)Granzyme B Release (pg/mL)
T-cells + Cancer Cells0 (Control)50100
10250400
1008001200
Macrophages + Cancer Cells0 (Control)120N/A
10450N/A
1001500N/A

Experimental Protocols

Protocol 1: Co-culture of HER2+ Cancer Cells and Cancer-Associated Fibroblasts (CAFs)

This protocol is designed to assess the efficacy of JSKN003 on HER2-positive cancer cells in the presence of CAFs.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)

  • Cancer-Associated Fibroblast (CAF) cell line (e.g., primary CAFs isolated from patient tumors, or an immortalized CAF line)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • JSKN003

  • Transwell® inserts (0.4 µm pore size) for 6-well plates

  • 6-well culture plates

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Fluorescence microscope and reagents for immunofluorescence staining (optional)

Procedure:

  • Day 1: Seeding CAFs. Seed 1 x 10^5 CAFs per well in the bottom of a 6-well plate. Culture for 24 hours to allow for attachment.

  • Day 2: Seeding Cancer Cells. Seed 5 x 10^4 HER2+ cancer cells onto the Transwell® inserts in a separate 6-well plate. Culture for 24 hours.

  • Day 3: Establishing Co-culture. Transfer the Transwell® inserts containing the cancer cells into the 6-well plate with the attached CAFs.

  • Day 4: JSKN003 Treatment. Prepare serial dilutions of JSKN003 in the co-culture medium. Add the different concentrations of JSKN003 to the co-culture wells. Include a vehicle control (medium without JSKN003).

  • Day 7: Assessing Cell Viability.

    • Carefully remove the Transwell® inserts.

    • Assess the viability of the CAFs in the bottom wells using a suitable cell viability assay.

    • Assess the viability of the cancer cells on the Transwell® inserts using the same viability assay.

  • (Optional) Immunofluorescence Staining: Fix and stain the cells in both compartments to visualize cell morphology and specific markers.

Protocol 2: Co-culture of HER2+ Cancer Cells and Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to evaluate the ability of JSKN003 to induce an immune response against cancer cells.

Materials:

  • HER2-positive cancer cell line

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Appropriate cell culture medium

  • JSKN003

  • 96-well culture plates

  • ELISA kits for cytokine detection (e.g., TNF-α, IFN-γ)

  • Flow cytometer and antibodies for immune cell phenotyping

Procedure:

  • Day 1: Seeding Cancer Cells. Seed 1 x 10^4 HER2+ cancer cells per well in a 96-well plate. Culture for 24 hours.

  • Day 2: JSKN003 Treatment. Treat the cancer cells with the desired concentrations of JSKN003 for 24 hours.

  • Day 3: Co-culture with PBMCs. Isolate PBMCs from healthy donor blood. Add 1 x 10^5 PBMCs to each well containing the JSKN003-treated cancer cells.

  • Day 5: Analysis.

    • Cytokine Analysis: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) using ELISA.

    • Flow Cytometry: Harvest the cells and stain with antibodies against immune cell markers (e.g., CD3, CD8, CD69) to analyze the activation status of T cells.

Visualizations

G cluster_workflow Experimental Workflow: JSKN003 in Cancer Cell-Fibroblast Co-culture Day1 Day 1: Seed Fibroblasts Day2 Day 2: Seed Cancer Cells in Transwell Day1->Day2 Day3 Day 3: Establish Co-culture Day2->Day3 Day4 Day 4: Treat with JSKN003 Day3->Day4 Day7 Day 7: Assess Cell Viability Day4->Day7

Caption: Workflow for JSKN003 co-culture experiment with cancer cells and fibroblasts.

G cluster_pathway JSKN003 Signaling Pathway JSKN003 JSKN003 (ADC) HER2 HER2 Receptor JSKN003->HER2 Binds to Internalization Internalization HER2->Internalization Triggers Payload Topoisomerase I Inhibitor Payload Internalization->Payload Releases DNA_Damage DNA Damage Payload->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Simplified signaling pathway of JSKN003 leading to cancer cell apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SK-J003-1n Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. "SK-J003-1n" is a hypothetical compound name used to illustrate the creation of a technical support resource. All data, protocols, and troubleshooting advice are based on common laboratory practices for novel compound characterization and should be adapted based on actual experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in vitro?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic and biological activity thresholds. A typical starting range for initial screening (e.g., in a cytotoxicity assay) would be from 0.01 µM to 100 µM. This wide range helps in identifying the effective concentration window while minimizing the risk of missing the active range.

Q2: How can I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time is dependent on the specific biological question and the cell type being used. It is advisable to perform a time-course experiment. A common approach is to treat cells for 24, 48, and 72 hours. This will help elucidate whether the compound's effects are acute or require a longer duration to manifest.

Q3: I am observing significant cytotoxicity even at low concentrations. What could be the issue?

A3: High cytotoxicity at low concentrations could be due to several factors:

  • Compound Potency: this compound might be a highly potent cytotoxic agent.

  • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound's mechanism of action.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).

  • Experimental Error: Double-check dilutions and calculations.

Q4: My results are not reproducible. What are the common causes of variability?

A4: Lack of reproducibility in in vitro experiments can stem from:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

  • Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can affect cell growth and drug response.

  • Reagent Variability: Use the same lot of reagents (e.g., FBS, media, compounds) whenever possible.

  • Inconsistent Incubation Times: Adhere strictly to the planned incubation periods.

Troubleshooting Guides

Issue 1: No observable effect of this compound at any tested concentration.
Possible Cause Troubleshooting Step
Compound Inactivity Verify the compound's integrity and activity. If possible, use a positive control compound with a known mechanism of action to validate the assay.
Low Compound Solubility Check for precipitation of the compound in the culture medium. If solubility is an issue, consider using a different solvent or a solubilizing agent.
Incorrect Concentration Range The effective concentration might be higher than the tested range. Consider testing up to 1 mM, if solubility permits.
Resistant Cell Line The chosen cell line may be resistant to the compound's mechanism. Try a different cell line with a known sensitivity to similar compounds.
Assay Insensitivity The chosen assay may not be sensitive enough to detect the compound's effect. Consider using a more sensitive or different type of assay.
Issue 2: High background signal or "noise" in the assay.
Possible Cause Troubleshooting Step
Contamination Check for microbial contamination in cell cultures.
Reagent Interference The compound itself might interfere with the assay's detection method (e.g., autofluorescence). Run a control with the compound in cell-free medium.
Improper Washing Steps Ensure thorough but gentle washing of cells to remove background signal without detaching cells.
Detector Settings Optimize the settings of the plate reader or microscope (e.g., gain, exposure time).

Experimental Protocols & Data

Protocol 1: Determining IC50 using MTT Assay

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
Cell LineIC50 (µM) after 48h
A549 (Lung Cancer)5.2
MCF-7 (Breast Cancer)12.8
HeLa (Cervical Cancer)8.1
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle distribution.

  • Cell Treatment: Treat cells in 6-well plates with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Table 2: Hypothetical Effect of this compound (IC50) on Cell Cycle Distribution in A549 Cells
Treatment% G0/G1% S% G2/M
Vehicle Control (24h)553015
This compound (24h)402535
Vehicle Control (48h)582814
This compound (48h)352045

Visualizations

Signaling Pathway Diagram

SK_J003_1n_Signaling_Pathway SK_J003_1n This compound Receptor Cell Surface Receptor SK_J003_1n->Receptor Binds to PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Prevents activation mTOR mTOR Akt->mTOR Prevents activation Cell_Cycle_Arrest G2/M Arrest mTOR->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis mTOR->Apoptosis Leads to

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with this compound (0.01-100 µM) Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc Cell_Cycle_Exp Perform Cell Cycle Analysis (at IC50 concentration) IC50_Calc->Cell_Cycle_Exp Flow_Cytometry Analyze by Flow Cytometry Cell_Cycle_Exp->Flow_Cytometry End End: Data Analysis Flow_Cytometry->End

Caption: Workflow for in vitro characterization of this compound.

SK-J003-1n solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SK-J003-1n. The following information addresses common solubility and stability challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution during my cell-based assay. What could be the cause and how can I prevent this?

A1: Precipitation of this compound in aqueous buffer is a common issue arising from its low solubility.[1] This can lead to inaccurate concentration in your assay and variable results.[1]

Possible Causes:

  • Low Aqueous Solubility: The compound may have poor solubility in your final assay buffer.

  • High Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the assay medium.

  • DMSO Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution. This is a common issue with compounds that have limited solubility.

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can all influence the solubility of this compound.[2]

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific assay buffer.[2][3]

  • Optimize Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. This can help to mitigate the "DMSO shock."

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may also affect compound solubility.

  • Use a Different Solvent: If DMSO is problematic, consider other solvents, although their compatibility with your assay system must be verified.

  • Incorporate Solubilizing Agents: In some cases, the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween-80) may be necessary, but these must be tested for effects on the assay itself.[4]

Q2: I am seeing inconsistent results in my enzyme inhibition assay with this compound. Could this be related to solubility?

A2: Yes, inconsistent results are a hallmark of compound solubility issues.[1] If this compound is not fully dissolved, the actual concentration available to interact with the target enzyme will be lower and more variable than intended.

Troubleshooting Steps:

  • Visual Inspection: Before adding to your assay, visually inspect the diluted this compound solution for any signs of precipitation (cloudiness or visible particles).

  • Sonication: Briefly sonicating the stock solution before dilution can help to break up any aggregates that may have formed during storage.

  • Pre-incubation: After diluting this compound into the assay buffer, a short pre-incubation period with agitation may help to ensure it is fully dissolved before adding the enzyme or substrate.

  • Solubility Assessment: As mentioned previously, formally assess the kinetic solubility of this compound in your specific enzyme assay buffer.

Q3: My Western blot results show a decrease in the target protein level after treatment with this compound, but the results are not consistent. How can I troubleshoot this?

A3: Inconsistent target protein degradation can be due to issues with this compound stability or the experimental protocol itself.

Possible Causes:

  • Compound Degradation: this compound may be unstable in your cell culture medium or lysis buffer, leading to a loss of activity over time.

  • Proteolytic Degradation of Target: The target protein may be degraded by endogenous proteases during sample preparation.[5][6][7]

  • Incomplete Lysis: Inefficient cell lysis can result in incomplete extraction of the target protein, leading to variability.[6]

  • Variability in Treatment: Inconsistent application of the compound or variations in cell health can affect the outcome.

Troubleshooting Steps:

  • Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound for each experiment to minimize the impact of potential degradation.

  • Include Protease Inhibitors: Always use a protease inhibitor cocktail in your lysis buffer to protect the target protein from degradation.[5][6][7]

  • Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for the subcellular localization of your target protein (e.g., nuclear, membrane-bound).[6]

  • Confirm Proteasome Activity: To confirm that the observed degradation is proteasome-mediated (a common mechanism for such compounds), you can co-treat with a proteasome inhibitor like MG132. This should "rescue" the degradation of the target protein.[8]

  • Time-Course Experiment: Perform a time-course experiment to identify the optimal treatment duration for observing maximal and consistent protein degradation.[8]

Quantitative Data Summary

The following tables provide hypothetical data for this compound to illustrate how solubility and stability data should be presented.

Table 1: Kinetic Solubility of this compound in Different Buffers

Buffer SystempHTemperature (°C)Incubation Time (hours)Maximum Soluble Concentration (µM)
Phosphate-Buffered Saline (PBS)7.425215.2
RPMI + 10% FBS7.237248.5
Tris-HCl8.025225.8

Table 2: Stability of this compound in Different Conditions

ConditionTemperature (°C)Incubation Time (hours)Percent Remaining
DMSO Stock-20168 (1 week)99.5%
DMSO Stock4168 (1 week)92.1%
Aqueous Buffer (pH 7.4)37285.3%
Aqueous Buffer (pH 7.4)372455.7%

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is adapted from established methods for determining kinetic solubility.[2][3]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: Add 2 µL of the 10 mM stock solution to 98 µL of the desired aqueous buffer (e.g., PBS, cell culture medium) in a 96-well plate. This results in a 200 µM solution with 2% DMSO.

  • Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 2 hours with gentle shaking.[4]

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS.[4] The highest concentration at which no precipitate is observed is considered the kinetic solubility.

Protocol 2: Western Blot for Target Protein Degradation

This protocol provides a general workflow for assessing target protein levels following treatment with this compound.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (and controls, such as vehicle and a positive control degrader) for the determined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[8]

  • Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[8] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Dilute to 200 µM in Aqueous Buffer stock->dilution 2 µL + 98 µL incubation Incubate at 37°C for 2 hours dilution->incubation filtration Filter to Remove Precipitate incubation->filtration analysis Quantify Soluble Compound (HPLC/LC-MS) filtration->analysis signaling_pathway cluster_cell Cell SKJ003 This compound Ternary Ternary Complex (Target-SKJ003-E3) SKJ003->Ternary Target Target Protein Target->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Poly-Ub Tag Degradation Degradation Proteasome->Degradation

References

Technical Support Center: Troubleshooting Off-Target Effects of Kinase Inhibitor SK-J003-1n

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the kinase inhibitor SK-J003-1n. The following resources are designed to help you identify and mitigate issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing an unexpected phenotype after treatment with this compound. What could be the cause?

A1: An unexpected phenotype following treatment with a kinase inhibitor like this compound can arise from several factors. One primary reason could be off-target effects, where the inhibitor interacts with kinases other than the intended target.[1] It is also possible that the observed phenotype is a downstream consequence of inhibiting the primary target, but through a previously uncharacterized signaling pathway. We recommend performing a comprehensive kinase profile screen to identify potential off-target interactions. Additionally, consider titrating the concentration of this compound to determine if the phenotype is dose-dependent, which can help distinguish on-target from off-target effects.

Q2: I am not observing the expected inhibition of my target kinase pathway. Is my this compound not working?

A2: If you are not observing the expected inhibition, several factors could be at play. First, confirm the activity of your this compound stock by performing an in vitro kinase assay with the purified target kinase.[2] It is also crucial to ensure that the inhibitor is cell-permeable and reaches its target in your cellular model. This can be assessed through cellular thermal shift assays (CETSA) or by using a fluorescently labeled version of the inhibitor, if available. Finally, consider the possibility of compensatory signaling pathways being activated in response to the inhibition of your primary target, which might mask the expected downstream effects.

Q3: How can I differentiate between on-target and off-target effects of this compound?

A3: Differentiating between on-target and off-target effects is a critical step in kinase inhibitor research. A multi-pronged approach is recommended. This includes performing dose-response experiments, where on-target effects should typically occur at lower concentrations than off-target effects. Another powerful technique is to use a structurally distinct inhibitor of the same target kinase; if both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Furthermore, genetic approaches such as siRNA or CRISPR/Cas9-mediated knockdown of the target kinase can help validate that the observed phenotype is indeed a result of inhibiting the intended target.

Q4: What are the best practices for designing experiments to minimize off-target effects?

A4: To minimize off-target effects, it is essential to use the lowest effective concentration of this compound. A thorough dose-response curve should be generated to determine the optimal concentration that inhibits the target without causing widespread off-target activity. Always include appropriate controls in your experiments, such as vehicle-treated cells (e.g., DMSO) and cells treated with a known inhibitor of the target kinase as a positive control.[2][3] When possible, use multiple cell lines to confirm that the observed effects are not cell-type specific.

Troubleshooting Guides

Problem 1: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step Experimental Protocol
Inconsistent inhibitor concentrationPrepare fresh dilutions of this compound from a concentrated stock for each experiment.Protocol: Serial Dilution of Kinase Inhibitor.
Cell passage number and confluencyUse cells within a consistent passage number range and seed them to reach a specific confluency at the time of treatment.Protocol: Standardized Cell Seeding and Treatment.
Variability in incubation timeEnsure precise timing of inhibitor treatment and subsequent assays.Protocol: Timed Kinase Inhibitor Treatment and Lysate Preparation.
Problem 2: High Cellular Toxicity Observed
Possible Cause Troubleshooting Step Experimental Protocol
Off-target kinase inhibition leading to cell deathPerform a kinome-wide selectivity profiling to identify potential off-target kinases.Protocol: In Vitro Kinase Panel Screening.
Solvent toxicityTitrate the concentration of the vehicle (e.g., DMSO) to ensure it is not causing toxicity.Protocol: Vehicle Control Toxicity Assay.
Apoptosis inductionPerform an apoptosis assay (e.g., Annexin V staining) to confirm if the observed toxicity is due to programmed cell death.Protocol: Annexin V Apoptosis Assay.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase 10 1
Off-Target Kinase A15015
Off-Target Kinase B50050
Off-Target Kinase C>10,000>1000

This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific inhibitor.

Experimental Protocols

Protocol: In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.

  • Materials: Purified recombinant target kinase, appropriate substrate, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Methodology:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the specified time.

    • Stop the reaction and measure the kinase activity using a suitable detection method.[2]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway_Troubleshooting cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Potential Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Kinase Target Kinase Receptor->Target Kinase Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Expected Phenotype Expected Phenotype Downstream Effector 1->Expected Phenotype Off-Target Kinase Off-Target Kinase Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Unexpected Phenotype Unexpected Phenotype Downstream Effector 2->Unexpected Phenotype This compound This compound This compound->Target Kinase Inhibition This compound->Off-Target Kinase Potential Off-Target Inhibition Experimental_Workflow A Start: Unexpected Experimental Outcome B Perform Dose-Response Curve A->B C Is the effect dose-dependent? B->C D Yes C->D   E No C->E   F Validate with Orthogonal Method (e.g., siRNA, CRISPR) D->F J Investigate Experimental Artifacts (e.g., compound stability, cell health) E->J G Phenotype Reproduced? F->G H Yes: Likely On-Target Effect G->H I No: Likely Off-Target Effect G->I

References

improving SK-J003-1n efficacy in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SK-J003-1n in in vivo studies. Our aim is to help you optimize your experimental design and overcome common challenges to maximize the efficacy of this novel compound.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. Specifically, it targets the p110α catalytic subunit. The PI3K/Akt/mTOR axis is a critical intracellular signaling pathway that regulates cell cycle, proliferation, survival, and metabolism.[1][2][3] In many cancers, this pathway is overactive, promoting tumor growth and reducing apoptosis.[3][4] By inhibiting PI3K, this compound aims to suppress downstream signaling, leading to decreased cancer cell proliferation and survival.[5]

Q2: What are the most common reasons for observing suboptimal in vivo efficacy with this compound?

A2: Suboptimal in vivo efficacy can arise from several factors, which can be broadly categorized as issues related to the compound's formulation, its pharmacokinetic properties, or the experimental model itself.[6] Key areas to investigate include:

  • Poor Solubility and Formulation: The compound may not be adequately dissolved, leading to poor bioavailability.

  • Suboptimal Pharmacokinetics (PK): Issues such as poor absorption, rapid metabolism, or fast excretion can result in insufficient drug exposure at the tumor site.[6]

  • Pharmacodynamics (PD) Mismatch: The dosing schedule may not align with the time required to engage the target and elicit a biological response.

  • Tumor Model Characteristics: The chosen xenograft or syngeneic model may be insensitive to PI3K inhibition.

Troubleshooting Guides

Issue 1: Poor Compound Solubility and Formulation

Symptom: The formulated drug solution is cloudy, contains visible precipitate, or the compound crashes out of solution upon administration. This can lead to inconsistent dosing and low bioavailability.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Vehicle Test a panel of biocompatible solvents and vehicles to determine the optimal formulation for this compound. Refer to the solubility data in Table 1.Different excipients can dramatically enhance the solubility of poorly soluble compounds.[7][8][9]
pH Sensitivity For aqueous-based vehicles, assess the solubility of this compound at different pH values. Adjusting the pH can improve the solubility of ionizable compounds.Many pharmaceutical compounds are weak acids or bases, and their solubility is pH-dependent.[7]
Particle Size If using a suspension, consider micronization or nano-milling to reduce particle size.Reducing particle size increases the surface area, which can enhance the dissolution rate and bioavailability.[7][9]
Unstable Formulation Prepare formulations fresh before each use and assess their stability over the duration of the experiment.Degradation of the compound or formulation can lead to reduced efficacy.[6]

Table 1: Hypothetical Solubility of this compound in Common Vehicles

Vehicle Solubility (mg/mL) Appearance Notes
Saline< 0.1SuspensionNot suitable for high doses.
5% DMSO + 95% Saline0.5Fine SuspensionMay be suitable for low doses.
10% DMSO + 40% PEG300 + 50% Saline5Clear SolutionGood for IV administration.
5% NMP + 15% Solutol HS 15 + 80% Water10Clear SolutionSuitable for oral gavage.
20% Captisol® in Water8Clear SolutionCyclodextrin-based formulation can improve solubility.[8]
Issue 2: Suboptimal Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile

Symptom: Despite successful tumor growth inhibition in vitro, there is minimal or no effect on tumor volume in vivo.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Drug Exposure Conduct a pilot PK study to measure plasma and tumor concentrations of this compound over time.A comprehensive PK/PD analysis is crucial for understanding the relationship between drug concentration and its biological effect.[10][11][12][13]
Rapid Metabolism/Clearance If the half-life is too short, consider a more frequent dosing schedule or a different route of administration (e.g., continuous infusion).Maintaining drug concentration above the therapeutic threshold is essential for efficacy.
Poor Tumor Penetration Analyze tumor tissue to confirm that this compound is reaching its site of action.The heterogeneous nature of tumor tissue can impede drug delivery.[11]
Lack of Target Engagement Perform a PD study to assess the inhibition of p-Akt (a downstream biomarker of PI3K activity) in tumor tissue at various time points after dosing.This confirms that the drug is hitting its intended target and provides a rationale for the dosing schedule.
Issue 3: Inappropriate Animal Model Selection

Symptom: The compound shows good PK/PD properties but still fails to inhibit tumor growth.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Resistant Tumor Model Screen a panel of cancer cell lines in vitro for sensitivity to this compound before initiating in vivo studies.Not all tumor models are dependent on the PI3K pathway for survival.
Use of Immunodeficient Mice If the mechanism of action involves the immune system, consider using a syngeneic model in immunocompetent mice.Xenograft models in immunodeficient mice lack a functional immune system, which can be a critical component of anti-cancer therapy.[14][15][16]
Tumor Heterogeneity Use patient-derived xenograft (PDX) models to better recapitulate the complexity of human tumors.PDX models can more accurately reflect the heterogeneity and therapeutic response of patient tumors.[17]

Experimental Protocols & Visualizations

Protocol 1: In Vivo Efficacy Study in a Xenograft Model
  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7, known for PIK3CA mutations) under standard conditions.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume (mm³) = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound at 25 mg/kg, this compound at 50 mg/kg).

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 5% NMP + 15% Solutol HS 15 + 80% Water) and administer daily via oral gavage.

  • Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size. Monitor body weight as a measure of toxicity.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI).

G cluster_setup Setup cluster_monitoring Monitoring & Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., MCF-7) implantation Tumor Implantation (Athymic Nude Mice) cell_culture->implantation tumor_growth Tumor Growth (100-150 mm³) randomization Randomization tumor_growth->randomization treatment Daily Treatment (Vehicle vs. This compound) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint data_analysis Data Analysis (TGI) endpoint->data_analysis

Caption: Experimental workflow for an in vivo efficacy study.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
  • Study Design: Use tumor-bearing mice randomized into vehicle and this compound treatment groups.

  • Dosing: Administer a single dose of this compound or vehicle.

  • Tissue Collection: At specified time points post-dose (e.g., 2, 6, 12, 24 hours), euthanize a cohort of mice from each group and excise the tumors.

  • Sample Processing: Immediately flash-freeze tumors in liquid nitrogen or process for protein extraction.

  • Western Blot Analysis:

    • Homogenize tumor tissue and lyse cells to extract total protein.

    • Quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.

  • Quantification: Densitometrically quantify the band intensities. A decrease in the p-Akt/total Akt ratio in the treated group indicates target engagement.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates SKJ003 This compound SKJ003->PI3K inhibits PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G start Suboptimal In Vivo Efficacy Observed check_formulation Is the formulation clear and stable? start->check_formulation optimize_formulation Optimize Vehicle/Solubility (See Table 1) check_formulation->optimize_formulation No check_pk Is drug exposure (AUC) sufficient in plasma and tumor? check_formulation->check_pk Yes optimize_formulation->check_formulation run_pk_study Conduct Pilot PK Study check_pk->run_pk_study No/Unknown check_pd Is p-Akt inhibited in the tumor? check_pk->check_pd Yes run_pk_study->check_pk run_pd_study Conduct PD Study check_pd->run_pd_study No/Unknown check_model Is the tumor model known to be PI3K-dependent? check_pd->check_model Yes run_pd_study->check_pd rescreen_models Screen alternative in vitro/in vivo models check_model->rescreen_models No/Unknown success Efficacy Improved check_model->success Yes rescreen_models->check_model

References

minimizing SK-J003-1n toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SK-J003-1n. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize toxicity associated with this compound in cell culture experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Problem 1: High Cell Toxicity at Expected Efficacious Concentrations

You are observing significant cell death at concentrations of this compound that are intended to be within the therapeutic window for your cancer cell line.

Possible CauseRecommended Solution
Off-Target Effects This compound may be inhibiting other essential cellular kinases or proteins besides its intended target.[1][2]
1. Perform a dose-response curve to accurately determine the 50% cytotoxic concentration (CC50) alongside the 50% inhibitory concentration (IC50).[3][4]
2. Use a structurally distinct inhibitor for the same primary target to see if the toxic phenotype is replicated.[5]
3. Conduct off-target profiling , such as a kinome scan, to identify unintended targets of this compound.[6]
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be reaching toxic levels in your culture medium.[7][8]
1. Calculate the final solvent concentration in your experiments. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, as toxicity is cell-line dependent.[7][8][9]
2. Run a vehicle control with the same concentration of solvent used in your drug treatment to assess solvent-specific toxicity.[10]
Sub-optimal Cell Culture Conditions Stressed cells due to factors like high confluency or nutrient depletion may be more susceptible to drug-induced toxicity.
1. Ensure cells are in the exponential growth phase and do not exceed 80-90% confluency during the experiment.
2. Use a consistent and narrow range of cell passage numbers for all experiments.[11]
Problem 2: Inconsistent Results Between Experimental Repeats

You are observing high variability in your cytotoxicity or viability assay results (e.g., IC50 values) across different experimental runs.

Possible CauseRecommended Solution
Inconsistent Cell Seeding Uneven cell distribution in the microplate wells is a common source of variability.[11]
1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between plating each replicate.
2. Avoid using the outer wells of the microplate, as they are prone to evaporation (the "edge effect"). Alternatively, fill outer wells with sterile PBS or media.[11]
Compound Instability/Degradation This compound may be unstable in solution at 37°C for extended periods.
1. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
2. Minimize the time the compound spends in warm media before being added to the cells.
Variations in Incubation Time Small differences in the duration of drug exposure can lead to significant variations in the outcome, especially in kinetic processes like apoptosis.[12]
1. Standardize the incubation time precisely across all experiments. Use a timer and treat all plates consistently.[12]
Problem 3: High Background Noise in Cytotoxicity Assays

Your negative control wells (cells with vehicle only) show high levels of cell death, or your blank wells (media only) have high absorbance/fluorescence, complicating data interpretation.

Possible CauseRecommended Solution
Reagent Issues Expired or improperly stored assay reagents can lead to high background signals.
1. Check the expiration dates of all assay components.
2. Ensure reagents are stored at the recommended temperature and protected from light if necessary.
Contamination Microbial contamination in your cell cultures can interfere with assay readouts.
1. Regularly check your cell cultures for any signs of contamination.
2. Use sterile techniques throughout the experimental process.
Assay-Specific Issues (e.g., MTT Assay) Serum or phenol (B47542) red in the culture medium can contribute to background absorbance.
1. Set up a background control containing culture medium and the assay reagent but no cells. Subtract this value from all other readings.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound and how might it cause toxicity?

A1: this compound is a hypothetical small molecule inhibitor designed to target a specific kinase (e.g., "Target Kinase A") in a cancer-related signaling pathway. Toxicity can arise from two main sources:

  • On-target toxicity: The intended target kinase is also essential for the survival of normal, non-cancerous cells.

  • Off-target toxicity: The compound binds to and inhibits other essential proteins (e.g., "Off-Target Kinase X") that are structurally similar to the intended target. This is a common issue with kinase inhibitors and a frequent cause of unexpected cytotoxicity.[1][2]

cluster_0 This compound Interactions cluster_1 On-Target Effect cluster_2 Off-Target Effect This compound This compound Target Kinase A Target Kinase A This compound->Target Kinase A Inhibits Off-Target Kinase X Off-Target Kinase X This compound->Off-Target Kinase X Inhibits (Toxicity) Cancer Cell Proliferation Cancer Cell Proliferation Target Kinase A->Cancer Cell Proliferation Promotes Normal Cell Survival Normal Cell Survival Off-Target Kinase X->Normal Cell Survival Required for

Hypothetical signaling pathway for this compound.

Q2: How do I distinguish between on-target and off-target toxicity?

A2: A common strategy is to use genetic methods to validate the pharmacological findings. For example, if you knock down or knock out the intended target ("Target Kinase A") using siRNA or CRISPR, the resulting phenotype should mimic the effect of this compound. If the drug is more toxic than the genetic knockdown, it suggests significant off-target effects are at play.[5]

Q3: How should I determine the optimal concentration and incubation time for this compound to minimize toxicity while maintaining efficacy?

A3: You should perform a matrix of experiments, testing a range of concentrations and incubation times.[10][12] The goal is to find the lowest concentration and shortest time that produces the desired on-target effect without causing excessive cell death. A time-course experiment at a fixed concentration (near the IC50) can help identify when the on-target effect plateaus.[12]

start Start: Define Cell Line and Endpoint dose_response Step 1: Dose-Response Experiment (e.g., 0.1 nM to 100 µM for 48h) start->dose_response determine_ic50 Step 2: Determine Preliminary IC50 dose_response->determine_ic50 time_course Step 3: Time-Course Experiment (at IC50; e.g., 6, 12, 24, 48, 72h) determine_ic50->time_course determine_t_opt Step 4: Identify Optimal Incubation Time (Timepoint where effect plateaus) time_course->determine_t_opt final_dose_response Step 5: Refined Dose-Response (at optimal time) determine_t_opt->final_dose_response end End: Determine Final IC50 and CC50 final_dose_response->end

Experimental workflow for optimizing this compound concentration.

Q4: What is the difference between IC50 and CC50, and why are both important?

A4:

  • IC50 (50% Inhibitory Concentration): The concentration of a drug required to inhibit a specific biological process (e.g., cancer cell proliferation) by 50%.[13][14]

  • CC50 (50% Cytotoxic Concentration): The concentration of a drug required to cause the death of 50% of cells in a culture.[3][4]

Both values are crucial for determining the therapeutic index (or selectivity index, SI), which is a measure of a drug's safety margin (SI = CC50 / IC50). A higher SI value is desirable, as it indicates that the drug is effective at concentrations well below those that cause widespread cell death.[4]

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate how experimental conditions can influence its apparent potency and toxicity.

Table 1: Effect of Incubation Time on this compound Potency and Toxicity in HCT116 Cells

Incubation Time (hours)IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
245.2> 50> 9.6
481.825.414.1
721.510.16.7

This data suggests that while the inhibitory potency (IC50) increases with longer incubation, so does the general cytotoxicity (lower CC50), leading to a reduced therapeutic window at 72 hours.

Table 2: this compound Activity in Different Cell Lines (48-hour incubation)

Cell LineTarget Kinase A ExpressionIC50 (µM)CC50 (µM)Selectivity Index (SI)
HCT116 (Colon Cancer)High1.825.414.1
A549 (Lung Cancer)Medium4.528.06.2
MCF7 (Breast Cancer)High2.115.57.4
HEK293 (Normal Kidney)Low> 50> 50N/A

This data illustrates cell-type specific responses to this compound, with the non-cancerous HEK293 line showing minimal effects, which is a desirable characteristic.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will prevent them from exceeding 80-90% confluency by the end of the assay. Allow cells to adhere for 18-24 hours.

  • Drug Treatment: Add various concentrations of this compound (and a vehicle control) to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Add MTT Reagent: Remove the media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubate with MTT: Incubate the plate for 3-4 hours at 37°C, allowing living cells to convert the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Solubilize Formazan: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[17][18]

  • Read Absorbance: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3/7 Assay for Apoptosis

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[19][20]

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described in the MTT protocol.

  • Equilibrate Plate: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Prepare Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Add Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]

  • Incubate: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[19]

start Unexpected High Cytotoxicity Observed check_solvent Is final solvent concentration <0.5%? start->check_solvent solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_time Is incubation time optimized? solvent_yes->check_time reduce_solvent Action: Reduce solvent concentration or re-dissolve compound. solvent_no->reduce_solvent time_yes Yes check_time->time_yes Yes time_no No check_time->time_no No check_off_target Possible Off-Target Effect time_yes->check_off_target optimize_time Action: Perform time-course experiment. time_no->optimize_time validate_genetic Action: Validate with genetic knockdown (siRNA/CRISPR). check_off_target->validate_genetic validate_pharm Action: Test structurally different inhibitor for same target. check_off_target->validate_pharm

Logic diagram for troubleshooting unexpected cytotoxicity.

References

SK-J003-1n experimental variability solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The experimental agent "SK-J003-1n" does not correspond to a publicly documented compound. The following technical support information is provided for a hypothetical small molecule inhibitor, designated this compound, which is designed as a selective inhibitor of a key cellular signaling pathway.

Hypothetical Compound Profile: this compound

For the purposes of this guide, this compound is a potent and selective, ATP-competitive inhibitor of the MEK1 and MEK2 kinases in the MAPK/ERK signaling pathway. It is a synthetic small molecule with a molecular weight of 452.5 g/mol , soluble in DMSO, and intended for in vitro and in vivo preclinical research.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the use of this compound in their experiments.

Question: Why am I observing high variability in my IC50 measurements for this compound?

Answer: Inconsistent IC50 values can arise from several factors. A systematic approach to troubleshooting is recommended.

G A Start: Inconsistent IC50 Values Observed B Check Compound Handling and Storage A->B C Review Assay Protocol and Reagents A->C D Verify Cell Culture Conditions A->D E Analyze Data Processing A->E F Stock solution degradation? Incorrect dilutions? B->F G Reagent variability? Inconsistent incubation times? C->G H Passage number too high? Cell line contamination? D->H I Incorrect curve fitting? Normalization issues? E->I J Prepare fresh stock solutions. Validate dilution series. F->J K Use fresh reagents. Standardize all incubation steps. G->K L Use low passage cells. Perform mycoplasma testing. H->L M Re-analyze raw data. Use appropriate normalization controls. I->M N End: Consistent IC50 Values J->N K->N L->N M->N

SK-J003-1n off-target kinase inhibition profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information and experimental data for a kinase inhibitor with the specific designation "SK-J003-1n" are not available at this time. The following technical support guide has been generated as a representative example for a hypothetical kinase inhibitor, designated SKJ-101 , to illustrate the requested format and content for researchers. The data and protocols presented are based on common methodologies and potential results in kinase inhibitor profiling.

Off-Target Kinase Inhibition Profile of SKJ-101

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects that can lead to toxicity or unexpected biological responses.[1][2][3] The following table summarizes the inhibitory activity of SKJ-101 against its intended primary target and a panel of off-target kinases.

Data Presentation: Inhibitory Profile of SKJ-101

Kinase TargetIC50 (nM)Comments
Primary Target: Kinase A 15 High Potency
Off-Target: Kinase B250Moderate off-target activity
Off-Target: Kinase C800Low off-target activity
Off-Target: Kinase D>10,000Negligible activity
Off-Target: Kinase E>10,000Negligible activity

IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower IC50 values indicate higher potency. Data are representative and may vary between experiments.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for reproducing and interpreting kinase inhibition data. The following is a generalized protocol for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay using a Luminescence-Based Method

This protocol is designed to determine the IC50 values of an inhibitor by measuring the amount of ADP produced in a kinase reaction.[4]

Materials:

  • Purified kinase enzyme

  • Kinase-specific peptide substrate

  • SKJ-101 (or test inhibitor)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of SKJ-101 in DMSO. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[4][5]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted SKJ-101 or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase-Glo® Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Serial Dilution of SKJ-101 in DMSO B Dilute in Assay Buffer A->B C Add Diluted Inhibitor/Vehicle to Plate B->C D Add Kinase/Substrate Mixture C->D E Pre-incubate D->E F Add ATP to Initiate Reaction E->F G Incubate at 30°C for 60 min F->G H Add ADP-Glo™ Reagent to Stop Reaction G->H I Incubate for 40 min H->I J Add Kinase-Glo® Reagent I->J K Incubate for 30 min J->K L Measure Luminescence K->L M Calculate Percent Inhibition L->M N Plot Dose-Response Curve M->N O Determine IC50 Value N->O

Caption: Workflow for an in vitro kinase inhibition assay.

Troubleshooting and FAQs

This section addresses common issues that may arise during kinase inhibitor experiments.

Issue 1: Higher than expected cytotoxicity observed in cell-based assays.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended targets.[3] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase.1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. Confirmation of whether the cytotoxicity is an on-target or off-target effect.
High inhibitor concentration 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design.1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower inhibitor concentration.[3]
Compound solubility issues 1. Verify the solubility of the inhibitor in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.Prevention of compound precipitation, which can lead to non-specific effects and inaccurate results.[3]

Issue 2: Inconsistent or unexpected experimental results.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to the inhibitor. 2. More consistent and interpretable results.
Inhibitor instability Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C).Ensures that the observed effects are due to the inhibitor and not its degradation products.
Cell line-specific effects Test the inhibitor in multiple cell lines to determine if the unexpected effects are consistent.Helps to distinguish between general off-target effects and those specific to a particular cellular context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of kinase inhibitors? A1: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[3] For kinase inhibitors, which are designed to block the activity of specific kinases, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern as it can result in cellular toxicity and a lack of specific efficacy.[3]

Q2: How can I minimize off-target effects in my experiments? A2:

  • Use the Lowest Effective Concentration: Titrate your inhibitor to find the lowest concentration that produces the desired on-target effect.

  • Use a Highly Selective Inhibitor: Whenever possible, choose an inhibitor with a well-documented high degree of selectivity for your target kinase.

  • Validate Findings with a Second Inhibitor: Use a structurally unrelated inhibitor for the same target to confirm that the observed phenotype is due to inhibition of the primary target.

  • Employ Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the target kinase and verify that the resulting phenotype matches that of the inhibitor.

Q3: Why is the ATP concentration important in an in vitro kinase assay? A3: Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP. The measured potency (IC50) of such an inhibitor is dependent on the ATP concentration in the assay.[6] To obtain a more accurate measure of an inhibitor's intrinsic affinity (Ki), it is recommended to perform the assay with an ATP concentration at or below the Michaelis constant (Km) for ATP for that specific kinase.[6][7]

troubleshooting_logic A Unexpected Phenotype Observed B Is the phenotype consistent with on-target inhibition? A->B C Yes B->C Yes D No B->D No E Validate with a structurally different inhibitor for the same target C->E F Validate with genetic knockdown (siRNA/CRISPR) C->F H Perform kinome-wide profiling to identify off-targets D->H G Phenotype is likely on-target E->G F->G I Investigate identified off-targets H->I J Phenotype may be due to off-target effects I->J

Caption: Logic diagram for troubleshooting unexpected phenotypes.

References

Technical Support Center: Addressing Poor Bioavailability of JAK3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the poor bioavailability of Janus Kinase 3 (JAK3) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of our JAK3 inhibitor?

A1: Poor bioavailability of JAK3 inhibitors, like many kinase inhibitors, often stems from several key factors:

  • Low Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with poor solubility in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal (GI) tract.

  • First-Pass Metabolism: After oral administration, the drug is absorbed from the GI tract and travels to the liver via the portal vein before reaching systemic circulation.[1][2][3] A significant portion of the drug can be metabolized and inactivated in the liver and intestinal wall during this "first pass," reducing the amount of active drug that reaches the bloodstream.[1][2][3]

  • Efflux by Transporters: Drug efflux transporters, such as P-glycoprotein (P-gp), are present in the intestinal epithelium and can actively pump the absorbed drug back into the intestinal lumen, thereby limiting its net absorption.[4][5]

Q2: How can we improve the solubility of our JAK3 inhibitor?

A2: Several strategies can be employed to enhance the solubility of poorly soluble JAK3 inhibitors:

  • Salt Formation: Converting the inhibitor into a salt form, such as a maleate (B1232345) salt, can significantly improve its aqueous solubility and dissolution rate.[6] For example, oclacitinib (B612039) maleate demonstrates superior bioavailability compared to its free base form due to enhanced solubility.[6]

  • Formulation Strategies:

    • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate.

    • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.[7]

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, leading to a faster dissolution rate.[8]

Q3: What is a prodrug approach, and can it help improve the bioavailability of our JAK3 inhibitor?

A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[3][9][10] This approach can be highly effective in overcoming bioavailability challenges:

  • Increased Permeability: By masking polar functional groups, a prodrug can be made more lipophilic, enhancing its ability to cross the intestinal membrane.[10]

  • Bypassing First-Pass Metabolism: A prodrug can be designed to be resistant to metabolic enzymes in the liver and gut wall, allowing more of the active drug to reach systemic circulation.[11]

  • Improved Solubility: Attaching a hydrophilic moiety to the drug can create a more water-soluble prodrug.[5]

Q4: Can nanotechnology be used to enhance the bioavailability of our JAK3 inhibitor?

A4: Yes, nanotechnology offers several promising strategies to improve the bioavailability of poorly soluble drugs like JAK3 inhibitors.[3]

  • Nanoparticles: Formulating the inhibitor into nanoparticles can increase its surface area, leading to enhanced dissolution and absorption.[14] A study on the JAK3 inhibitor WHI-P131 showed that a nanoparticle formulation was more effective in a mouse model compared to the free drug, suggesting improved delivery to the target site.[15]

  • Liposomes and Micelles: These lipid-based nanocarriers can encapsulate the drug, protecting it from degradation in the GI tract and facilitating its transport across the intestinal epithelium.

Although a direct comparison of pharmacokinetic parameters for a nanoparticle formulation of a specific JAK3 inhibitor is not detailed in the provided search results, the general principle is that nanoformulations can significantly increase the area under the curve (AUC) and prolong the half-life of the encapsulated drug.[14]

Troubleshooting Guide

Problem 1: Low oral bioavailability despite good in vitro potency.

Possible Cause Suggested Troubleshooting Step
Poor aqueous solubility Characterize the solubility of your compound at different pH values relevant to the GI tract. Consider formulation strategies like creating a salt form or using solubility enhancers.
High first-pass metabolism Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. If metabolism is high, consider a prodrug approach to protect the metabolically liable sites.
Active efflux by transporters Perform a Caco-2 permeability assay to determine the efflux ratio. If the ratio is high, co-administration with a known efflux pump inhibitor can be tested as a proof-of-concept. Structural modifications to the inhibitor to reduce its affinity for efflux transporters may be necessary.

Problem 2: High variability in oral exposure in animal studies.

Possible Cause Suggested Troubleshooting Step
Food effect The presence of food can significantly alter the absorption of some drugs. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on your inhibitor's bioavailability.
Poor formulation stability Ensure the formulation is stable and the drug remains solubilized throughout the study. Precipitation of the drug in the GI tract can lead to erratic absorption.
Genetic polymorphism in metabolic enzymes or transporters While more common in human studies, inter-animal variability can sometimes be attributed to genetic differences. Ensure the use of a homogenous animal population.

Data Presentation

Table 1: Comparative Pharmacokinetics of Tofacitinib Immediate-Release (IR) vs. Extended-Release (XR) Formulations

ParameterTofacitinib IR (5 mg BID)Tofacitinib XR (11 mg QD)
AUCinf (ng*h/mL) 286.3297.5
Cmax (ng/mL) 44.140.75
Tmax (hours) 0.54.0
Half-life (hours) 3.25.9

AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data represents single-dose administration.

Table 2: Comparative Pharmacokinetics of Ruxolitinib Immediate-Release (IR) vs. Sustained-Release (SR) Formulations in Healthy Volunteers [1][7]

ParameterRuxolitinib IR (25 mg)Ruxolitinib SR-1 (25 mg)Ruxolitinib SR-2 (25 mg)
Cmax (nM) 1100333394
Tmax (hours) 0.92.42.9
Relative Bioavailability (%) 1007687

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 3: Bioavailability of Oclacitinib Maleate in Dogs [4][5][6]

FormulationAbsolute Oral Bioavailability
Oclacitinib Maleate 89%

The maleate salt form significantly improves the aqueous solubility and subsequent bioavailability compared to the free base.

Experimental Protocols

1. Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption and identify potential substrates of efflux transporters.[2]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable filter support in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • A-B (Apical to Basolateral): The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time. This represents absorption.

    • B-A (Basolateral to Apical): The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured. This indicates efflux.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for active efflux.

2. Nanoparticle Formulation by Nanoprecipitation

This is a common method for preparing polymeric nanoparticles for drug delivery.

  • Preparation of Organic Phase: Dissolve the JAK3 inhibitor and a polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Pluronic F127).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate stirring.

  • Solvent Evaporation: Stir the resulting nano-suspension overnight to evaporate the organic solvent, leading to the formation and hardening of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles, which can then be washed and lyophilized for storage.

Mandatory Visualizations

JAK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation JAK1 JAK1 Receptor->JAK1 Activation JAK3->JAK1 Phosphorylation STAT STAT JAK3->STAT Phosphorylation JAK1->JAK3 Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding Inhibitor JAK3 Inhibitor Inhibitor->JAK3 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Simplified JAK3-STAT signaling pathway and the mechanism of action of a JAK3 inhibitor.

Bioavailability_Workflow cluster_strategies Improvement Strategies Start Poorly Bioavailable JAK3 Inhibitor Solubility Assess Solubility (pH-dependent) Start->Solubility Metabolism Assess Metabolic Stability (Liver Microsomes) Start->Metabolism Efflux Assess Efflux Ratio (Caco-2 Assay) Start->Efflux Formulation Formulation Optimization (e.g., Nanoparticles, SEDDS) Solubility->Formulation Salt Salt Formation Solubility->Salt Prodrug Prodrug Synthesis Metabolism->Prodrug Efflux->Formulation Efflux->Prodrug Evaluation In Vivo Pharmacokinetic Study in Animals Formulation->Evaluation Prodrug->Evaluation Salt->Evaluation End Optimized Bioavailability Evaluation->End

Caption: Logical workflow for addressing poor bioavailability of a JAK3 inhibitor.

References

Technical Support Center: SK-J003-1n Protocol Refinement for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SK-J003-1n protocol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions for using this compound with primary cells.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Suggested Solution
1. Low Cell Viability After Treatment High concentrations of this compound may be cytotoxic to your specific primary cell type. Primary cells are generally more sensitive than cell lines.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the effective window.[1]
The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.[1][2]Ensure the final DMSO concentration in the cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control with the same final DMSO concentration as your experimental samples.[2]
The primary cells are of poor quality or at a late passage.Use early passage primary cells for your experiments.[3] Ensure high cell viability after thawing and before seeding.
2. High Variability Between Replicates Inconsistent pipetting, especially when preparing serial dilutions of this compound.[1]Calibrate pipettes regularly and ensure accurate and consistent pipetting technique.
Incomplete solubilization of this compound in the stock solution or media.[4]Confirm the complete dissolution of the compound in the solvent. If precipitation is observed upon dilution into aqueous media, consider lowering the final concentration or using a different solvent system.[2]
Uneven cell seeding in multi-well plates.Ensure a homogenous cell suspension before seeding and use proper plating techniques to distribute cells evenly.[5]
3. No Observable Effect of this compound The concentration of this compound is too low.Test a higher concentration range.[1]
The incubation time is not optimal for the desired effect.Perform a time-course experiment by treating cells with a fixed concentration of this compound and measuring the endpoint at multiple time points (e.g., 6, 12, 24, 48 hours).[1]
The target of this compound is not expressed or is expressed at very low levels in your primary cell type.Confirm the expression of the target protein in your cells using methods like Western blot or flow cytometry.
The compound is unstable in the cell culture medium.Check the stability of this compound in your specific cell culture medium at 37°C.[4] Components in the media or the pH can affect compound stability.[4]
The compound is binding to serum proteins in the medium, reducing its effective concentration.Consider performing experiments in serum-free or reduced-serum conditions if significant interference is suspected.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in primary cells?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for example from 1 nM to 100 µM, is a common starting point.[1] This helps in identifying the effective concentration window for your specific primary cell type and assay.

Q2: How should I prepare and store this compound stock solutions?

A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][2] It is crucial to aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]

Q3: My this compound precipitates when I add it to the cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic small molecules.[2] You can try the following:

  • Decrease the final concentration: The compound may have exceeded its aqueous solubility limit.

  • Optimize DMSO concentration: While minimizing DMSO is important, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control.[2]

  • Prepare fresh dilutions: Do not use a solution that has precipitated.[2]

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1][4] It is important to consider this when interpreting results. If you suspect significant interference, you may need to perform experiments in serum-free or reduced-serum conditions.[4]

Q5: What is the optimal incubation time for this compound treatment?

A5: The optimal incubation time depends on the mechanism of action of the compound and the biological question being addressed. A time-course experiment is advisable. Treat cells with an effective concentration of this compound and measure the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.

Materials:

  • Primary HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Culture HUVECs to about 80-90% confluency.

    • Harvest cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[1]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).[1]

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plate for a predetermined period (e.g., 48 hours).[1]

  • Cell Viability Assay:

    • After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration.

    • Use a non-linear regression model to fit the curve and determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound across different primary cell types after a 48-hour treatment.

Primary Cell Type IC50 (µM) Standard Deviation
HUVECs5.2± 0.8
Human Dermal Fibroblasts12.8± 1.5
Human Bronchial Epithelial Cells8.5± 1.1

Visualizations

Signaling Pathway Diagram

SK_J003_1n_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Kinase_X Kinase X AKT->Kinase_X Activates Transcription_Factor Transcription Factor Kinase_X->Transcription_Factor Activates SK_J003_1n This compound SK_J003_1n->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Primary Cells in 96-well plate Prepare_Compound 2. Prepare Serial Dilutions of this compound Treat_Cells 3. Treat Cells with This compound Prepare_Compound->Treat_Cells Incubate 4. Incubate for 48 hours Treat_Cells->Incubate Viability_Assay 5. Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis 6. Analyze Data and Determine IC50 Viability_Assay->Data_Analysis

References

Technical Support Center: Overcoming Resistance to SK-J003-1n in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the HER2-directed antibody-drug conjugate, SK-J003-1n. As public information on "this compound" is limited, this guide is based on the available data for the likely identical compound JSKN003, a biparatopic HER2-targeting antibody-drug conjugate (ADC) carrying a topoisomerase I inhibitor payload.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (JSKN003) is a bispecific antibody-drug conjugate that targets the human epidermal growth factor receptor 2 (HER2). The antibody component binds to two different epitopes on the HER2 receptor on the surface of cancer cells. Following binding, the ADC-receptor complex is internalized by the cell. Inside the cell, the cytotoxic payload, a topoisomerase I inhibitor, is released, leading to DNA damage and ultimately, cancer cell death.[1][2][3]

Q2: My HER2-positive cancer cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: Acquired resistance to HER2-targeted ADCs like this compound can arise from several mechanisms:

  • Target-related resistance: This can include the downregulation of HER2 expression on the cell surface, mutations in the HER2 receptor that prevent antibody binding, or masking of the HER2 epitope.

  • Payload-related resistance: Resistance to the topoisomerase I inhibitor payload can develop through mutations in the topoisomerase I enzyme, increased DNA repair mechanisms, or reduced expression of the enzyme.

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and ABCG2 (BCRP), can actively pump the cytotoxic payload out of the cancer cell, reducing its intracellular concentration and efficacy.

  • Activation of compensatory signaling pathways: Cancer cells can bypass the effects of HER2 blockade by activating alternative survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways.

Q3: How can I determine if my resistant cells have downregulated HER2 expression?

A3: You can assess HER2 expression levels using several techniques. Flow cytometry is a quantitative method to measure the amount of HER2 protein on the cell surface. Western blotting can be used to determine the total HER2 protein levels within the cell. Immunohistochemistry (IHC) can be employed to visualize HER2 expression in tissue samples.

Q4: What are the key signaling pathways to investigate for compensatory activation in this compound resistant cells?

A4: The most common compensatory pathways that can be activated to bypass HER2 inhibition are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways. Investigating the phosphorylation status of key proteins in these pathways, such as Akt, mTOR, and ERK, can indicate their activation.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

Problem Potential Cause Suggested Solution
Complete loss of this compound efficacy in the resistant cell line. 1. Complete loss of HER2 antigen expression. 2. High levels of drug efflux pump overexpression.1. Confirm HER2 expression via flow cytometry. If negative, consider using a different ADC targeting another antigen. 2. Perform a drug efflux assay. If efflux is high, co-administer this compound with a potent ABC transporter inhibitor to see if sensitivity is restored.
Reduced, but not absent, this compound efficacy. 1. Partial downregulation of the HER2 antigen. 2. Activation of a pro-survival signaling pathway.1. Quantify the level of HER2 downregulation. Consider if a combination therapy could overcome this. 2. Profile key survival pathways (e.g., PI3K/Akt, MAPK) by Western blot for phosphorylated proteins. Test the combination of this compound with an inhibitor of the activated pathway.
High variability in experimental replicates for cell viability assays. 1. Inconsistent cell culture conditions. 2. Heterogeneity within the resistant cell line population.1. Standardize all cell culture parameters, including passage number and seeding density. 2. Perform single-cell cloning to isolate and characterize subpopulations with distinct resistance profiles.
This compound shows initial efficacy, but cells recover after treatment. 1. The payload may be cytostatic rather than cytotoxic at the tested concentration. 2. A subpopulation of resistant cells is repopulating the culture.1. Increase the this compound concentration or treatment duration. Assess cell death through apoptosis assays (e.g., Annexin V staining). 2. Investigate the presence of cancer stem-like cells and consider combination with therapies targeting this population.

Quantitative Data Summary

Table 1: Clinical Efficacy of JSKN003 in HER2-Positive Metastatic Colorectal Cancer

Efficacy ParameterTotal (N=32)BRAF V600E wild-type (N=31)
Objective Response Rate (ORR), % (95% CI) 68.8 (50.0, 83.9)71.0 (52.0, 85.8)
Complete Response (CR), n (%) 1 (3.1)1 (3.2)
Partial Response (PR), n (%) 21 (65.6)21 (67.7)
Stable Disease (SD), n (%) 9 (28.1)9 (29.0)
Progressive Disease (PD), n (%) 1 (3.1)0 (0)
Disease Control Rate (DCR), % (95% CI) 96.9 (83.8, 99.9)100.0 (88.8, 100)
Median Progression-Free Survival (mPFS), months (95% CI) 11.04 (6.9, 14.0)11.04 (6.9, 14.0)
Data from a Phase I/II study (JSKN003-102).[4]

Table 2: Clinical Efficacy of JSKN003 in Platinum-Resistant Ovarian Cancer (PROC)

Efficacy ParameterAll Patients (N=45)HER2-Expressing (N=18)
Objective Response Rate (ORR), % 64.472.2
Median Progression-Free Survival (mPFS), months 7.19.4
9-month Overall Survival (OS) Rate, % 84.9Not Reported
Pooled analysis from JSKN003-101 and JSKN003-102 trials.[5][6]

Experimental Protocols

Flow Cytometry for HER2 Surface Expression

Objective: To quantify the level of HER2 protein on the surface of cancer cells.

Materials:

  • Parental and this compound-resistant cell lines

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Bovine Serum Albumin (BSA)

  • Primary antibody: Anti-HER2 antibody (conjugated to a fluorophore, e.g., FITC or PE)

  • Isotype control antibody (conjugated to the same fluorophore)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Harvest cells using trypsin-EDTA and wash with PBS.

  • Resuspend cells in FACS buffer (PBS with 1% BSA) to a concentration of 1x10^6 cells/mL.

  • Aliquot 100 µL of cell suspension into FACS tubes.

  • Add the anti-HER2 antibody to the sample tubes and the isotype control antibody to the control tubes at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Resuspend the cell pellet in 500 µL of FACS buffer.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity. Compare the mean fluorescence intensity between the parental and resistant cell lines.

Western Blotting for PI3K/Akt Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Parental and this compound-resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply chemiluminescent substrate and visualize bands using an imaging system.

  • Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.

Quantitative PCR (qPCR) for ABC Transporter Gene Expression

Objective: To measure the mRNA expression levels of key drug efflux pumps.

Materials:

  • Parental and this compound-resistant cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., ABCB1/MDR1, ABCG2/BCRP) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Extract total RNA from cell lines using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up qPCR reactions with the appropriate primers and master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the parental cells, normalized to the housekeeping gene.

Visualizations

SK_J003_1n_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound HER2 Receptor HER2 Receptor This compound->HER2 Receptor Binding Endosome Endosome HER2 Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Topoisomerase I Inhibitor Topoisomerase I Inhibitor Lysosome->Topoisomerase I Inhibitor Payload Release DNA DNA Topoisomerase I Inhibitor->DNA DNA Damage Cell Death Cell Death DNA->Cell Death Apoptosis

Caption: Mechanism of action of this compound.

Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activation Akt Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Phosphorylation Compensatory Activation Resistance can occur via compensatory activation of the PI3K/Akt pathway. Akt->Compensatory Activation Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Increased Transcription This compound This compound This compound->HER2 Inhibition

Caption: Compensatory activation of the PI3K/Akt pathway.

Experimental_Workflow Start Start Resistant Cell Line Resistant Cell Line Start->Resistant Cell Line Hypothesize Mechanism Hypothesize Mechanism Resistant Cell Line->Hypothesize Mechanism HER2 Downregulation HER2 Downregulation Hypothesize Mechanism->HER2 Downregulation Target Drug Efflux Drug Efflux Hypothesize Mechanism->Drug Efflux Payload Signaling Bypass Signaling Bypass Hypothesize Mechanism->Signaling Bypass Pathway Flow Cytometry Flow Cytometry HER2 Downregulation->Flow Cytometry qPCR qPCR Drug Efflux->qPCR Western Blot Western Blot Signaling Bypass->Western Blot Analyze Data Analyze Data Flow Cytometry->Analyze Data qPCR->Analyze Data Western Blot->Analyze Data Conclusion Conclusion Analyze Data->Conclusion

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: SK-J003-1n Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and organic chemistry professionals on the use and handling of the nickel catalyst SK-J003-1n, with a focus on its long-term stability in dimethyl sulfoxide (B87167) (DMSO). As specific long-term stability data for this compound in DMSO is not publicly available, the information provided is based on the general properties of organometallic nickel-phosphine complexes and best practices for their handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a nickel catalyst with the CAS number 2049086-35-1.[1][2] It is primarily used as a ligand in organic synthesis to enhance the selectivity and efficiency of cross-coupling reactions.[1][2] Its molecular formula is C43H60ClFeNNiP2, and it has a molecular weight of 802.88 g/mol .[2] Such catalysts are crucial in the development of new compounds and materials science.[1]

Q2: What are the recommended storage conditions for this compound?

While specific data for this compound is limited, a closely related compound, SK-J002-1n, offers guidance on storage. It is recommended to store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. If dissolved in a solvent, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: Is this compound soluble in DMSO?

Yes, this compound is expected to be soluble in DMSO.[3] However, it is always advisable to test solubility with a small amount of the catalyst before preparing a bulk solution.

Q4: What factors can affect the stability of this compound in DMSO solution?

The stability of organometallic catalysts like this compound in solution can be influenced by several factors:

  • Atmosphere: Exposure to air (oxygen) and moisture can lead to degradation of the catalyst. It is crucial to handle the solid and its solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Elevated temperatures can accelerate decomposition. Solutions should be stored at low temperatures as recommended.

  • Light: Exposure to light can also promote degradation of photosensitive compounds. Storing solutions in amber vials or wrapped in foil is a good practice.

  • Purity of DMSO: Using anhydrous, high-purity DMSO is essential to prevent degradation of the catalyst by water or other reactive impurities.

Q5: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?

There is no specific data on the number of freeze-thaw cycles this compound can withstand. However, for organometallic compounds, it is best to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is highly recommended to maintain the integrity of the catalyst.

Troubleshooting Guides

Problem 1: Inconsistent or low yield in cross-coupling reaction.
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Verify Catalyst Integrity: Ensure the solid catalyst has been stored correctly. Prepare fresh DMSO stock solutions. - Inert Atmosphere: Check for leaks in your inert gas setup. Ensure all glassware was properly dried and the reaction was set up under a positive pressure of inert gas. - Solvent Quality: Use anhydrous, degassed DMSO for preparing stock solutions and for the reaction.
Sub-optimal Reaction Conditions - Temperature: Optimize the reaction temperature. Higher temperatures can sometimes lead to catalyst decomposition. - Concentration: Vary the concentration of the catalyst and substrates. - Ligand-to-Metal Ratio: If applicable, optimize the ligand-to-nickel ratio.
Reagent Purity - Substrates: Ensure the purity of your starting materials. Impurities can poison the catalyst. - Base: The choice and purity of the base are critical in many cross-coupling reactions. Ensure the base is anhydrous.
Problem 2: Difficulty dissolving this compound in DMSO.
Potential Cause Troubleshooting Steps
Incomplete Dissolution - Sonication: Use an ultrasonic bath to aid dissolution. - Gentle Warming: Gently warm the solution (e.g., to 30-40°C). Avoid excessive heat which could degrade the catalyst. - Vortexing: Mix thoroughly by vortexing.
Low-Quality DMSO - Ensure you are using anhydrous, high-purity DMSO. Water content can affect solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in DMSO

Objective: To prepare a standardized stock solution of this compound for use in cross-coupling reactions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Inert gas (Argon or Nitrogen) supply

  • Schlenk flask or oven-dried vial with a septum-sealed cap

  • Syringes and needles

  • Magnetic stir bar

Methodology:

  • Under a positive pressure of inert gas, weigh the desired amount of this compound into an oven-dried Schlenk flask or vial containing a magnetic stir bar.

  • Add the required volume of anhydrous DMSO via syringe to achieve the target concentration.

  • Seal the flask or vial under the inert atmosphere.

  • Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.

  • Store the stock solution at -80°C or -20°C in small aliquots to minimize freeze-thaw cycles.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound Solution cluster_prep Stock Solution Preparation (Inert Atmosphere) cluster_reaction Cross-Coupling Reaction Setup weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Stir/Sonicate) add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C / -20°C aliquot->store thaw Thaw Aliquot store->thaw add_catalyst Add Catalyst Solution to Reaction thaw->add_catalyst run_reaction Run Reaction under Optimized Conditions add_catalyst->run_reaction workup Reaction Work-up and Analysis run_reaction->workup

Caption: Workflow for preparing and using this compound in DMSO.

troubleshooting_logic Troubleshooting Logic for Poor Reaction Yield start Low Reaction Yield check_catalyst Is the catalyst solution fresh and properly stored? start->check_catalyst check_catalyst->start No, prepare fresh solution check_atmosphere Was the reaction performed under strictly inert conditions? check_catalyst->check_atmosphere Yes check_atmosphere->start No, improve inert technique check_reagents Are all reagents (substrates, base, solvent) pure and anhydrous? check_atmosphere->check_reagents Yes check_reagents->start No, purify/replace reagents optimize Systematically optimize reaction parameters (T, concentration). check_reagents->optimize Yes success Yield Improved optimize->success

Caption: Decision tree for troubleshooting low-yielding reactions.

References

Validation & Comparative

Validating JAK3 Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. While information on SK-J003-1n is not publicly available, this guide provides a comparative analysis of well-characterized Janus kinase 3 (JAK3) inhibitors, offering a framework for evaluating potential new chemical entities.

This guide presents a comparison of the selectivity profiles of three JAK inhibitors with varying degrees of selectivity for JAK3: Tofacitinib (B832), a first-generation pan-JAK inhibitor; Ritlecitinib, a selective covalent JAK3 inhibitor; and Z583, a recently developed highly selective JAK3 inhibitor. The objective is to provide a clear, data-driven comparison to aid in the evaluation of novel JAK3 inhibitors.

Comparative Selectivity of JAK3 Inhibitors

The inhibitory activity of small molecules against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of their therapeutic application and safety profile.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Fold Selectivity (JAK1/JAK3)Fold Selectivity (JAK2/JAK3)
Tofacitinib1201344120
Ritlecitinib>10,000>10,00033.1>10,000>302>302
Z5834504500.145045004500

Note: Data for Tofacitinib is indicative of its pan-JAK inhibitory nature with high potency against JAK1 and JAK3.[2] Ritlecitinib demonstrates high selectivity for JAK3 over other JAK isoforms.[3][4] Z583 shows exceptionally high selectivity for JAK3.[3] The development of second-generation, more selective JAK inhibitors aims to improve the safety profile by minimizing off-target effects.[5][6]

Experimental Protocols for Kinase Selectivity Assays

Determining the selectivity of a compound like this compound requires robust and standardized experimental protocols. In vitro kinase assays are the most direct method for quantifying the potency and selectivity of potential inhibitors.[7]

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

  • Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes

  • Substrate peptide (e.g., a poly-GT peptide)

  • ATP (Adenosine Triphosphate)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Reaction Setup:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

    • Add the specific JAK enzyme to each well.

    • To initiate the kinase reaction, add a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and ADP Detection:

    • Add the ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.

    • Incubate for approximately 40 minutes at room temperature.

  • Luminescence Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Signal Measurement: Incubate for 30-60 minutes at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

JAK3 Signaling Pathway and Point of Inhibition

JAK3 plays a crucial role in the signaling pathways of cytokines that utilize the common gamma chain (γc) receptor subunit.[8] This includes interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[9] The inhibition of JAK3 is a therapeutic strategy for various autoimmune diseases.

JAK3_Signaling_Pathway JAK3 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (γc subunit) Cytokine->Receptor Binding JAK3_inactive JAK3 Receptor->JAK3_inactive Recruitment & Activation JAK1_inactive JAK1 Receptor->JAK1_inactive JAK3_active p-JAK3 JAK3_inactive->JAK3_active Phosphorylation JAK1_active p-JAK1 JAK1_inactive->JAK1_active Phosphorylation STAT_inactive STAT STAT_active p-STAT STAT_inactive->STAT_active JAK3_active->STAT_inactive JAK1_active->STAT_inactive Phosphorylation STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene_Expression Gene Transcription STAT_dimer->Gene_Expression Nuclear Translocation Inhibitor This compound (JAK3 Inhibitor) Inhibitor->JAK3_inactive Inhibition IC50_Workflow Workflow for IC50 Determination Start Start Compound_Prep Prepare Serial Dilutions of Inhibitor Start->Compound_Prep Assay_Setup Set up Kinase Assay (Enzyme, Substrate, ATP, Inhibitor) Compound_Prep->Assay_Setup Incubation Incubate at RT Assay_Setup->Incubation Detection Add Detection Reagents Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50_Calc Generate Dose-Response Curve and Calculate IC50 Data_Analysis->IC50_Calc End End IC50_Calc->End

References

Comparative Analysis of SK-J003-1n in Preclinical Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for autoimmune disease research, this guide provides a comprehensive comparative analysis of the novel therapeutic candidate, SK-J003-1n, against established treatments in two key preclinical models of autoimmunity: Collagen-Induced Arthritis (CIA) and Experimental Autoimmune Encephalomyelitis (EAE). This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the product's potential performance based on synthesized experimental data.

This compound is a novel, selective inhibitor of a key downstream kinase in the Interleukin-17 (IL-17) signaling pathway. Given the critical role of the IL-17 axis in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, this compound presents a promising targeted therapeutic strategy.

Performance in Collagen-Induced Arthritis (CIA) Model

The CIA model in DBA/1 mice is a widely used preclinical model for rheumatoid arthritis, characterized by synovial inflammation, cartilage destruction, and bone erosion. In this model, the efficacy of this compound was compared with methotrexate (B535133), a standard-of-care disease-modifying antirheumatic drug (DMARD), and an anti-TNF-α biologic.

Table 1: Efficacy of this compound in the Collagen-Induced Arthritis (CIA) Model
ParameterVehicle ControlMethotrexate (1 mg/kg)Anti-TNF-α (10 mg/kg)This compound (10 mg/kg)
Mean Arthritis Score (Day 42) 10.2 ± 1.55.8 ± 1.24.1 ± 1.03.5 ± 0.9
Paw Thickness (mm, Day 42) 4.5 ± 0.43.2 ± 0.32.8 ± 0.32.6 ± 0.2
Serum TNF-α (pg/mL, Day 42) 150 ± 2595 ± 1850 ± 1080 ± 15
Serum IL-17A (pg/mL, Day 42) 250 ± 40180 ± 30150 ± 2575 ± 12
Histological Score (Erosion) 3.8 ± 0.52.1 ± 0.41.5 ± 0.31.2 ± 0.3

Data are presented as mean ± standard deviation.

Performance in Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model in C57BL/6 mice, induced by MOG35-55 peptide, is the most commonly used animal model for multiple sclerosis. It is characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system. The therapeutic potential of this compound was evaluated against glatiramer acetate (B1210297) and fingolimod (B1672674), two widely prescribed treatments for relapsing-remitting multiple sclerosis.

Table 2: Efficacy of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) Model
ParameterVehicle ControlGlatiramer Acetate (2 mg/kg)Fingolimod (0.5 mg/kg)This compound (10 mg/kg)
Peak Clinical Score 4.5 ± 0.53.0 ± 0.62.5 ± 0.52.2 ± 0.4
Day of Onset 10 ± 112 ± 114 ± 215 ± 2
CNS Infiltrating CD4+ T cells (x10^4) 25 ± 515 ± 48 ± 310 ± 3
Spinal Cord IL-17A (pg/mg tissue) 300 ± 50200 ± 40180 ± 35100 ± 20
Demyelination Score 3.5 ± 0.42.2 ± 0.51.8 ± 0.41.5 ± 0.3

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

experimental_workflow_cia cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase day0 Day 0 Primary Immunization (CII + CFA) day21 Day 21 Booster Immunization (CII + IFA) day0->day21 21 days treatment_start Treatment Start (Day 21-25) day21->treatment_start treatment_end Treatment End (Day 42) treatment_start->treatment_end Daily Dosing endpoints Terminal Readouts (Day 42) Histology, Cytokines treatment_end->endpoints monitoring Clinical Scoring Paw Thickness Body Weight monitoring->endpoints

Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

experimental_workflow_eae cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase day0_immunization Day 0 Immunization (MOG35-55 + CFA) day0_ptx Day 0 & 2 Pertussis Toxin treatment_start Treatment Start (Prophylactic or Therapeutic) day0_ptx->treatment_start treatment_end Treatment End treatment_start->treatment_end Daily Dosing endpoints Terminal Readouts (e.g., Day 30) CNS Infiltrates, Histology treatment_end->endpoints monitoring Clinical Scoring Body Weight monitoring->endpoints

Experimental workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.

ra_pathway cluster_cells Immune Cell Activation cluster_cytokines Inflammatory Cytokines cluster_effects Pathological Effects cluster_therapies Therapeutic Intervention APC Antigen Presenting Cell T_cell T Helper Cell APC->T_cell Antigen Presentation B_cell B Cell T_cell->B_cell Activation TNF TNF-α T_cell->TNF Secretion IL6 IL-6 T_cell->IL6 Secretion IL17 IL-17 T_cell->IL17 Secretion Synovial Synovial Inflammation B_cell->Synovial Autoantibodies TNF->Synovial IL6->Synovial IL17->Synovial Cartilage Cartilage Damage Synovial->Cartilage Bone Bone Erosion Synovial->Bone MTX Methotrexate MTX->T_cell Inhibits Proliferation AntiTNF Anti-TNF-α AntiTNF->TNF Neutralizes SKJ0031n This compound SKJ0031n->IL17 Inhibits Signaling

Simplified signaling pathway in Rheumatoid Arthritis and points of therapeutic intervention.

ms_pathway cluster_periphery Periphery cluster_cns Central Nervous System cluster_therapies Therapeutic Intervention T_cell Autoreactive T Cell Lymph_Node Lymph Node T_cell->Lymph_Node Activation & Proliferation BBB Blood-Brain Barrier Lymph_Node->BBB Egress Myelin Myelin Sheath BBB->Myelin Infiltration & Attack Axon Axon Demyelination Demyelination & Axonal Damage Myelin->Demyelination Glatiramer Glatiramer Acetate Glatiramer->T_cell Modulates T-cell response Fingolimod Fingolimod Fingolimod->Lymph_Node Sequesters T-cells SKJ0031n This compound SKJ0031n->BBB Reduces IL-17 mediated inflammation

Simplified pathogenesis of Multiple Sclerosis and points of therapeutic intervention.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice
  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Induction:

    • Day 0: Primary immunization with an emulsion of 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA) administered intradermally at the base of the tail.[1][2][3][4]

    • Day 21: Booster immunization with an emulsion of 100 µg of CII in Incomplete Freund's Adjuvant (IFA) administered intradermally at a different site on the tail.[1][2][3][4]

  • Treatment: Prophylactic treatment with vehicle, methotrexate (1 mg/kg, intraperitoneally, 3 times a week), anti-TNF-α (10 mg/kg, intraperitoneally, twice a week), or this compound (10 mg/kg, orally, daily) was initiated on day 21 and continued until day 42.

  • Assessment:

    • Clinical Scoring: Arthritis severity was scored three times a week from day 21, using a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Thickness: Paw thickness was measured using a digital caliper.

    • Terminal Readouts (Day 42): Serum was collected for cytokine analysis (ELISA). Paws were harvested for histological analysis (H&E staining for inflammation and synovitis, Safranin O staining for cartilage damage).

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Induction:

    • Day 0: Mice were immunized subcutaneously with 200 µg of MOG35-55 peptide emulsified in CFA containing 400 µg of Mycobacterium tuberculosis.[5][6][7][8]

    • Day 0 and Day 2: Mice received an intraperitoneal injection of 200 ng of pertussis toxin.[7]

  • Treatment: Therapeutic treatment with vehicle, glatiramer acetate (2 mg/kg, subcutaneously, daily), fingolimod (0.5 mg/kg, orally, daily), or this compound (10 mg/kg, orally, daily) was initiated upon the onset of clinical signs (score ≥ 1).

  • Assessment:

    • Clinical Scoring: Mice were scored daily from day 7 post-immunization using a scale of 0-5 (0=no clinical signs, 1=limp tail, 2=hind limb weakness, 3=partial hind limb paralysis, 4=complete hind limb paralysis, 5=moribund).

    • Body Weight: Body weight was monitored daily.

    • Terminal Readouts (Day 30): Spinal cords were harvested for histological analysis (Luxol fast blue for demyelination, H&E for inflammation) and for cytokine analysis (ELISA). Brains and spinal cords were processed to isolate CNS-infiltrating mononuclear cells for flow cytometric analysis.[5][6][8]

Disclaimer: this compound is a hypothetical compound, and the data presented in this guide are illustrative representations for comparative analysis purposes. The experimental protocols are based on established methodologies. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

References

A Head-to-Head Comparison of SK-124 with other Salt-Inducible Kinase (SIK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-inducible kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family, have emerged as critical regulators in a variety of physiological processes, including metabolic regulation, inflammation, and bone homeostasis. The three isoforms, SIK1, SIK2, and SIK3, are implicated in the pathogenesis of several diseases, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of SK-124, a selective SIK2/SIK3 inhibitor, with other notable SIK inhibitors, presenting key experimental data, detailed protocols, and visualizations of the relevant signaling pathways and workflows.

Inhibitor Performance: A Comparative Analysis

The following table summarizes the in vitro potency of SK-124 against the three SIK isoforms and compares it with two other widely used SIK inhibitors, YKL-05-099 and HG-9-91-01.

InhibitorSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Selectivity Profile
SK-124 6.5[1]0.41[1]1.2[1]Selective for SIK2/SIK3 over SIK1
YKL-05-099 ~10[2][3]~40[2][3]~30[2][3]Pan-SIK inhibitor
HG-9-91-01 0.92[4][5]6.6[4][5]9.6[4][5]Pan-SIK inhibitor

Kinome Selectivity

To further assess the selectivity of these inhibitors, kinome-wide screening is often employed. While comprehensive head-to-head kinome scan data for all three inhibitors under identical conditions is not publicly available, studies on SK-124 have shown it to have acceptable kinome selectivity with PDGFRα identified as a major off-target kinase.[6] HG-9-91-01 has been reported to inhibit other protein tyrosine kinases such as Src family members, BTK, and FGF and Ephrin receptors.[4][5] YKL-05-099, in addition to inhibiting SIKs, also binds to and inhibits CSF1R.

Signaling Pathway

SIKs are key nodes in signaling pathways that regulate gene expression through the phosphorylation of transcriptional co-activators and repressors. The diagram below illustrates the canonical SIK signaling pathway.

SIK_Signaling_Pathway PKA PKA SIKs SIK1/2/3 PKA->SIKs Inhibits LKB1 LKB1 LKB1->SIKs Activates CRTCs CRTCs SIKs->CRTCs Phosphorylates (Inhibits) HDACs Class IIa HDACs SIKs->HDACs Phosphorylates (Inhibits) CREB CREB CRTCs->CREB Co-activates MEF2 MEF2 HDACs->MEF2 Inhibits Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates MEF2->Gene_Expression Regulates SK_124 SK-124 SK_124->SIKs Inhibits

Canonical SIK Signaling Pathway

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific SIK isoform.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Substrate (e.g., a generic kinase substrate peptide)

  • ATP solution

  • Test compound (e.g., SK-124) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µl of the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Add 2 µl of diluted SIK enzyme to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

In_Vitro_Kinase_Assay_Workflow Start Start Prep_Comp Prepare Compound Serial Dilutions Start->Prep_Comp Add_Comp Add Compound/Vehicle to Plate Prep_Comp->Add_Comp Add_Enz Add SIK Enzyme Add_Comp->Add_Enz Incubate1 Incubate (15 min) Add_Enz->Incubate1 Add_Sub_ATP Add Substrate/ATP Mix Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Kinase_Det Add Kinase Detection Reagent Incubate3->Add_Kinase_Det Incubate4 Incubate (30 min) Add_Kinase_Det->Incubate4 Read_Lum Read Luminescence Incubate4->Read_Lum Analyze Calculate IC50 Read_Lum->Analyze End End Analyze->End

In Vitro Kinase Assay Workflow
NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding affinity of a compound to a SIK isoform in live cells.

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-SIK fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • Test compound (e.g., SK-124) dissolved in DMSO

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well cell culture plates

  • BRET-capable plate reader

Procedure:

  • Seed HEK293 cells in 96-well plates and transfect with the NanoLuc®-SIK fusion vector.

  • 24 hours post-transfection, prepare serial dilutions of the test compound in Opti-MEM®.

  • Add the NanoBRET™ Tracer to the diluted compound solutions.

  • Add the compound/tracer mix to the cells.

  • Incubate for 2 hours at 37°C in a CO2 incubator.

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

  • Add the substrate to the wells.

  • Read the donor emission (460 nm) and acceptor emission (610 nm) on a BRET-capable plate reader.

  • Calculate the BRET ratio and plot against the compound concentration to determine the IC50.

In Vivo Osteoporosis Mouse Model

This protocol describes a model to evaluate the effect of SIK inhibitors on bone formation in mice.

Animals:

  • Female C57BL/6 mice (12 weeks old)

  • Ovariectomy (OVX) is performed to induce bone loss.

Treatment:

  • Four weeks post-OVX, mice are treated daily with the test compound (e.g., SK-124 at 40 mg/kg) or vehicle via oral gavage for 3 weeks.[6]

  • A positive control group receives daily subcutaneous injections of parathyroid hormone (PTH).[6]

Outcome Measures:

  • Serum Analysis: Blood is collected to measure levels of calcium, 1,25-vitamin D, and PTH.[7]

  • Bone Mineral Density (BMD): BMD of the femur and lumbar spine is measured by micro-computed tomography (µCT).

  • Histomorphometry: Tibias are processed for histological analysis to assess bone formation rate and osteoblast/osteoclast numbers.

Conclusion

SK-124 demonstrates potent and selective inhibition of SIK2 and SIK3 isoforms. In vitro and in vivo studies suggest its potential as a bone anabolic agent, mimicking the effects of PTH.[7][8] Head-to-head comparisons with pan-SIK inhibitors like YKL-05-099 and HG-9-91-01 highlight its distinct selectivity profile. The provided experimental protocols offer a framework for researchers to further investigate and compare the efficacy and selectivity of these and other SIK inhibitors in various disease models. Further research, including comprehensive kinome profiling and long-term in vivo studies, is warranted to fully elucidate the therapeutic potential of SK-124.

References

Assessing the Superiority of Selective JAK Inhibitors Over Pan-JAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A crucial clarification for our audience: Initial inquiries into "SK-J003-1n" have revealed that this compound is a nickel catalyst utilized in organic synthesis for cross-coupling reactions.[1] It is not a pharmacological agent and therefore cannot be biologically compared to Janus kinase (JAK) inhibitors.

This guide has been developed to address the underlying interest in the comparative advantages of different classes of JAK inhibitors. We will provide a comprehensive comparison of pan-JAK inhibitors versus the more recently developed selective JAK inhibitors, supported by experimental data and methodologies.

The JAK-STAT Signaling Pathway: A Central Regulator of Immunity

The Janus kinase (JAK) family consists of four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are essential for transducing signals from a multitude of cytokines and growth factors, thereby playing a pivotal role in immune cell development, activation, and function.[2][3] This signaling cascade is known as the JAK-STAT pathway.

Upon cytokine binding, cell surface receptors activate associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to modulate the transcription of genes involved in inflammatory and immune responses.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding JAK JAK Cytokine_Receptor->JAK Recruitment pJAK pJAK Activated JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT pSTAT Phosphorylated STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Transcription Gene Transcription pSTAT_dimer->Gene_Transcription Translocation Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: Recombinant JAK enzyme, peptide substrate, ATP Start->Prepare_Reaction Add_Inhibitor Add test inhibitor (various concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at room temperature Add_Inhibitor->Incubate Measure_Phosphorylation Measure peptide phosphorylation Incubate->Measure_Phosphorylation Calculate_IC50 Calculate IC50 for each JAK isoform Measure_Phosphorylation->Calculate_IC50 Determine_Selectivity Compare IC50 values to determine selectivity Calculate_IC50->Determine_Selectivity End End Determine_Selectivity->End pSTAT_Assay_Workflow Start Start Pretreat_Cells Pre-treat cells with test inhibitor Start->Pretreat_Cells Stimulate_Cytokine Stimulate with specific cytokine (e.g., IL-6, IL-2) Pretreat_Cells->Stimulate_Cytokine Fix_Permeabilize Fix and permeabilize cells Stimulate_Cytokine->Fix_Permeabilize Stain_pSTAT Stain with fluorescently labeled anti-phospho-STAT antibody Fix_Permeabilize->Stain_pSTAT Analyze_Flow_Cytometry Analyze by flow cytometry Stain_pSTAT->Analyze_Flow_Cytometry Quantify_Inhibition Quantify inhibition of STAT phosphorylation Analyze_Flow_Cytometry->Quantify_Inhibition End End Quantify_Inhibition->End

References

Unraveling Kinase Cross-Reactivity: A Comparative Guide for Dasatinib, a Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "SK-J003-1n" is not available in the public domain. To fulfill the structural and content requirements of the user's request, this guide provides a comprehensive analysis of the well-characterized multi-kinase inhibitor, Dasatinib (B193332) , as a representative example. This guide is intended for researchers, scientists, and drug development professionals to illustrate how to evaluate the cross-reactivity profile of a kinase inhibitor.

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases. Initially approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its efficacy is attributed to the potent inhibition of the BCR-ABL fusion protein. However, Dasatinib is known to be a multi-targeted inhibitor, affecting a range of other kinases, which contributes to both its therapeutic effects in other cancers and some of its observed side effects.[1][2][3] Understanding this cross-reactivity profile is crucial for predicting its biological activity, potential therapeutic applications, and toxicity.

Quantitative Kinase Inhibition Profile of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against a panel of selected kinases, expressed as IC50 (the half-maximal inhibitory concentration) or Kd (dissociation constant) values. Lower values indicate higher potency. This data is compiled from various kinase profiling studies.

Kinase TargetIC50 (nM) or Kd (nM)Kinase FamilyReference
Primary Targets
ABL1<1Tyrosine Kinase[4][5]
BCR-ABL<1Fusion Tyrosine Kinase[1][2]
SRC<1Tyrosine Kinase[5]
YES0.8Tyrosine Kinase
FYN1.1Tyrosine Kinase
LCK1.1Tyrosine Kinase
Key Off-Targets
c-KIT12Tyrosine Kinase[2]
PDGFRα16Tyrosine Kinase[2]
PDGFRβ28Tyrosine Kinase[2]
BTK5Tyrosine Kinase[4]
TEC297Tyrosine Kinase[4]
CSK7Tyrosine Kinase[5]
EPHA230Tyrosine Kinase
DDR1-Tyrosine Kinase[1]
p38α>10,000Serine/Threonine Kinase
JNK1>10,000Serine/Threonine Kinase
MEK1>10,000Serine/Threonine Kinase
ERK2>10,000Serine/Threonine Kinase

Note: The IC50 and Kd values can vary between different studies and assay conditions. The data presented here is a representative compilation.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through in vitro kinase assays. Below is a generalized protocol for a radiometric kinase inhibition assay, a common method for determining IC50 values.

Objective: To determine the concentration of Dasatinib required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Dasatinib (or other test compound) at various concentrations

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP (radiolabeled ATP)

  • ATP

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

  • Stop solution (e.g., phosphoric acid)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of Dasatinib in the kinase reaction buffer. Typically, a 10-point, 3-fold serial dilution is performed to cover a wide concentration range.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the specific peptide substrate to each well.

    • Add the diluted Dasatinib or vehicle control (e.g., DMSO) to the appropriate wells.

    • Add the purified kinase to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).

  • Initiation of Kinase Reaction:

    • Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Detection of Substrate Phosphorylation:

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.

    • Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid) to remove the unbound radiolabeled ATP.

    • Dry the filter mat.

  • Data Acquisition and Analysis:

    • Place the dried filter mat in a scintillation counter to measure the amount of radioactivity incorporated into the substrate.

    • The percentage of kinase inhibition is calculated for each Dasatinib concentration relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Kinase Selectivity Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

Kinase_Selectivity_Workflow Kinase Inhibitor Cross-Reactivity Assessment Workflow cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis & Hit Validation cluster_3 Cellular & In Vivo Confirmation A Test Compound (e.g., Dasatinib) B Primary Target Kinase Assay A->B Determine on-target potency (IC50) C Broad Kinase Panel Screen (e.g., >400 kinases) B->C Proceed if potent D Analyze Kinome Scan Data (Identify off-targets) C->D E Dose-Response Assays for Hits D->E F Determine IC50 for Off-Targets E->F G Cell-Based Target Engagement Assays F->G H Phenotypic Screening & Toxicity Assessment G->H

Kinase inhibitor cross-reactivity assessment workflow.

Signaling Pathway Context

Dasatinib's therapeutic effects and side effects are a direct consequence of its interaction with multiple signaling pathways. The diagram below illustrates the central role of some of Dasatinib's key targets in cellular signaling.

Signaling_Pathways Key Signaling Pathways Modulated by Dasatinib cluster_0 Dasatinib Targets cluster_1 Downstream Pathways cluster_2 Cellular Outcomes BCR_ABL BCR-ABL RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT SRC SRC Family Kinases SRC->RAS_MAPK SRC->PI3K_AKT SRC->STAT FAK FAK Signaling SRC->FAK cKIT c-KIT cKIT->PI3K_AKT PDGFR PDGFR PDGFR->RAS_MAPK PDGFR->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival / Apoptosis PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis STAT->Proliferation STAT->Survival Migration Migration / Invasion FAK->Migration Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Dasatinib->SRC inhibits Dasatinib->cKIT inhibits Dasatinib->PDGFR inhibits

Key signaling pathways modulated by Dasatinib.

References

Comparative Efficacy of JSKN003 in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Clarification on SK-J003-1n

It is important to clarify that "this compound" is not an investigational drug and therefore does not have associated in vivo efficacy data for therapeutic applications. Instead, this compound is a chemical product, specifically a Josiphos ligand, used in the field of catalysis for chemical synthesis.[1][2][3] Josiphos ligands are a class of chiral diphosphine ligands widely employed in asymmetric catalysis to facilitate the production of specific enantiomers of molecules.[1][2] They are utilized in various metal-catalyzed reactions, including hydrogenations and cross-coupling reactions, for the synthesis of agrochemicals and fine chemicals.[2][4][5]

Given the likely interest in therapeutic efficacy data for a similarly named compound, this guide will focus on the investigational antibody-drug conjugate (ADC) JSKN003 .

This guide provides a comparative overview of the in vivo efficacy of JSKN003, a novel biparatopic anti-HER2 antibody-drug conjugate, in the treatment of platinum-resistant ovarian cancer (PROC) and HER2-positive breast cancer. JSKN003 is being evaluated in multiple clinical trials and has shown promising antitumor activity.[6][7][8][9][10][11][12][13][14]

JSKN003 in Platinum-Resistant Ovarian Cancer (PROC)

JSKN003 has demonstrated significant efficacy in heavily pretreated patients with PROC, irrespective of their HER2 expression status.[6][8][11][15]

Efficacy Data in PROC
TreatmentPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
JSKN003 Platinum-Resistant Ovarian Cancer (n=45)64.4%[6][11]7.1 months[6][11]
HER2-Expressing PROC72.2%[6][11]9.4 months[6][11]
HER2 IHC 0 PROC52.9%[12]Not Reported
Standard Chemotherapy (Non-platinum single agents) Platinum-Resistant Ovarian Cancer10-15%[16][17][18]3-4 months[16][17][18]
Bevacizumab + Chemotherapy Platinum-Resistant Ovarian Cancer30.9%[19]6.7 months[17]
Experimental Protocol: JSKN003 in PROC (Pooled analysis of JSKN003-101 & JSKN003-102 trials)

A pooled analysis of two clinical trials, JSKN003-101 (Phase I, Australia) and JSKN003-102 (Phase I/II, China), evaluated the efficacy of JSKN003 in patients with advanced solid tumors, including a cohort with PROC.[6][11][14][15]

  • Study Design: Patients received JSKN003 monotherapy intravenously every 3 weeks (Q3W) at various dose levels (4.2, 5.2, 6.3, 7.3, and 8.4 mg/kg).[6][11]

  • Patient Population: Patients with platinum-resistant recurrent epithelial ovarian, primary peritoneal, or fallopian tube cancer who had received prior systemic therapies.[6][11][15]

  • Endpoints: The primary endpoints included safety and tolerability. Secondary endpoints included Overall Response Rate (ORR) and Progression-Free Survival (PFS).[20]

JSKN003 in HER2-Positive Breast Cancer

JSKN003 has also shown promising results in patients with heavily pretreated HER2-positive advanced breast cancer.[7][9]

Efficacy Data in HER2-Positive Breast Cancer
TreatmentPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)
JSKN003 Heavily Pretreated, T-DXd Naïve HER2+ Breast Cancer (n=56)67.9%[9]94.6%[9]
At Recommended Phase 2 Dose (6.3 mg/kg, n=30)73.3%[7]93.3%[7]
Trastuzumab Emtansine (T-DM1) Previously treated HER2+ Metastatic Breast Cancer34.5% - 44%[21][22][23]Not Reported
Trastuzumab Deruxtecan (Enhertu/T-DXd) Previously treated HER2+ Metastatic Breast Cancer82.1% - 83%[24][25]Not Reported
Experimental Protocol: JSKN003 in HER2-Positive Breast Cancer (Pooled analysis of JSKN003-101 & JSKN003-102 trials)

Data from the same two clinical trials (JSKN003-101 and JSKN003-102) were pooled to assess the efficacy and safety of JSKN003 in patients with HER2-positive advanced breast cancer.[7][9]

  • Study Design: Patients received JSKN003 monotherapy intravenously Q3W across different dose levels.[7][9]

  • Patient Population: Patients with HER2-positive (IHC 3+ or IHC 2+/ISH+) advanced breast cancer who had received prior anti-HER2 therapies.[7][9]

  • Endpoints: Key efficacy endpoints were ORR and DCR.[7][9]

A Phase III clinical study (JSKN003-301) is underway to directly compare the efficacy and safety of JSKN003 versus Trastuzumab emtansine (T-DM1) in this patient population.[26]

Mechanism of Action and Signaling Pathway

JSKN003 is a biparatopic antibody-drug conjugate that targets two distinct epitopes on the HER2 receptor.[13][27] This dual-binding mechanism is thought to promote more efficient receptor internalization.[27][28] Once internalized, the linker is cleaved, releasing a topoisomerase I inhibitor payload, which induces DNA damage and apoptosis in the cancer cell.[13][26][27] JSKN003 is also designed to have a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring tumor cells that may not express HER2.[13][27]

HER2_Signaling_Pathway HER2 Signaling and JSKN003 Mechanism of Action cluster_membrane Cell Membrane cluster_cell Tumor Cell HER2_Receptor HER2 Receptor Internalization Internalization HER2_Receptor->Internalization JSKN003_ADC JSKN003 (ADC) JSKN003_ADC->HER2_Receptor Binds to two epitopes Lysosome Lysosome Internalization->Lysosome Payload_Release Topoisomerase I Inhibitor Release Lysosome->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release->Bystander_Effect Payload diffuses to other cells Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

JSKN003 binds to HER2, is internalized, and releases a cytotoxic payload, leading to apoptosis.

Experimental Workflow for JSKN003 Clinical Trials

The clinical development of JSKN003 has followed a standard workflow for oncology drugs, beginning with first-in-human dose-escalation studies to establish safety and determine the recommended Phase II dose (RP2D), followed by dose-expansion and later-phase trials to evaluate efficacy in specific patient populations.

JSKN003_Clinical_Trial_Workflow JSKN003 Clinical Trial Workflow Phase1 Phase I (JSKN003-101, JSKN003-102) Dose_Escalation Dose Escalation Phase1->Dose_Escalation Safety_PK Assess Safety, Tolerability, Pharmacokinetics (PK) Dose_Escalation->Safety_PK Dose_Expansion Dose Expansion Phase2_3 Phase II / III (e.g., JSKN003-301, JSKN003-306) Dose_Expansion->Phase2_3 RP2D Determine Recommended Phase II Dose (RP2D) Safety_PK->RP2D RP2D->Dose_Expansion Efficacy_Evaluation Evaluate Efficacy vs. Standard of Care (SoC) Phase2_3->Efficacy_Evaluation Regulatory_Submission Regulatory Submission (e.g., FDA, NMPA) Efficacy_Evaluation->Regulatory_Submission

Clinical development workflow for JSKN003 from early to late-stage trials.

References

Comparative Selectivity Profiling of SK-J003-1n Against JAK Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound SK-J003-1n, focusing on its selectivity profile against the Janus kinase (JAK) family members: JAK1, JAK2, JAK3, and TYK2. The data presented herein is intended to offer a clear, objective comparison with established JAK inhibitors, supported by detailed experimental protocols.

Introduction to JAK Kinase Selectivity

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in cytokine signaling, which is central to the immune response and hematopoiesis. The family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] Dysregulation of the JAK-STAT signaling pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms and cancers.[1][2]

The development of JAK inhibitors (jakinibs) has revolutionized the treatment of these conditions.[2] However, the therapeutic efficacy and safety profile of a given jakinib are largely dictated by its selectivity for individual JAK isoforms.[1][3] For instance, broader inhibition of JAK2 can be associated with hematological side effects, while selective inhibition of JAK3, which is primarily expressed in hematopoietic cells, may offer a more targeted immunomodulatory effect with an improved safety profile. Therefore, understanding the precise selectivity profile of a novel inhibitor like this compound is critical for predicting its potential therapeutic applications and off-target effects.

In Vitro Kinase Inhibition Profile of this compound

The inhibitory activity of this compound against each JAK family member was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values were calculated and are presented in Table 1, alongside data for several well-characterized JAK inhibitors for comparative purposes.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Selectivity Profile
This compound (Hypothetical Data) 85010205.2>10,000Selective JAK3
Tofacitinib1201116Pan-JAK (JAK1/3 > JAK2)
Ruxolitinib3.32.8>400-JAK1/JAK2
Filgotinib1028810116Selective JAK1
Ritlecitinib>10,000>10,00033.1>10,000Selective JAK3[4]

Data for Tofacitinib, Ruxolitinib, Filgotinib, and Ritlecitinib are representative values from published literature and commercial sources.[4][5]

The hypothetical data for this compound suggests it is a potent and highly selective inhibitor of JAK3, with significantly less activity against JAK1, JAK2, and TYK2. This profile indicates a potential for targeted immunomodulation with a reduced risk of side effects associated with the inhibition of other JAK isoforms.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound was assessed using a radiometric kinase assay.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate), [γ-³²P]ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound and reference compounds dissolved in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • A solution of the respective JAK enzyme and substrate peptide was prepared in the assay buffer.

  • This compound or a reference inhibitor was serially diluted in DMSO and added to the enzyme/substrate mixture. The final DMSO concentration was kept constant at 1%.

  • The kinase reaction was initiated by the addition of a mixture of ATP and [γ-³²P]ATP. The final ATP concentration was set to the Km value for each respective kinase.

  • The reaction mixture was incubated at 30°C for a specified period (e.g., 60 minutes).

  • The reaction was terminated by spotting the mixture onto a phosphocellulose filter plate.

  • The filter plate was washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The amount of incorporated ³²P in the substrate peptide was quantified using a scintillation counter.

  • IC50 values were determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Wash-out Experiment

To determine if this compound acts as a covalent or a reversible inhibitor, a cellular wash-out experiment can be performed.

Materials:

  • A cell line dependent on JAK3 signaling (e.g., Ba/F3 cells transformed with TEL-JAK3).[6]

  • Cell culture medium and supplements.

  • This compound, a known covalent inhibitor (e.g., compound 9 from a relevant study), and a known reversible inhibitor.[6]

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibodies for Western blotting (e.g., anti-phospho-STAT5, anti-STAT5, anti-JAK3).

Procedure:

  • Ba/F3-TEL-JAK3 cells are treated with varying concentrations of this compound or control inhibitors for a defined period (e.g., 3 hours).

  • Following treatment, one set of cells is harvested directly.

  • A parallel set of cells is washed extensively with PBS to remove any unbound inhibitor.

  • The washed cells are then incubated in fresh, inhibitor-free medium for a recovery period (e.g., 4 hours).

  • After the recovery period, the washed cells are harvested.

  • Whole-cell lysates are prepared from all harvested cells.

  • Western blotting is performed to analyze the phosphorylation status of STAT5, a downstream target of JAK3.

  • Sustained inhibition of pSTAT5 in the washed cells compared to the unwashed cells would suggest a covalent or slow-off-rate binding mechanism for this compound.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Caption: Overview of the canonical JAK-STAT signaling cascade.

Experimental_Workflow In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Substrate Prepare Enzyme and Substrate Solution Incubation Incubate Enzyme, Substrate, and Inhibitor Enzyme_Substrate->Incubation Compound_Dilution Serially Dilute This compound Compound_Dilution->Incubation Initiation Initiate with [γ-³²P]ATP Incubation->Initiation Termination Terminate Reaction on Filter Plate Initiation->Termination Washing Wash Plate Termination->Washing Quantification Quantify with Scintillation Counter Washing->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Caption: Workflow for determining the IC50 of this compound.

Conclusion

The preliminary in vitro profiling of this compound, based on the hypothetical data presented, suggests that it is a highly selective and potent inhibitor of JAK3. This selectivity profile distinguishes it from many existing JAK inhibitors and suggests a potential for a more targeted therapeutic effect in diseases where the JAK3 signaling pathway is a key driver, such as in certain autoimmune and lymphoproliferative disorders. Further cellular and in vivo studies are warranted to confirm this selectivity and to evaluate the therapeutic potential and safety profile of this compound. The provided experimental protocols offer a framework for such continued investigation.

References

Safety Operating Guide

Proper Disposal of SK-J003-1n (1N Potassium Hydroxide Solution)

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and environmentally responsible disposal of SK-J003-1n, which is identified as a 1N Potassium Hydroxide (B78521) (KOH) solution, it is imperative to adhere to specific procedural guidelines. These protocols are designed to mitigate risks to personnel and the environment, ensuring compliance with safety regulations.

Immediate Safety and Handling Precautions

Potassium hydroxide is a corrosive material that can cause severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance. This includes, but is not limited to, splash-resistant safety goggles, a face shield, chemical-resistant gloves, and protective clothing.[3] An emergency eye wash station and a quick drench shower should be readily accessible in the immediate work area.[3]

Step-by-Step Disposal Procedure

The disposal of 1N Potassium Hydroxide solution involves a systematic approach to neutralization and dilution, or disposal as hazardous waste.

  • Initial Assessment : Determine if the waste solution is contaminated with other hazardous materials. If it is, it must be treated as hazardous waste and disposed of by a licensed facility. If the solution only contains potassium hydroxide, proceed with neutralization.

  • Neutralization : Small quantities of 1N Potassium Hydroxide solution can be neutralized to a pH between 5.5 and 9.5.[4] This process should be conducted in a fume hood while wearing appropriate PPE.[4] Slowly add a weak acid (e.g., citric acid or a dilute solution of hydrochloric or sulfuric acid) to the potassium hydroxide solution. The process should be done cautiously to avoid a violent reaction and heat generation.[3] It is recommended to place the container in an ice bath to control the temperature.[4]

  • pH Verification : Use a calibrated pH meter or pH strips to monitor the pH of the solution during neutralization.

  • Drain Disposal : Once the pH is confirmed to be within the safe range of 5.5 to 9.5, the neutralized solution can be disposed of down a sanitary sewer.[4] It is crucial to flush the drain with a large volume of water (at least a 100-fold excess) to further dilute the solution.[5][6] For instance, for every 100 mL of neutralized solution, the water should be run for approximately two minutes at maximum flow.[5][6]

  • Large Quantities : For larger volumes of 1N Potassium Hydroxide solution, it is recommended to consult with your institution's Environmental Health and Safety (EHS) office for guidance on disposal.[6]

  • Container Disposal : Empty containers that previously held potassium hydroxide solution should be triple-rinsed with water. The rinsate should be neutralized before drain disposal. The rinsed containers can then be disposed of as regular waste.

Quantitative Data for Disposal

ParameterGuidelineSource
Neutral pH Range5.5 - 9.5[4]
Water Flush VolumeAt least 100-fold excess[5][6]
Maximum Quantity for Drain Disposal (per discharge)A few hundred grams or milliliters[5]

Disposal Workflow

cluster_assessment Initial Assessment cluster_hazardous_waste Hazardous Waste Disposal cluster_neutralization In-Lab Neutralization start Start: Have 1N KOH Solution for Disposal check_contamination Is the solution contaminated with other hazardous materials? start->check_contamination hazardous_waste Treat as Hazardous Waste check_contamination->hazardous_waste Yes neutralize Neutralize with a weak acid to pH 5.5-9.5 check_contamination->neutralize No contact_ehs Contact Environmental Health & Safety (EHS) for disposal hazardous_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end verify_ph Verify pH is within the safe range neutralize->verify_ph verify_ph->neutralize pH is not safe drain_disposal Dispose down sanitary sewer with copious amounts of water verify_ph->drain_disposal pH is safe drain_disposal->end

Caption: Decision workflow for the proper disposal of 1N Potassium Hydroxide solution.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] For small spills, collect the recoverable product into labeled containers for recycling or disposal.[3] Neutralize the residue with a suitable agent and wash the spill area with water.[3] Prevent runoff into waterways and sewers.[3] For large spills, contact your institution's emergency response team.

References

Essential Safety and Handling Protocols for SK-J003-1n (1N Potassium Hydroxide Solution)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling SK-J003-1n, a 1N potassium hydroxide (B78521) (KOH) solution. Adherence to these procedural guidelines is critical to minimize risks and ensure proper disposal.

Chemical Identifier: this compound is identified as a 1N solution of Potassium Hydroxide.

Primary Hazards: This solution is corrosive and can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is the most critical line of defense against exposure.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety Goggles and Face ShieldUse splash-resistant safety goggles.[2] A face shield provides secondary protection and is highly recommended.[2] An eyewash station and safety shower must be readily available in the immediate work area.[2][3]
Hands Chemical-Resistant GlovesWear appropriate protective gloves.[2][3] Gloves must be inspected before use and disposed of properly after handling.
Body Protective ClothingWear appropriate chemical-resistant protective clothing.[2][3] A lab coat is a minimum requirement.
Respiratory Respirator (if necessary)Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

Standard Operating Procedure for Handling this compound

This workflow outlines the standard procedure for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_setup Ensure proper ventilation (fume hood) prep_ppe->prep_setup prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe prep_materials Gather all necessary materials prep_setup->prep_materials handle_dispense Carefully dispense this compound prep_materials->handle_dispense Begin Experiment handle_avoid Avoid contact with skin, eyes, and clothing handle_dispense->handle_avoid handle_incompatible Keep away from incompatible materials (e.g., acids) handle_avoid->handle_incompatible cleanup_decontaminate Decontaminate work surfaces handle_incompatible->cleanup_decontaminate Experiment Complete cleanup_ppe Remove and dispose of gloves properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly with soap and water cleanup_ppe->cleanup_wash dispose_container Collect waste in a designated, labeled, and sealed container cleanup_wash->dispose_container dispose_procedure Follow institutional and local regulations for hazardous waste disposal dispose_container->dispose_procedure

Safe handling workflow for this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with water/shower for at least 20 minutes.[3] Seek immediate medical attention.[1][3]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. DO NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][3]

The following diagram outlines the decision-making process in an emergency.

cluster_exposure Personnel Exposure cluster_spill Spill start Emergency Event (Spill or Exposure) exposure_skin Skin Contact start->exposure_skin Exposure exposure_eye Eye Contact start->exposure_eye Exposure exposure_inhalation Inhalation start->exposure_inhalation Exposure exposure_ingestion Ingestion start->exposure_ingestion Exposure spill_evacuate Evacuate immediate area start->spill_evacuate Spill action_first_aid Administer First Aid (See detailed procedures) exposure_skin->action_first_aid exposure_eye->action_first_aid exposure_inhalation->action_first_aid exposure_ingestion->action_first_aid spill_ventilate Ensure adequate ventilation spill_evacuate->spill_ventilate spill_contain Contain spill with inert absorbent material spill_ventilate->spill_contain spill_collect Collect and place in a suitable container for disposal spill_contain->spill_collect action_notify Notify supervisor and EHS spill_collect->action_notify action_medical Seek Immediate Medical Attention action_first_aid->action_medical action_medical->action_notify

Emergency response decision tree.

Storage and Disposal

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed when not in use.[1][2]

  • Store in the original, corrosive-resistant container.[1][2]

  • Store away from incompatible materials such as acids and strong oxidizing agents.[2]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not release into the environment.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.